Product packaging for D-Sedoheptulose 7-phosphate(Cat. No.:)

D-Sedoheptulose 7-phosphate

Cat. No.: B1199694
M. Wt: 290.16 g/mol
InChI Key: JDTUMPKOJBQPKX-UHFFFAOYSA-N
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Description

D-sedoheptulose 7-phosphate is classified as a monosaccharide phosphate. A monosaccharide phosphate are monosaccharides comprising a phosphated group linked to the carbohydrate unit. This compound is considered a soluble (in water), acidic compound. This compound may be a unique E. coli metabolite. This compound is a member of the chemical class known as Heptoses. These are monosaccharides in which the sugar unit is an heptose. This compound is invovled in lipopolysaccharide biosynthesis, the pentose phosphate pathway (non-oxidative), the biosynthesis of secondary metabolites, the pentose phosphate pathway, and microbial metabolism in diverse environments. Sedoheptulose 7-phosphate is an intermediate in the pentose phosphate pathway. It is formed by transketolase and acted upon by transaldolase.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15O10P B1199694 D-Sedoheptulose 7-phosphate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3,4,5,7-pentahydroxy-6-oxoheptyl) dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15O10P/c8-1-3(9)5(11)7(13)6(12)4(10)2-17-18(14,15)16/h4-8,10-13H,1-2H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTUMPKOJBQPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(=O)CO)O)O)O)O)OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15O10P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50863006
Record name 7-O-Phosphonohept-2-ulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50863006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Central Role of D-Sedoheptulose 7-Phosphate in the Non-Oxidative Pentose Phosphate Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of D-Sedoheptulose 7-phosphate (S7P) in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP). S7P stands as a key seven-carbon keto-sugar phosphate, acting as a crucial intermediate in the interconversion of sugar phosphates that links the PPP with glycolysis.[1] Its metabolism is central to the production of precursors for nucleotide biosynthesis and the maintenance of cellular redox balance. This document provides a comprehensive overview of S7P's synthesis, conversion, and regulatory significance, supplemented with quantitative data, detailed experimental protocols, and visual pathway representations to support advanced research and drug development endeavors.

Synthesis and Conversion of this compound

In the non-oxidative PPP, this compound is synthesized and subsequently catabolized in reactions catalyzed by the enzymes transketolase and transaldolase, respectively. These reversible reactions allow the cell to adapt to varying metabolic needs for pentose phosphates and NADPH.[2]

Synthesis via Transketolase

This compound is formed by the action of transketolase (EC 2.2.1.1), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme. Transketolase catalyzes the transfer of a two-carbon ketol unit from a ketose donor, xylulose 5-phosphate (Xu5P), to an aldose acceptor, ribose 5-phosphate (R5P).[3]

Reaction: Ribose 5-phosphate (5C) + Xylulose 5-phosphate (5C) ⇌ Sedoheptulose 7-phosphate (7C) + Glyceraldehyde 3-phosphate (3C)

Conversion via Transaldolase

Subsequently, this compound serves as a substrate for transaldolase (EC 2.2.1.2). This enzyme catalyzes the transfer of a three-carbon dihydroxyacetone group from S7P to glyceraldehyde 3-phosphate (G3P), an intermediate of glycolysis.[2] This reaction yields erythrose 4-phosphate (E4P), a precursor for the synthesis of aromatic amino acids, and fructose (B13574) 6-phosphate (F6P), which can re-enter the glycolytic pathway.

Reaction: Sedoheptulose 7-phosphate (7C) + Glyceraldehyde 3-phosphate (3C) ⇌ Erythrose 4-phosphate (4C) + Fructose 6-phosphate (6C)

Quantitative Data

The following tables summarize key quantitative data related to the enzymes that metabolize this compound and the intracellular concentrations of this important intermediate.

Enzyme Kinetic Parameters

Understanding the kinetic properties of transketolase and transaldolase is crucial for modeling metabolic flux and for the design of potential inhibitors.

EnzymeOrganism/TissueSubstrateK_m_ (mM)V_max_ (U/mg)k_cat_ (s⁻¹)Reference
TransketolaseRat LiverRibose 5-phosphate0.3--[4]
Rat LiverXylulose 5-phosphate0.5--[4]
Hepatoma 3924ARibose 5-phosphate0.3--[4]
Hepatoma 3924AXylulose 5-phosphate0.5--[4]
TransaldolaseRat LiverErythrose 4-phosphate0.13--[4]
Rat LiverFructose 6-phosphate0.30 - 0.35--[4]
Hepatoma 3924AErythrose 4-phosphate0.17--[4]
Hepatoma 3924AFructose 6-phosphate0.30 - 0.35--[4]

Note: V_max_ and k_cat_ values are often highly dependent on the purity of the enzyme preparation and the specific assay conditions, leading to variability in reported values. The table provides available K_m_ values for comparison.

Intracellular Concentrations of this compound

The concentration of S7P can vary significantly depending on the cell type and its metabolic state.

Cell Type / OrganismConditionConcentration (µM)Reference
E. coli (WT)Steady-state~100[5]
E. coli (ΔtktAB Δzwf + PKT overexpression)Engineered~3000[5]
Human Lymphoblasts (Transaldolase-deficient)Disease State16.03 (µmol/mg protein)[6]
Human Fibroblasts (Transaldolase-deficient)Disease State7.43 - 26.46 (µmol/mg protein)[6]
Saccharomyces cerevisiae (Xylulose-fermenting)FermentationHigher than glucose-fermenting[7]
Hepatoma Hep G2 cells (G6PD-deficient)Oxidative StressLower than control[8][9]

Signaling Pathways and Experimental Workflows

Visualizing the metabolic pathways and experimental procedures is essential for a clear understanding of the complex processes involving this compound.

Pentose_Phosphate_Pathway cluster_PPP Non-Oxidative Pentose Phosphate Pathway G6P Glucose 6-P F6P Fructose 6-P Glycolysis Glycolysis F6P->Glycolysis G3P Glyceraldehyde 3-P G3P->Glycolysis Transaldolase Transaldolase G3P->Transaldolase E4P Erythrose 4-P Aromatic_AA Aromatic Amino Acid Biosynthesis E4P->Aromatic_AA Transketolase2 Transketolase E4P->Transketolase2 R5P Ribose 5-P Nucleotides Nucleotide Biosynthesis R5P->Nucleotides Transketolase1 Transketolase R5P->Transketolase1 Xu5P Xylulose 5-P Xu5P->Transketolase1 Xu5P->Transketolase2 Ru5P Ribulose 5-P Ru5P->R5P Ru5P->Xu5P S7P Sedoheptulose 7-P S7P->Transaldolase Transketolase1->G3P Transketolase1->S7P Transaldolase->F6P Transaldolase->E4P Transketolase2->F6P Transketolase2->G3P Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Cells or Tissue) Homogenization Homogenization/ Lysis Sample->Homogenization Extraction Metabolite Extraction (e.g., with cold methanol) Homogenization->Extraction Enzyme_Assay Enzyme Activity Assays (Transketolase, Transaldolase) Extraction->Enzyme_Assay LCMS LC-MS/MS Quantification of S7P Extraction->LCMS Flux_Analysis Metabolic Flux Analysis (¹³C Labeling) Extraction->Flux_Analysis

References

The Biosynthesis of D-Sedoheptulose 7-Phosphate in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Sedoheptulose 7-phosphate (S7P) is a pivotal intermediate in plant metabolism, centrally positioned at the intersection of the Calvin cycle and the pentose (B10789219) phosphate (B84403) pathway (PPP). Its synthesis is critical for photosynthetic carbon fixation and for providing precursors for various biosynthetic pathways. This technical guide provides an in-depth overview of the biosynthesis of S7P in plants, detailing the enzymatic reactions, regulatory mechanisms, and key experimental protocols for its study. Quantitative data on enzyme kinetics and metabolite concentrations are summarized, and relevant metabolic and experimental workflows are visualized using DOT language diagrams. This document is intended to serve as a comprehensive resource for researchers in plant biology, biochemistry, and drug development seeking to understand and manipulate this crucial metabolic nexus.

Introduction

This compound is a seven-carbon sugar phosphate that plays a vital role in the carbon-fixing reactions of photosynthesis and in the interconnecting reactions of the pentose phosphate pathway. In the chloroplasts of photosynthetic organisms, S7P is a key component of the regenerative phase of the Calvin cycle, which is responsible for the production of the CO2 acceptor molecule, ribulose-1,5-bisphosphate (RuBP). Beyond the Calvin cycle, S7P is an intermediate in the non-oxidative branch of the pentose phosphate pathway, a flexible metabolic route that generates NADPH for reductive biosynthesis and produces precursors for nucleotide and amino acid synthesis. The regulation of S7P synthesis is, therefore, intricately linked to the overall carbon and energy status of the plant cell.

Biosynthetic Pathways of this compound

In plants, this compound is primarily synthesized through two interconnected pathways: the Calvin-Benson-Bassham Cycle and the Pentose Phosphate Pathway.

The Calvin-Benson-Bassham Cycle

Within the stroma of the chloroplast, the Calvin cycle is the primary route for carbon fixation. S7P is formed in the regenerative phase of this cycle through the action of the enzyme sedoheptulose-1,7-bisphosphatase (SBPase) . This enzyme catalyzes the irreversible dephosphorylation of sedoheptulose-1,7-bisphosphate (SBP) to yield S7P and inorganic phosphate (Pi)[1][2]. SBPase is considered a key regulatory point in the Calvin cycle, and its activity can significantly influence the rate of photosynthetic carbon assimilation and plant growth[1][3][4].

The substrate for SBPase, sedoheptulose-1,7-bisphosphate, is generated by the condensation of dihydroxyacetone phosphate (DHAP) and erythrose 4-phosphate (E4P), a reaction catalyzed by aldolase .

The Pentose Phosphate Pathway

The pentose phosphate pathway (PPP) is a central metabolic pathway that operates in the cytosol and plastids of plant cells. The non-oxidative branch of the PPP involves a series of reversible sugar phosphate interconversions. In this pathway, S7P is synthesized through the action of two key enzymes: transketolase and transaldolase .

  • Transketolase catalyzes the transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor. One of the key reactions involving transketolase in the formation of S7P is the transfer of a two-carbon unit from xylulose 5-phosphate (Xu5P) to ribose 5-phosphate (R5P), yielding S7P and glyceraldehyde 3-phosphate (GAP)[5][6].

  • Transaldolase catalyzes the transfer of a three-carbon dihydroxyacetone group from a ketose donor to an aldose acceptor. It can synthesize S7P by transferring a three-carbon unit from fructose (B13574) 6-phosphate (F6P) to erythrose 4-phosphate (E4P), producing S7P and glyceraldehyde 3-phosphate (GAP)[7][8].

Key Enzymes and Their Regulation

The biosynthesis of S7P is tightly regulated through the modulation of the key enzymes involved.

  • Sedoheptulose-1,7-bisphosphatase (SBPase): The activity of this Calvin cycle enzyme is primarily regulated by light through the ferredoxin-thioredoxin system[2]. In the light, photosynthetically reduced ferredoxin activates thioredoxin, which in turn reduces and activates SBPase by breaking a regulatory disulfide bond[2]. SBPase activity is also influenced by the concentrations of its substrate (SBP) and products (S7P and Pi), as well as other stromal metabolites.

  • Transketolase and Transaldolase: The activities of these PPP enzymes are generally considered to be regulated by the availability of their substrates. The reversible nature of the reactions they catalyze allows for metabolic flux to be directed according to the cell's needs for NADPH, pentose phosphates, or glycolytic intermediates.

Quantitative Data

Enzyme Purification

A summary of a typical purification of sedoheptulose-1,7-bisphosphatase from spinach leaves is presented below.

Purification StepTotal Protein (mg)Total Activity (units)Specific Activity (units/mg)Yield (%)Purification (-fold)
Chloroplast Stromal Extract12001200.11001
DEAE-Fractogel180900.5755
Sephadex G-20030602.05020
Blue B Dye-Matrix Affinity2.44820.040200

Table 1: Purification of Sedoheptulose-1,7-bisphosphatase from Spinach Chloroplasts.[9][10]

Enzyme Kinetic Parameters

The kinetic properties of the key enzymes in S7P biosynthesis have been characterized in several plant species.

EnzymePlant SpeciesSubstrateKm (µM)Vmax (µmol/min/mg protein)Reference
SBPaseSpinacia oleracea (Spinach)Sedoheptulose-1,7-bisphosphate2565[11][12]
TransketolaseBacillus methanolicus (recombinant)Xylulose 5-phosphate150 ± 434 ± 1[13]
Ribose 5-phosphate--[13]
TransketolaseEscherichia coli (recombinant)Xylulose 5-phosphate16050.4[14]
Ribose 5-phosphate1400-[14]
Erythrose 4-phosphate90-[14]
Sedoheptulose (B1238255) 7-phosphate4000-[14]
TransaldolaseTomato (Lycopersicon esculentum)Fructose 6-phosphate & Erythrose 4-phosphateNon-Michaelis-Menten kinetics-[7][15]

Table 2: Kinetic Parameters of Key Enzymes in this compound Biosynthesis.

Metabolite Concentrations

The concentration of S7P and related metabolites can vary depending on the plant species, tissue, and environmental conditions.

MetabolitePlant Species/ConditionConcentration (nmol/g FW)Reference
Sedoheptulose 7-phosphateNicotiana tabacum (Tobacco), Light~15-25[16]
Nicotiana tabacum (Tobacco), Dark~5-10[16]
SedoheptuloseKalanchoë pinnata, 200mM SucroseIncreased from 6.7 mM to 15.5 mM[17]
D-Ribose 5-phosphateTea (Camellia sinensis), P-deficient, all light conditionsIncreased from 2.13 to 8.78[6]

Table 3: Concentrations of this compound and Related Metabolites in Plant Tissues.

Experimental Protocols

Chloroplast Isolation from Spinach Leaves

This protocol describes a method for isolating intact chloroplasts, which are essential for studying the Calvin cycle enzymes in their native environment.

Materials:

  • Fresh spinach leaves

  • Grinding buffer (e.g., 330 mM sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl₂, 5 mM ascorbate)

  • Percoll solution (e.g., 40% and 80% Percoll in grinding buffer)

  • Resuspension buffer (e.g., grinding buffer without ascorbate)

  • Blender, cheesecloth, centrifuge, and refrigerated tubes

Procedure:

  • Wash and de-rib fresh spinach leaves.

  • Homogenize the leaves in ice-cold grinding buffer using a blender with short bursts.

  • Filter the homogenate through several layers of cheesecloth into a chilled beaker.

  • Centrifuge the filtrate at a low speed (e.g., 1,000 x g for 1 min) to pellet the chloroplasts.

  • Gently resuspend the pellet in a small volume of grinding buffer.

  • Layer the resuspended chloroplasts onto a discontinuous Percoll gradient (e.g., 40% on top of 80%).

  • Centrifuge at a higher speed (e.g., 2,500 x g for 10 min). Intact chloroplasts will band at the interface of the two Percoll layers.

  • Carefully collect the intact chloroplast band and wash with resuspension buffer to remove the Percoll.

  • Pellet the chloroplasts by centrifugation and resuspend in a minimal volume of resuspension buffer.

  • Determine chloroplast integrity and concentration using a hemocytometer and light microscopy.

Sedoheptulose-1,7-bisphosphatase (SBPase) Activity Assay (Spectrophotometric)

This assay measures the activity of SBPase by coupling the production of S7P to the oxidation of NADH.

Principle:

SBPase produces S7P, which is then converted through a series of coupled enzymatic reactions to glyceraldehyde 3-phosphate (GAP). The oxidation of GAP is coupled to the reduction of NAD⁺ to NADH, which can be monitored by the change in absorbance at 340 nm.

Reagents:

  • Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 5 mM DTT)

  • Sedoheptulose-1,7-bisphosphate (substrate)

  • Coupling enzymes: Transaldolase, Transketolase, Triosephosphate isomerase, Glycerol-3-phosphate dehydrogenase

  • NADH

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADH, and the coupling enzymes.

  • Add the plant extract or purified SBPase to the reaction mixture and incubate for a few minutes to allow for the reduction of any endogenous substrates.

  • Initiate the reaction by adding sedoheptulose-1,7-bisphosphate.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of NADH oxidation and the molar extinction coefficient of NADH.

Transketolase Activity Assay (Spectrophotometric)

This assay measures transketolase activity by coupling the reaction to the oxidation of NADH.

Principle:

Transketolase catalyzes the conversion of xylulose 5-phosphate and ribose 5-phosphate to glyceraldehyde 3-phosphate (GAP) and sedoheptulose 7-phosphate. The GAP produced is then reduced to glycerol-3-phosphate with the concomitant oxidation of NADH to NAD⁺, which is monitored at 340 nm[5][18][19][20].

Reagents:

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.6, 5 mM MgCl₂)

  • Xylulose 5-phosphate and Ribose 5-phosphate (substrates)

  • Thiamine (B1217682) pyrophosphate (TPP, cofactor)

  • Coupling enzymes: Triosephosphate isomerase, Glycerol-3-phosphate dehydrogenase

  • NADH

Procedure:

  • Prepare a reaction mixture containing assay buffer, MgCl₂, TPP, NADH, and the coupling enzymes.

  • Add the plant extract or purified transketolase to the mixture.

  • Initiate the reaction by adding the substrates (xylulose 5-phosphate and ribose 5-phosphate).

  • Monitor the decrease in absorbance at 340 nm.

  • Calculate the activity based on the rate of NADH oxidation.

Transaldolase Activity Assay (Spectrophotometric)

This assay measures transaldolase activity through a coupled enzymatic reaction leading to NADH oxidation.

Principle:

Transaldolase catalyzes the reaction between fructose 6-phosphate and erythrose 4-phosphate to produce sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate (GAP). The GAP is then converted and reduced as described in the transketolase assay, with the oxidation of NADH monitored at 340 nm[21].

Reagents:

  • Assay buffer (e.g., 67 mM Glycylglycine pH 7.7)

  • Fructose 6-phosphate and Erythrose 4-phosphate (substrates)

  • Coupling enzymes: Triosephosphate isomerase, α-Glycerophosphate dehydrogenase

  • NADH

Procedure:

  • Combine assay buffer, NADH, and coupling enzymes in a cuvette.

  • Add the plant extract or purified transaldolase.

  • Start the reaction by adding the substrates (fructose 6-phosphate and erythrose 4-phosphate).

  • Record the decrease in absorbance at 340 nm over time.

  • Calculate the enzyme activity from the rate of NADH oxidation.

Quantification of this compound by LC-MS/MS

This method allows for the sensitive and specific quantification of S7P and other sugar phosphates in plant extracts.

Principle:

Liquid chromatography (LC) separates the metabolites in the plant extract, and tandem mass spectrometry (MS/MS) provides highly specific detection and quantification based on the mass-to-charge ratio of the parent ion and its characteristic fragment ions[16][22][23].

Procedure:

  • Metabolite Extraction:

    • Flash-freeze plant tissue in liquid nitrogen to quench metabolism.

    • Homogenize the frozen tissue in a cold extraction solvent (e.g., a mixture of methanol, chloroform, and water).

    • Centrifuge to pellet debris and collect the polar phase containing the sugar phosphates.

    • Dry the extract under vacuum.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable solvent for LC injection.

    • Separate the metabolites using a suitable LC column (e.g., a mixed-mode or HILIC column) and a gradient of aqueous and organic mobile phases.

    • Introduce the eluent into the mass spectrometer.

    • Operate the mass spectrometer in negative ion mode and use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for S7P and other target metabolites.

  • Quantification:

    • Generate a standard curve using known concentrations of authentic S7P standard.

    • Include an internal standard (e.g., a stable isotope-labeled version of S7P) in the samples to correct for matrix effects and variations in extraction and injection.

    • Calculate the concentration of S7P in the samples by comparing their peak areas to the standard curve.

Visualization of Pathways and Workflows

Biosynthesis of this compound in the Calvin Cycle

Calvin_Cycle_S7P DHAP Dihydroxyacetone phosphate (DHAP) Aldolase Aldolase DHAP->Aldolase E4P Erythrose 4-phosphate (E4P) E4P->Aldolase SBP Sedoheptulose-1,7- bisphosphate (SBP) SBPase Sedoheptulose-1,7- bisphosphatase (SBPase) SBP->SBPase S7P D-Sedoheptulose 7-phosphate (S7P) Pi Pi Aldolase->SBP SBPase->S7P SBPase->Pi

Caption: S7P synthesis in the Calvin cycle.

Biosynthesis of this compound in the Pentose Phosphate Pathway

PPP_S7P cluster_tk Transketolase Reaction cluster_ta Transaldolase Reaction Xu5P Xylulose 5-phosphate (Xu5P) TK Transketolase Xu5P->TK R5P Ribose 5-phosphate (R5P) R5P->TK S7P_tk D-Sedoheptulose 7-phosphate (S7P) TK->S7P_tk GAP_tk Glyceraldehyde 3-phosphate (GAP) TK->GAP_tk F6P Fructose 6-phosphate (F6P) TA Transaldolase F6P->TA E4P Erythrose 4-phosphate (E4P) E4P->TA S7P_ta D-Sedoheptulose 7-phosphate (S7P) TA->S7P_ta GAP_ta Glyceraldehyde 3-phosphate (GAP) TA->GAP_ta

Caption: S7P synthesis in the Pentose Phosphate Pathway.

Experimental Workflow for SBPase Activity Assay

SBPase_Assay_Workflow start Start: Plant Extract or Purified Enzyme prepare_mix Prepare Reaction Mixture: Buffer, NADH, Coupling Enzymes start->prepare_mix add_enzyme Add Enzyme Sample prepare_mix->add_enzyme preincubate Pre-incubate add_enzyme->preincubate initiate Initiate Reaction: Add Sedoheptulose-1,7-bisphosphate preincubate->initiate monitor Monitor Absorbance Decrease at 340 nm initiate->monitor calculate Calculate Enzyme Activity monitor->calculate end End: SBPase Activity calculate->end

Caption: Workflow for SBPase activity assay.

Conclusion

The biosynthesis of this compound is a cornerstone of plant carbon metabolism, with critical roles in both primary production and the generation of essential metabolic precursors. A thorough understanding of the enzymes and pathways involved in its synthesis, as well as robust experimental methods for their study, are essential for advancing our knowledge of plant physiology and for developing strategies to enhance crop productivity and resilience. This technical guide provides a comprehensive resource to aid researchers in this endeavor, offering detailed protocols, quantitative data, and visual representations of the core concepts. Further research into the intricate regulatory networks governing S7P metabolism will undoubtedly uncover new avenues for the targeted manipulation of plant growth and development.

References

D-Sedoheptulose 7-Phosphate: A Pivotal Precursor for Secondary Metabolite Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Sedoheptulose 7-phosphate (S7P) is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a fundamental component of cellular metabolism.[1] While the PPP is primarily recognized for its role in generating NADPH and precursors for nucleotide biosynthesis, S7P also serves as a critical branch point, diverting carbon flux towards the synthesis of a diverse array of secondary metabolites. These specialized compounds, which are not directly involved in the normal growth or development of an organism, often possess significant biological activities, making them attractive starting points for drug discovery and development.[2] This technical guide provides a comprehensive overview of S7P's role as a precursor for secondary metabolites, detailing the underlying biochemical pathways, presenting quantitative data on metabolite levels, and offering detailed experimental protocols for the analysis of S7P and related compounds. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to explore and exploit S7P-derived pathways for the discovery and production of novel bioactive molecules.

The Central Role of this compound in Primary Metabolism

This compound is a seven-carbon sugar phosphate that occupies a central position in the non-oxidative branch of the pentose phosphate pathway.[3] The PPP runs in parallel to glycolysis and is crucial for maintaining cellular redox balance and providing essential building blocks for biosynthesis.[4]

The two main phases of the PPP are:

  • The Oxidative Phase: This phase is characterized by the conversion of glucose 6-phosphate to ribulose 5-phosphate, with the concomitant production of two molecules of NADPH.[1] NADPH is a critical reducing agent for a variety of anabolic reactions and for protecting the cell against oxidative stress.[5]

  • The Non-Oxidative Phase: In this phase, a series of reversible reactions interconvert various sugar phosphates.[5] Key enzymes in this phase are transketolase and transaldolase, which catalyze the transfer of two- and three-carbon units, respectively.[6] It is within this phase that S7P is both synthesized and consumed. Transketolase transfers a two-carbon unit from xylulose 5-phosphate to ribose 5-phosphate to generate glyceraldehyde 3-phosphate and S7P. Subsequently, transaldolase transfers a three-carbon unit from S7P to glyceraldehyde 3-phosphate, yielding erythrose 4-phosphate (E4P) and fructose (B13574) 6-phosphate.[6]

The interconnectivity of the non-oxidative PPP with glycolysis allows the cell to adapt the output of the PPP to its specific metabolic needs, whether it be NADPH, ribose 5-phosphate for nucleotide synthesis, or erythrose 4-phosphate as a precursor for aromatic amino acids and other secondary metabolites.[5]

Pentose_Phosphate_Pathway cluster_oxidative Oxidative Phase cluster_non_oxidative Non-Oxidative Phase cluster_glycolysis Glycolysis G6P Glucose 6-Phosphate PGL 6-Phosphoglucono- lactone G6P->PGL G6PD + NADP+ -> NADPH PG 6-Phosphogluconate PGL->PG 6PGL Ru5P Ribulose 5-Phosphate PG->Ru5P 6PGD + NADP+ -> NADPH X5P Xylulose 5-Phosphate Ru5P->X5P Epimerase R5P Ribose 5-Phosphate Ru5P->R5P Isomerase S7P D-Sedoheptulose 7-Phosphate X5P->S7P Transketolase R5P->S7P E4P Erythrose 4-Phosphate S7P->E4P Transaldolase F6P Fructose 6-Phosphate S7P->F6P G3P Glyceraldehyde 3-Phosphate G3P->E4P G3P->F6P Glycolysis_G3P Glyceraldehyde 3-Phosphate G3P->Glycolysis_G3P Shikimate_Pathway Aromatic Amino Acids & Other Secondary Metabolites E4P->Shikimate_Pathway To Shikimate Pathway Glycolysis_F6P Fructose 6-Phosphate F6P->Glycolysis_F6P

Diagram 1: The Pentose Phosphate Pathway and its connection to secondary metabolism.

S7P as a Precursor for Diverse Secondary Metabolites

The role of S7P as a precursor extends to a variety of secondary metabolite classes, including aromatic amino acids (via the shikimate pathway), antibiotics, and other specialized compounds.

The Shikimate Pathway: A Gateway to Aromatic Compounds

The shikimate pathway is a seven-step metabolic route utilized by bacteria, archaea, fungi, algae, and plants for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan.[7] This pathway is absent in mammals, making it an attractive target for the development of herbicides and antimicrobial agents. The pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP), an intermediate of glycolysis, and erythrose 4-phosphate (E4P), which is directly produced from the action of transaldolase on S7P.[8] This initial reaction, catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, commits carbon flow to the synthesis of a vast array of aromatic compounds, including flavonoids, lignins, and many alkaloids.[9][10]

Shikimate_Pathway cluster_aromatic_aa Aromatic Amino Acids & Other Metabolites PEP Phosphoenolpyruvate (PEP) (from Glycolysis) DAHP 3-Deoxy-D-arabino- heptulosonate-7-phosphate (DAHP) PEP->DAHP E4P Erythrose 4-Phosphate (E4P) (from PPP via S7P) E4P->DAHP DAHP synthase DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate (DHS) DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate 3-Phosphate Shikimate->S3P Shikimate kinase EPSP 5-Enolpyruvylshikimate- 3-phosphate (EPSP) S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase Prephenate Prephenate Chorismate->Prephenate Chorismate mutase Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate synthase Other Other Secondary Metabolites Chorismate->Other Phenylalanine Phenylalanine Prephenate->Phenylalanine Tyrosine Tyrosine Prephenate->Tyrosine Tryptophan Tryptophan Anthranilate->Tryptophan

Diagram 2: The Shikimate Pathway, originating from an S7P-derived precursor.
Heptose-Containing Antibiotics: Septacidin (B1681074) and Hygromycin B

Direct evidence for S7P as a precursor for complex secondary metabolites comes from studies on the biosynthesis of antibiotics containing seven-carbon sugar moieties.[11][12]

  • Septacidin: This nucleoside antibiotic, which exhibits antitumor and antifungal activities, contains an L-heptopyranose moiety.[11] In vivo and in vitro experiments have demonstrated that a series of enzymes (SepB, SepL, and SepC) in the septacidin biosynthetic gene cluster convert S7P to ADP-L-glycero-β-D-manno-heptose, a key activated intermediate in septacidin biosynthesis.[12]

  • Hygromycin B: This aminoglycoside antibiotic, used as an anthelmintic agent, contains a D-heptopyranose unit.[11] The biosynthesis of this moiety also originates from S7P. An isomerase, HygP, acts on S7P, initiating a pathway that leads to the formation of the D-heptopyranose component of hygromycin B.[12]

The discovery that S7P is a common precursor for both L- and D-heptoses in these antibiotics highlights the versatility of this intermediate in generating structural diversity in natural products.[12]

Quantitative Analysis of S7P and Related Metabolites

Understanding the flux through the PPP and the pool sizes of its intermediates is crucial for metabolic engineering efforts aimed at overproducing S7P-derived secondary metabolites. Several analytical techniques are employed for the quantification of S7P and other sugar phosphates.

Metabolite Analytical Method Sample Matrix Reported Concentration/Abundance Reference
This compoundLC-MS/MSHuman Blood SpotsDetectable, increased in transaldolase deficiency[13][14][15]
This compoundLC-MS/MSE. coli~0.1 mM (WT) to ~3 mM (ΔtktAB Δzwf with PKT overexpression)[16]
Pentose PhosphatesLC-MS/MSHuman Blood SpotsDetectable[13][14][15]
Hexose 6-PhosphatesLC-MS/MSHuman Blood SpotsDetectable[13][14][15]
PPP Intermediates (S7P, R5P, etc.)LC-MSClear Cell-Renal Cell Carcinoma vs. Normal Renal CellsSignificantly higher in ccRCC tissue[17]

Table 1: Quantitative Data on S7P and Related PPP Intermediates

Metabolic flux analysis (MFA) using stable isotope tracers, such as ¹³C-labeled glucose, is a powerful technique to quantify the rate of metabolic reactions (fluxes) within a biological system.[18][19] By tracing the path of labeled carbon atoms through the metabolic network, researchers can gain a quantitative understanding of the activity of pathways like the PPP.[20]

Flux Parameter Description Illustrative Value (Normalized to Glucose Uptake of 100) Reference
Glucose Uptake RateRate of glucose import from media100 (Reference)[20]
G6P -> Oxidative PPPFlux into the oxidative branch of the PPP15 ± 2[20]
Transketolase (TKT)Reversible flux of TKT reactionsNet: 5 ± 1 (towards glycolysis)[20]
Transaldolase (TALDO)Reversible flux of TALDO reactionsNet: 3 ± 0.5 (towards glycolysis)[20]
E4P -> Aromatic AAsAnabolic flux from E4P0.5 ± 0.1[20]

Table 2: Illustrative Metabolic Fluxes Through the Central Carbon Metabolism, Including the PPP, in a Mammalian Cell Line

Experimental Protocols

Protocol 1: Extraction of PPP Intermediates from Cell Cultures for LC-MS/MS Analysis

This protocol provides a general method for quenching metabolism and extracting polar metabolites, including S7P, from adherent cell cultures.

Materials:

  • Cell culture plates

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol/water (80:20, v/v), pre-chilled to -80°C

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of 4°C and >15,000 x g

  • Dry ice

Procedure:

  • Aspirate the culture medium from the cells.

  • Quickly wash the cell monolayer once with ice-cold PBS to remove extracellular metabolites.[21]

  • Immediately add the -80°C 80% methanol/water solution to the cells (e.g., 1 mL for a well of a 6-well plate) to quench metabolic activity.[21]

  • Place the plate on dry ice for 10-15 minutes to freeze-lyse the cells.[21]

  • Scrape the frozen cell lysate and transfer it to a pre-chilled microcentrifuge tube.[21]

  • Centrifuge the tubes at high speed (>15,000 x g) at 4°C for 10-15 minutes to pellet protein and cell debris.[21]

  • Carefully transfer the supernatant containing the polar metabolites to a new pre-chilled tube.

  • The extract is now ready for LC-MS/MS analysis. If not analyzed immediately, store at -80°C.

Protocol 2: General Workflow for ¹³C-Metabolic Flux Analysis (¹³C-MFA)

This protocol outlines the key steps for conducting a ¹³C-MFA experiment to quantify fluxes through the PPP.

MFA_Workflow Start Start: Define Experimental Goals and Model System Cell_Culture 1. Cell Culture & Isotope Labeling - Culture cells in a defined medium. - Introduce a 13C-labeled substrate (e.g., [U-13C6]glucose). - Allow cells to reach metabolic and isotopic steady state. Start->Cell_Culture Metabolite_Extraction 2. Metabolite Extraction - Rapidly quench metabolism. - Extract intracellular metabolites (see Protocol 1). Cell_Culture->Metabolite_Extraction MS_Analysis 3. Mass Spectrometry Analysis - Analyze extracted metabolites using GC-MS or LC-MS/MS. - Determine the mass isotopomer distribution (MID) for each metabolite. Metabolite_Extraction->MS_Analysis Data_Analysis 4. Data Analysis & Flux Calculation - Correct raw MS data for natural isotope abundance. - Use computational software to fit the MIDs to a metabolic model. - Calculate intracellular metabolic fluxes. MS_Analysis->Data_Analysis End End: Quantitative Flux Map Data_Analysis->End

Diagram 3: General workflow for ¹³C-Metabolic Flux Analysis.

Detailed Steps:

  • Cell Culture and Isotope Labeling:

    • Culture cells in a defined medium containing a ¹³C-labeled substrate, such as [U-¹³C₆]glucose or [1,2-¹³C₂]glucose.[17]

    • The labeling duration should be sufficient to achieve a metabolic and isotopic steady state.

  • Metabolite Extraction:

    • Rapidly quench metabolic activity and extract metabolites as described in Protocol 1.

  • Mass Spectrometry Analysis:

    • Analyze the extracted metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the mass isotopomer distribution (MID) for each metabolite of interest.[17][20]

  • Data Analysis and Flux Calculation:

    • Process the raw mass spectrometry data to determine the fractional distribution of mass isotopomers for each metabolite.[20]

    • Correct for the natural abundance of ¹³C and other heavy isotopes.[20]

    • Use specialized software to fit the experimental MIDs to a metabolic network model and calculate the metabolic fluxes.

Metabolic Engineering Strategies

The understanding of S7P's role as a key precursor has opened up avenues for metabolic engineering to enhance the production of valuable secondary metabolites. Strategies often focus on increasing the carbon flux towards S7P and the subsequent pathways.

  • Overexpression of PPP Enzymes: Overexpressing key enzymes in the PPP, such as transketolase and transaldolase, can potentially increase the pool size of S7P and E4P.[22] For instance, overexpression of ribose 5-phosphate isomerase and ribulose 5-phosphate 3-epimerase in Synechocystis sp. PCC 6803 led to a 2.3-fold improvement in limonene (B3431351) (an isoprenoid) productivity.[23]

  • Blocking Competing Pathways: Deleting or downregulating genes encoding enzymes that pull precursors away from the desired pathway can redirect carbon flux.

  • Relieving Feedback Inhibition: The shikimate pathway, for example, is often subject to feedback inhibition by the aromatic amino acids.[9] Engineering feedback-resistant enzymes can lead to increased product titers.

Conclusion and Future Perspectives

This compound is a metabolically versatile intermediate that serves as a crucial link between primary and secondary metabolism. Its role as a precursor to the vast array of aromatic compounds via the shikimate pathway and to specific classes of antibiotics demonstrates its importance in the biosynthesis of bioactive natural products. The continued development of advanced analytical techniques, such as high-resolution mass spectrometry and stable isotope-based metabolic flux analysis, will further elucidate the intricate regulation of S7P-derived pathways. This knowledge, coupled with the power of synthetic biology and metabolic engineering, will undoubtedly pave the way for the rational design of microbial cell factories for the sustainable production of valuable secondary metabolites for pharmaceutical, agricultural, and industrial applications. The exploration of the "sedoheptulome" holds immense promise for uncovering novel natural products and for developing innovative solutions to pressing societal challenges.

References

The Discovery and History of D-Sedoheptulose 7-Phosphate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Sedoheptulose 7-phosphate (S-7-P) is a pivotal intermediate in central carbon metabolism, primarily recognized for its role in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP). Its discovery in the mid-20th century was a crucial step in unraveling the intricate network of carbohydrate interconversions. This technical guide provides a comprehensive overview of the discovery and history of S-7-P, detailing the seminal experiments that led to its identification and characterization. It further explores the enzymatic reactions governing its synthesis and degradation, its broader roles in secondary metabolism, and presents key experimental protocols and quantitative data for researchers in the field.

Introduction: The Quest to Understand Glucose Metabolism

The early 20th century witnessed a surge in research aimed at elucidating the metabolic fate of glucose beyond the well-established glycolytic pathway. Pioneering work by scientists like Otto Warburg and Fritz Lipmann in the 1930s laid the groundwork for understanding alternative routes of glucose oxidation.[1] This research led to the initial discovery of the pentose phosphate pathway (PPP), also known as the phosphogluconate pathway or hexose (B10828440) monophosphate shunt, a metabolic sequence critical for generating NADPH and precursor molecules for nucleotide biosynthesis.[2][3] It was within this context of exploring the intricate web of sugar phosphate transformations that this compound was discovered.

The Discovery of a Novel Heptose Phosphate

The identification of this compound is credited to the meticulous work of Bernard L. Horecker and his colleagues, P. Z. Smyrniotis and H. Klenow, in the early 1950s. Their research focused on the enzymatic conversion of pentose phosphates to hexose phosphates, a key puzzle in the non-oxidative branch of the PPP.

In their landmark 1953 paper, "The formation of sedoheptulose (B1238255) phosphate," Horecker's group provided definitive evidence for the existence and structure of this novel seven-carbon sugar phosphate.[4][5][6][7] Their experiments demonstrated that the incubation of ribose 5-phosphate with a partially purified enzyme fraction from rat liver resulted in the formation of a previously unidentified heptose phosphate, which they identified as sedoheptulose 7-phosphate.[8]

Key Experiments in the Discovery of S-7-P

The discovery of S-7-P was not a single event but rather the culmination of a series of carefully designed experiments. The primary techniques employed at the time included:

  • Paper Chromatography: This was a cornerstone technique for separating and identifying different sugar phosphates based on their differential migration on a paper support with a specific solvent system. Horecker's team used this method to isolate the novel heptose phosphate from the reaction mixture.

  • Colorimetric Assays: Specific chemical reactions that produce a colored product in the presence of a particular functional group were used to quantify the sugars. For instance, the cysteine-carbazole reaction was used to detect and quantify heptoses.

  • Enzymatic Assays: The researchers used known enzymes to deduce the structure of the new compound. For example, the consumption of the isolated heptose phosphate by specific enzymes helped to confirm its identity and phosphorylation state.

The Central Role of S-7-P in the Pentose Phosphate Pathway

The discovery of S-7-P was instrumental in completing the map of the non-oxidative pentose phosphate pathway. It was established that S-7-P is a key intermediate in the carbon-shuffling reactions catalyzed by two crucial enzymes: transketolase and transaldolase.[9]

  • Transketolase: This thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme catalyzes the transfer of a two-carbon ketol group. In one key reaction, transketolase transfers a two-carbon unit from xylulose 5-phosphate to ribose 5-phosphate, generating S-7-P and glyceraldehyde 3-phosphate.[10]

  • Transaldolase: This enzyme catalyzes the transfer of a three-carbon dihydroxyacetone group. Transaldolase transfers this unit from S-7-P to glyceraldehyde 3-phosphate, yielding erythrose 4-phosphate and fructose (B13574) 6-phosphate.

These reversible reactions allow the cell to interconvert three-, four-, five-, six-, and seven-carbon sugars to meet its metabolic needs for nucleotide synthesis, aromatic amino acid synthesis, and glycolysis/gluconeogenesis.

Beyond the Pentose Phosphate Pathway: S-7-P in Secondary Metabolism

For a long time, the significance of S-7-P was thought to be confined to the PPP. However, more recent research has unveiled its crucial role as a precursor for a diverse array of secondary metabolites with important biological activities. This has opened up new avenues for drug development and biotechnology.

  • Antibiotic Biosynthesis: S-7-P is a key building block for the heptose moieties of several antibiotics, including septacidin (B1681074) and hygromycin B.[11]

  • Lipopolysaccharide (LPS) Synthesis: In Gram-negative bacteria, the enzyme this compound isomerase (GmhA) converts S-7-P to D-glycero-D-manno-heptose 7-phosphate, a critical step in the biosynthesis of the core region of LPS.[3][12][13]

  • Natural Sunscreens: Sedoheptulose 7-phosphate cyclases are enzymes that convert S-7-P into cyclic compounds that serve as precursors for mycosporine-like amino acids (MAAs), which act as natural sunscreens in various organisms.

Quantitative Data

Understanding the quantitative aspects of S-7-P metabolism is crucial for researchers. The following table summarizes available data on the intracellular concentrations of S-7-P and the kinetic parameters of the key enzymes involved in its metabolism.

ParameterOrganism/TissueValueReference
Intracellular Concentration
Sedoheptulose 7-phosphateE. coli (wild-type)~0.1 mM[14]
Sedoheptulose 7-phosphateE. coli (ΔtktAB Δzwf)~3 mM[14]
Sedoheptulose 7-phosphateHuman fibroblasts0.31-1.14 µmol/mg protein[15]
Sedoheptulose 7-phosphateHuman lymphoblasts0.61-2.09 µmol/mg protein[15]
Enzyme Kinetics
Transketolase
Km for Sedoheptulose 7-phosphateSaccharomyces cerevisiae0.04 mM
Km for Glyceraldehyde 3-phosphateSaccharomyces cerevisiae0.03 mM
Transaldolase
Km for Sedoheptulose 7-phosphateE. coli0.019 mM
Km for Glyceraldehyde 3-phosphateE. coli0.083 mM
Sedoheptulose-7-Phosphate Isomerase (GmhA)
Km for Sedoheptulose 7-phosphateE. coli0.12 mM
kcatE. coli1.8 s-1

Note: Kinetic parameters can vary depending on the specific experimental conditions (pH, temperature, co-factor concentrations).

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Enzymatic Synthesis and Isolation of this compound (Adapted from Horecker et al., 1953)

This protocol describes a method for the enzymatic synthesis of S-7-P from ribose 5-phosphate, followed by its isolation using paper chromatography, reflecting the original discovery approach.

Materials:

  • Ribose 5-phosphate solution (e.g., 0.1 M)

  • Rat liver enzyme preparation (partially purified fraction containing transketolase and transaldolase)

  • Tris-HCl buffer (pH 7.5)

  • Whatman No. 1 chromatography paper

  • Chromatography solvent: n-butanol, acetic acid, water (4:1:5, v/v/v, upper phase)

  • Spray reagent for sugar phosphates (e.g., molybdate (B1676688) spray)

  • Cysteine-carbazole reagent for heptose determination

Procedure:

  • Enzymatic Reaction:

    • In a reaction tube, combine ribose 5-phosphate, Tris-HCl buffer, and the rat liver enzyme preparation.

    • Incubate the mixture at 37°C for a defined period (e.g., 2 hours).

    • Stop the reaction by adding a protein precipitating agent (e.g., trichloroacetic acid) and centrifuge to remove the precipitated protein.

  • Paper Chromatography:

    • Spot the supernatant from the reaction mixture onto a sheet of Whatman No. 1 paper.

    • Develop the chromatogram using the n-butanol, acetic acid, water solvent system in a descending chromatography setup for 16-24 hours.

    • Air-dry the chromatogram thoroughly.

  • Visualization and Isolation:

    • Spray the chromatogram with a molybdate spray reagent and heat to visualize the phosphate-containing compounds. S-7-P will appear as a distinct spot.

    • Identify the S-7-P spot based on its migration relative to known standards.

    • For preparative isolation, run an unstained parallel chromatogram, cut out the region corresponding to the S-7-P spot, and elute the compound from the paper using water.

  • Quantification:

    • Quantify the eluted S-7-P using the cysteine-carbazole colorimetric assay, which is specific for heptoses.

Spectrophotometric Assay for Transketolase Activity

This continuous spectrophotometric assay measures the activity of transketolase by coupling the formation of glyceraldehyde 3-phosphate to the oxidation of NADH.[1][16][17][18][19]

Materials:

  • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.6

  • Xylulose 5-phosphate (substrate)

  • Ribose 5-phosphate (substrate)

  • Thiamine pyrophosphate (TPP, cofactor)

  • MgCl2 (cofactor)

  • NADH

  • Triosephosphate isomerase (coupling enzyme)

  • Glycerol-3-phosphate dehydrogenase (coupling enzyme)

  • Transketolase enzyme sample

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, TPP, MgCl2, NADH, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase.

  • Add the substrates xylulose 5-phosphate and ribose 5-phosphate to the cuvette.

  • Initiate the reaction by adding the transketolase enzyme sample.

  • Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of glyceraldehyde 3-phosphate formation, and thus to the transketolase activity.

  • Calculate the enzyme activity based on the molar extinction coefficient of NADH (6220 M-1cm-1).

Visualizations of Key Pathways

The following diagrams, generated using the DOT language, illustrate the central role of this compound in metabolism.

Pentose_Phosphate_Pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway G6P Glucose 6-P Ru5P Ribulose 5-P G6P->Ru5P Oxidative Phase F6P Fructose 6-P G3P Glyceraldehyde 3-P E4P Erythrose 4-P G3P->E4P Transaldolase DHAP DHAP R5P Ribose 5-P S7P Sedoheptulose 7-P R5P->S7P Transketolase Ru5P->R5P X5P Xylulose 5-P Ru5P->X5P X5P->S7P Transketolase S7P->F6P Transaldolase S7P->G3P Transketolase S7P->E4P Transaldolase E4P->F6P Transaldolase

Caption: The central role of S-7-P in the non-oxidative Pentose Phosphate Pathway.

S7P_Secondary_Metabolism cluster_lps LPS Biosynthesis cluster_antibiotics Antibiotic Biosynthesis cluster_sunscreens Natural Sunscreens S7P This compound GmhA GmhA (S-7-P Isomerase) S7P->GmhA Antibiotic_Enzymes Biosynthetic Enzymes S7P->Antibiotic_Enzymes S7P_Cyclase S-7-P Cyclase S7P->S7P_Cyclase Heptose_P D-glycero-D-manno- heptose 7-P GmhA->Heptose_P LPS Lipopolysaccharide Heptose_P->LPS Multiple Steps Septacidin Septacidin Antibiotic_Enzymes->Septacidin HygromycinB Hygromycin B Antibiotic_Enzymes->HygromycinB Cyclic_Intermediate Cyclic Intermediate S7P_Cyclase->Cyclic_Intermediate MAA Mycosporine-like Amino Acids Cyclic_Intermediate->MAA Multiple Steps

Caption: S-7-P as a precursor in diverse secondary metabolic pathways.

Conclusion

The discovery of this compound by Horecker and his colleagues was a landmark achievement in biochemistry, providing a critical link in our understanding of the pentose phosphate pathway. From its initial identification as an intermediate in carbohydrate metabolism to its more recently appreciated role as a precursor for a wide range of bioactive secondary metabolites, S-7-P continues to be a molecule of significant interest to researchers. The experimental techniques pioneered in its discovery laid the foundation for modern metabolomics, and the ongoing study of its metabolic pathways holds promise for the development of new therapeutic agents and biotechnological applications. This guide serves as a comprehensive resource for professionals in the field, providing the historical context, key data, and experimental methodologies necessary to advance our understanding of this fascinating and important molecule.

References

The Role of D-Sedoheptulose 7-Phosphate in NADPH Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function of D-Sedoheptulose 7-phosphate (S7P), a critical intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP). While not directly involved in the redox reactions that generate Nicotinamide Adenine Dinucleotide Phosphate (NADPH), S7P is integral to the metabolic network that sustains and regulates cellular NADPH production. This document details the biochemical context of S7P, its role in regenerating substrates for NADPH synthesis, quantitative metabolic data, detailed experimental protocols for its measurement, and visual diagrams of the involved pathways.

Introduction: The Pentose Phosphate Pathway and Cellular Redox Homeostasis

The pentose phosphate pathway (PPP) is a fundamental metabolic route that runs parallel to glycolysis.[1][2] Its primary functions are anabolic rather than catabolic, focusing on two principal outputs: the production of NADPH and the synthesis of pentose sugars, such as ribose 5-phosphate (R5P), which is a vital precursor for nucleotide and nucleic acid synthesis.[1][3]

NADPH serves as the main source of reducing equivalents for a multitude of biosynthetic reactions, including the synthesis of fatty acids and steroids.[4] Crucially, it is also essential for maintaining cellular redox homeostasis by regenerating the reduced form of glutathione, a key antioxidant that protects cells from oxidative damage.[2][5] The PPP accounts for approximately 60% of NADPH production in humans.[1]

The PPP is composed of two distinct phases:

  • The Oxidative Phase: An irreversible series of reactions that converts glucose 6-phosphate into ribulose 5-phosphate, generating two molecules of NADPH in the process.[1][6]

  • The Non-Oxidative Phase: A series of reversible sugar-phosphate interconversions that links the PPP with glycolysis.[6][7]

This compound is a key seven-carbon sugar phosphate intermediate that functions exclusively within the non-oxidative phase of the PPP.[8] Its role in NADPH production is indirect but indispensable: it facilitates the regeneration of glycolytic intermediates from pentose phosphates. This allows the cell to channel carbon flux back into the oxidative phase to maximize NADPH synthesis when cellular demand for reducing power outweighs the need for nucleotide precursors.

The Biochemical Nexus: this compound in the Non-Oxidative PPP

The non-oxidative branch of the PPP is a hub of carbon shuffling, catalyzed primarily by two enzymes: transketolase and transaldolase. These enzymes reversibly transfer two- and three-carbon units, respectively, between various sugar phosphates.[2][4] S7P is a central metabolite in these transformations.

2.1 Formation of this compound

S7P is formed in a reaction catalyzed by transketolase , which requires thiamine (B1217682) pyrophosphate (TPP) as a cofactor.[9][10] Transketolase transfers a two-carbon ketol group from a ketose donor, xylulose 5-phosphate (Xu5P), to an aldose acceptor, ribose 5-phosphate (R5P).

  • Reaction: Ribose 5-phosphate (C5) + Xylulose 5-phosphate (C5) ⇔ Sedoheptulose 7-phosphate (C7) + Glyceraldehyde 3-phosphate (G3P)[4][11]

2.2 Consumption of this compound

S7P then serves as a substrate for transaldolase . This enzyme catalyzes the transfer of a three-carbon dihydroxyacetone group from the ketose S7P to the aldose glyceraldehyde 3-phosphate.

  • Reaction: Sedoheptulose 7-phosphate (C7) + Glyceraldehyde 3-phosphate (C3) ⇔ Erythrose 4-phosphate (E4P) + Fructose (B13574) 6-phosphate (F6P)[9][12]

These reversible reactions allow the metabolic fate of glucose 6-phosphate to be highly flexible, adapting to the specific needs of the cell for either NADPH, R5P, or ATP.

The Indirect but Critical Function: Regenerating Substrates for NADPH Production

The connection between S7P and NADPH synthesis becomes evident when the cell's primary requirement is for NADPH. In such scenarios, the non-oxidative PPP, featuring S7P, operates to convert the pentose phosphates produced during the oxidative phase back into glucose 6-phosphate, which can re-enter the oxidative phase. This creates a metabolic loop that can completely oxidize glucose to CO₂ while maximizing the yield of NADPH.[6]

The sequence of this regenerative loop is as follows:

  • Oxidative Phase: Six molecules of glucose 6-phosphate are converted to six molecules of ribulose 5-phosphate, yielding twelve molecules of NADPH and six molecules of CO₂.

  • Isomerization: The six molecules of ribulose 5-phosphate are converted into two molecules of R5P and four molecules of Xu5P.

  • Non-Oxidative Rearrangement: Through the actions of transketolase and transaldolase, involving S7P as an intermediate, these six 5-carbon sugars are rearranged to form five 6-carbon sugars (fructose 6-phosphate).

  • Regeneration: The fructose 6-phosphate molecules are then converted back into glucose 6-phosphate, which can enter another round of the oxidative PPP.

This cycling mechanism underscores the importance of S7P. By participating in the interconversion of sugar phosphates, S7P ensures that the carbon skeletons from the oxidative phase are not wasted and can be efficiently recycled to sustain a high rate of NADPH production.

Pentose_Phosphate_Pathway G6P Glucose 6-Phosphate PGL 6-Phosphoglucono- δ-lactone G6P->PGL G6PD NADPH1 NADPH PG 6-Phosphogluconate PGL->PG Ru5P Ribulose 5-Phosphate PG->Ru5P 6PGD NADPH2 NADPH R5P Ribose 5-Phosphate Ru5P->R5P X5P Xylulose 5-Phosphate Ru5P->X5P S7P Sedoheptulose 7-Phosphate R5P->S7P Transketolase X5P->S7P F6P Fructose 6-Phosphate X5P->F6P G3P Glyceraldehyde 3-Phosphate S7P->G3P E4P Erythrose 4-Phosphate S7P->E4P G3P->E4P Transaldolase Glycolysis Glycolysis / Gluconeogenesis G3P->Glycolysis E4P->F6P E4P->F6P Transketolase F6P->G3P F6P->Glycolysis Glycolysis->G6P Regeneration

Figure 1: Overview of the Pentose Phosphate Pathway.

NADPH_Regeneration_Cycle G6P Glucose 6-Phosphate (G6P) Oxidative_PPP Oxidative PPP G6P->Oxidative_PPP 6x Ru5P Ribulose 5-Phosphate (Ru5P) Oxidative_PPP->Ru5P 6x NADPH 12 NADPH Oxidative_PPP->NADPH CO2 6 CO2 Oxidative_PPP->CO2 NonOxidative_PPP Non-Oxidative PPP (via S7P) Ru5P->NonOxidative_PPP Glycolytic_Intermediates Fructose 6-P (F6P) Glyceraldehyde 3-P (G3P) NonOxidative_PPP->Glycolytic_Intermediates 5x F6P Gluconeogenesis Gluconeogenesis Glycolytic_Intermediates->Gluconeogenesis Gluconeogenesis->G6P 5x G6P (Recycled)

Figure 2: Regenerative loop for maximal NADPH production.

Quantitative Data Summary

The concentration and flux of metabolites through the PPP are tightly regulated and can vary significantly based on cell type and metabolic state. The data below illustrates the central role of S7P by showing its accumulation in a mutant strain lacking a key enzyme that consumes it.

Table 1: Steady-State Concentrations of Key Sugar Phosphates in E. coli [13]

MetaboliteWild-Type (WT) Strain (mM)ΔtktAB Δzwf Strain (mM)Fold Change
Sedoheptulose 7-Phosphate (S7P) ~ 0.1~ 3.0~ 30x
Ribose 5-Phosphate (R5P)~ 0.5~ 0.8~ 1.6x
Xylulose 5-Phosphate (Xu5P)~ 0.2~ 0.3~ 1.5x
Fructose 6-Phosphate (F6P)~ 1.5~ 0.5~ 0.33x
Glyceraldehyde 3-Phosphate (G3P)~ 0.15~ 0.05~ 0.33x

Data derived from a study on E. coli strains, where the deletion of transketolase (tktAB) and glucose-6-phosphate dehydrogenase (zwf) genes led to a significant accumulation of S7P, confirming its position as a key intermediate whose flux is tightly controlled.[13]

Experimental Protocols

Accurate measurement of S7P and NADPH is crucial for studying the dynamics of the PPP. Below are detailed methodologies for these key assays.

5.1 Protocol: Quantification of Sedoheptulose 7-Phosphate via LC-MS/MS

This protocol outlines a general method for the extraction and measurement of phosphorylated sugars from cell culture.

1. Metabolite Extraction: a. Culture 5-10 x 10⁶ cells to the desired state. b. Rapidly quench metabolic activity by washing cells with ice-cold phosphate-buffered saline (PBS). c. Immediately add 1 mL of ice-cold extraction solvent (e.g., 80:20 methanol:water) to the cell pellet. d. Vortex vigorously for 1 minute, then incubate at -20°C for 30 minutes to ensure cell lysis and protein precipitation. e. Centrifuge at 16,000 x g for 10 minutes at 4°C. f. Collect the supernatant containing the polar metabolites and transfer to a new tube. g. Dry the extract completely using a vacuum concentrator.

2. LC-MS/MS Analysis: a. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of LC-MS grade water or initial mobile phase. b. Inject the sample onto a liquid chromatography system equipped with a column suitable for polar metabolite separation (e.g., a HILIC or anion-exchange column). c. Elute the metabolites using a gradient of appropriate mobile phases (e.g., acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer). d. Detect S7P using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Parent Ion (Q1): m/z 289.0 (for [M-H]⁻)
  • Fragment Ion (Q3): m/z 97.0 (for [PO₃]⁻) or other characteristic fragments. e. Quantify the S7P concentration by comparing the peak area to a standard curve generated with known concentrations of pure S7P standard.

5.2 Protocol: Fluorometric Assay for NADP⁺/NADPH Ratio

This protocol is based on the principle of enzymatic cycling reactions, which amplify the signal for sensitive detection.[14][15]

1. Sample Preparation and Extraction: a. Harvest 1-5 x 10⁶ cells and wash with cold PBS. b. To measure total NADP⁺ + NADPH, lyse the cell pellet in 200 µL of a suitable extraction buffer. c. To measure NADPH and NADP⁺ separately, two parallel extractions are required:

  • NADPH Extraction: Lyse a separate cell pellet in 100 µL of base extraction buffer (e.g., 0.1 N NaOH) and heat at 80°C for 60 minutes to destroy NADP⁺. Cool and neutralize with 20 µL of acid buffer (e.g., 0.1 N HCl).[15]
  • NADP⁺ Extraction: Lyse a third cell pellet in 100 µL of acid extraction buffer (e.g., 0.1 N HCl) and heat at 80°C for 60 minutes to destroy NADPH. Cool and neutralize with 20 µL of base buffer (e.g., 0.1 N NaOH).[15] d. Centrifuge all lysates at 14,000 rpm for 5 minutes to remove debris. Use the supernatant for the assay. A 10 kDa spin filter can be used to deproteinate the sample.[15]

2. Assay Procedure: a. Prepare a standard curve using known concentrations of NADP⁺ (e.g., 0 to 1 µM). b. In a 96-well black microplate, add 25 µL of standards or extracted samples per well. c. Prepare a reaction mixture containing a fluorometric probe, NADP cycling enzyme, and substrate according to the manufacturer's instructions (e.g., Abcam ab176724, Cell Biolabs, Inc. NADP+/NADPH Assay Kit).[14][15] d. Add 75 µL of the reaction mixture to each well. e. Incubate the plate for 1-2 hours at room temperature, protected from light. f. Measure the fluorescence using a microplate reader at an appropriate excitation/emission wavelength (e.g., Ex/Em = 540/590 nm).

3. Data Analysis: a. Subtract the fluorescence of the blank from all readings. b. Plot the standard curve (fluorescence vs. concentration). c. Determine the concentration of NADP⁺ and/or NADPH in the samples from the standard curve. d. Calculate the NADP⁺/NADPH ratio using the values from the separately extracted samples.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Differential Extraction cluster_assay Fluorometric Assay cluster_analysis Data Analysis start_node start_node process_node process_node decision_node decision_node output_node output_node Start Cell Culture (1-5 x 10^6 cells) Harvest Harvest & Wash Cells (Cold PBS) Start->Harvest Split Split Sample into Aliquots Harvest->Split Extract_NADPH Lyse with Base (NaOH) Heat to Destroy NADP+ Split->Extract_NADPH Extract_NADP Lyse with Acid (HCl) Heat to Destroy NADPH Split->Extract_NADP Neutralize1 Neutralize Extract_NADPH->Neutralize1 Neutralize2 Neutralize Extract_NADP->Neutralize2 Centrifuge1 Centrifuge & Collect Supernatant Neutralize1->Centrifuge1 Centrifuge2 Centrifuge & Collect Supernatant Neutralize2->Centrifuge2 Plate Load Samples & Standards onto 96-well Plate Centrifuge1->Plate Centrifuge2->Plate Add_Reagents Add Enzymatic Cycling Reagents Plate->Add_Reagents Incubate Incubate (1-2h, RT) Add_Reagents->Incubate Read Read Fluorescence (Ex/Em ~540/590 nm) Incubate->Read Calc Calculate Concentrations from Standard Curve Read->Calc Ratio Determine NADP+/NADPH Ratio Calc->Ratio

Figure 3: Experimental workflow for NADP+/NADPH ratio assay.

Conclusion

This compound is a pivotal, albeit indirect, player in the cellular production of NADPH. As a central intermediate of the non-oxidative pentose phosphate pathway, its formation and consumption are essential for the metabolic plasticity that allows cells to adapt to varying demands for reductive power and biosynthetic precursors. The reactions involving S7P, catalyzed by transketolase and transaldolase, enable the complete oxidation of glucose for maximal NADPH yield by regenerating the initial substrate of the oxidative PPP, glucose 6-phosphate. For researchers and drug development professionals, understanding the flux through S7P and its associated enzymes offers potential targets for modulating cellular redox balance and biosynthetic capacity, with implications for diseases characterized by oxidative stress and altered metabolism, such as cancer and neurodegenerative disorders.

References

The Crossroads of Carbon Metabolism: A Technical Guide to D-Sedoheptulose 7-Phosphate and its Pivotal Link to Nucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate network of cellular metabolism ensures the provision of essential biomolecules for growth, proliferation, and maintenance. Central to this network is the pentose (B10789219) phosphate (B84403) pathway (PPP), a critical route for glucose metabolism that runs parallel to glycolysis. A key, yet often overlooked, intermediate of the non-oxidative branch of the PPP is D-Sedoheptulose 7-phosphate (S7P). This seven-carbon sugar phosphate stands at a crucial metabolic juncture, directly influencing the biosynthesis of nucleotides through the production of its downstream product, ribose-5-phosphate (B1218738). This technical guide provides an in-depth exploration of the synthesis and metabolic fate of this compound, its enzymatic regulation by transketolase and transaldolase, and its ultimate connection to the de novo synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides. We present a compilation of quantitative data on enzyme kinetics and metabolite concentrations, detailed experimental protocols for the characterization of key PPP enzymes and metabolic flux analysis, and visual diagrams of the associated biochemical pathways to offer a comprehensive resource for researchers in cellular metabolism and drug discovery.

Introduction

The pentose phosphate pathway (PPP) is a fundamental metabolic pathway that serves two primary functions: the production of NADPH for reductive biosynthesis and antioxidant defense, and the generation of precursor molecules for nucleotide and aromatic amino acid synthesis.[1][2] The PPP is divided into an oxidative and a non-oxidative branch. The oxidative phase irreversibly converts glucose-6-phosphate to ribulose-5-phosphate, generating two molecules of NADPH. The non-oxidative phase consists of a series of reversible reactions that interconvert pentose phosphates and glycolytic intermediates.[3]

This compound (S7P) is a central intermediate in the non-oxidative PPP. It is synthesized by the enzyme transketolase and is a substrate for transaldolase.[4][5] The metabolic flux through these reactions is critical for maintaining a pool of ribose-5-phosphate (R5P), the direct precursor for the synthesis of phosphoribosyl pyrophosphate (PRPP), which is essential for the de novo synthesis of purine and pyrimidine nucleotides.[3][6] Consequently, the regulation of S7P metabolism has profound implications for cellular processes that require high rates of nucleotide synthesis, such as cell proliferation and DNA replication, making it a potential target for therapeutic intervention in diseases like cancer.[7]

This guide will delve into the core biochemistry of S7P, its enzymatic regulation, and its direct linkage to nucleotide biosynthesis, providing researchers with the foundational knowledge and practical methodologies to investigate this critical metabolic nexus.

The Role of this compound in the Pentose Phosphate Pathway

This compound is synthesized and consumed in the non-oxidative branch of the pentose phosphate pathway through the actions of two key enzymes: transketolase and transaldolase. These enzymes catalyze the transfer of two- and three-carbon units, respectively, between sugar phosphates.[8][9][10]

Transketolase (EC 2.2.1.1): This thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme catalyzes two reversible reactions involving S7P:

  • Formation of S7P: Transketolase transfers a two-carbon ketol group from xylulose-5-phosphate (X5P) to ribose-5-phosphate (R5P), yielding glyceraldehyde-3-phosphate (G3P) and sedoheptulose-7-phosphate (S7P).[4][11]

  • Consumption of S7P (in the reverse direction): Transketolase can also transfer a two-carbon unit from S7P to G3P to form R5P and X5P.[12]

Transaldolase (EC 2.2.1.2): This enzyme catalyzes the reversible transfer of a three-carbon dihydroxyacetone group from S7P to glyceraldehyde-3-phosphate (G3P), producing erythrose-4-phosphate (E4P) and fructose-6-phosphate (B1210287) (F6P).[5][9][10]

The interplay of these reactions allows the cell to dynamically manage the flux of carbon through the PPP to meet the cellular demands for NADPH and nucleotide precursors.

Signaling Pathways and Logical Relationships

The flow of metabolites through the non-oxidative PPP, including the synthesis and degradation of S7P, is a dynamic process influenced by the availability of substrates and the allosteric regulation of its enzymes. The ultimate output of this branch of the PPP is the production of ribose-5-phosphate, the precursor for nucleotide synthesis.

Pentose_Phosphate_Pathway X5P Xylulose-5-P S7P D-Sedoheptulose-7-P X5P->S7P Transketolase R5P Ribose-5-P R5P->S7P Transketolase Nucleotides Nucleotide Synthesis R5P->Nucleotides PRPP Synthetase G3P Glyceraldehyde-3-P E4P Erythrose-4-P G3P->E4P Transaldolase S7P->G3P Transketolase (reverse) S7P->E4P Transaldolase F6P Fructose-6-P S7P->F6P Transaldolase

Caption: Metabolic flow to and from this compound.

Quantitative Data

A quantitative understanding of the pentose phosphate pathway is crucial for evaluating its contribution to nucleotide synthesis under various physiological and pathological conditions. This section presents a summary of key quantitative data, including enzyme kinetic parameters and intracellular metabolite concentrations.

Enzyme Kinetic Parameters

The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are fundamental parameters that describe the kinetics of enzyme-catalyzed reactions. The following table summarizes reported kinetic parameters for human transketolase and transaldolase.

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg)Organism/TissueReference
Transketolase Ribose-5-phosphate0.3-Human Liver[13]
Xylulose-5-phosphate0.5-Human Liver[13]
Thiamine Pyrophosphate (TDP)0.000065-Human Erythrocyte[14]
Transaldolase Sedoheptulose-7-phosphate----
Erythrose-4-phosphate0.13-Human Liver[13]
Fructose-6-phosphate0.30 - 0.35-Human Liver[13]
Fructose-6-phosphate0.65 ± 0.0912.0 ± 0.5Methanocaldococcus jannaschii[15]
Erythrose-4-phosphate0.0278 ± 0.004312.0 ± 0.5Methanocaldococcus jannaschii[15]
Intracellular Metabolite Concentrations and Metabolic Flux

Metabolic flux analysis using stable isotope tracers, such as 13C-labeled glucose, provides a dynamic view of the flow of carbon through metabolic pathways.[16] The data generated from such studies, combined with measurements of intracellular metabolite concentrations, offer insights into the regulation of the PPP.

Cell Line / TissueConditionSedoheptulose-7-phosphate (Relative Abundance)Ribose-5-phosphate (Relative Abundance)PPP Flux (% of Glucose Uptake)Reference
Clear Cell-Renal Cell Carcinoma (ccRCC)Tumor TissueSignificantly HigherSignificantly Higher-[17]
Normal Renal TissueAdjacent to TumorLowerLower-[17]
MCF-7 Breast Cancer Cells---Varies with conditions[16]
Sinorhizobium melilotiWild-Type (Glucose)~1.0~1.0-[1]
Escherichia coliWild-Type~0.1 mM--[18]
Escherichia coliΔtktAB Δzwf + PKT~3.0 mM--[18]

Note: Absolute concentrations and flux values are highly dependent on the cell type, growth conditions, and analytical methods used. The data presented here are illustrative.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of this compound and its connection to nucleotide synthesis.

Spectrophotometric Assay for Transketolase Activity

This protocol is adapted from methods used for measuring erythrocyte transketolase activity and can be modified for purified enzyme or cell lysates.[6][19][20] The assay measures the consumption of NADH in a coupled enzymatic reaction.

Principle: Transketolase converts ribose-5-phosphate and xylulose-5-phosphate to glyceraldehyde-3-phosphate and sedoheptulose-7-phosphate. The glyceraldehyde-3-phosphate is then converted to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase, a reaction that oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.

Reagents:

  • Tris-HCl buffer (50 mM, pH 7.6)

  • Ribose-5-phosphate (50 mM)

  • Xylulose-5-phosphate (20 mM) - Note: Can be generated in situ from ribose-5-phosphate by the action of endogenous isomerases and epimerases in cell lysates.[6]

  • Thiamine pyrophosphate (TPP) (1 mM)

  • MgCl2 (100 mM)

  • NADH (10 mM)

  • Glycerol-3-phosphate dehydrogenase/triosephosphate isomerase (auxiliary enzymes)

  • Enzyme sample (purified transketolase or cell lysate)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, TPP, NADH, and the auxiliary enzymes in a cuvette.

  • Add the substrate(s) (ribose-5-phosphate and/or xylulose-5-phosphate).

  • Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding the enzyme sample.

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer with a temperature-controlled cuvette holder.

  • Calculate the rate of NADH consumption from the linear portion of the absorbance curve using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).

Transketolase_Assay_Workflow Start Prepare Reaction Mixture Add_Substrate Add Substrates (R5P, X5P) Start->Add_Substrate Incubate Incubate at 37°C (5 min) Add_Substrate->Incubate Add_Enzyme Add Enzyme Sample Incubate->Add_Enzyme Measure_Absorbance Monitor A340nm Add_Enzyme->Measure_Absorbance Calculate_Rate Calculate Rate of NADH Consumption Measure_Absorbance->Calculate_Rate

Caption: Experimental workflow for the spectrophotometric transketolase assay.
Spectrophotometric Assay for Transaldolase Activity

This protocol is based on a coupled enzyme assay where the product, glyceraldehyde-3-phosphate, is measured.[3]

Principle: Transaldolase catalyzes the reaction between fructose-6-phosphate and erythrose-4-phosphate to produce sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate. The glyceraldehyde-3-phosphate is then converted to dihydroxyacetone phosphate by triosephosphate isomerase, which is subsequently reduced to α-glycerophosphate by α-glycerophosphate dehydrogenase, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm is monitored.

Reagents:

  • Glycylglycine (B550881) buffer (250 mM, pH 7.7)

  • D-Fructose-6-phosphate (200 mM)

  • D-Erythrose-4-phosphate (100 mM)

  • MgCl2 (300 mM)

  • NADH (10 mM)

  • α-Glycerophosphate dehydrogenase/triosephosphate isomerase (auxiliary enzymes)

  • Enzyme sample (purified transaldolase or cell lysate)

Procedure:

  • Prepare a reaction mixture in a cuvette containing glycylglycine buffer, MgCl2, NADH, and the auxiliary enzymes.

  • Add the substrates, D-fructose-6-phosphate and D-erythrose-4-phosphate.

  • Incubate at 25°C for 5 minutes.

  • Initiate the reaction by adding the transaldolase sample.

  • Monitor the decrease in absorbance at 340 nm for approximately 5 minutes.

  • Calculate the rate of reaction from the linear portion of the curve.

13C-Metabolic Flux Analysis of the Pentose Phosphate Pathway

This protocol provides a general workflow for a 13C-metabolic flux analysis (MFA) experiment to quantify the flux through the PPP.[2][9][21]

Principle: Cells are cultured in a medium containing a 13C-labeled substrate, typically [1,2-13C2]glucose. As the labeled glucose is metabolized, the 13C atoms are incorporated into downstream metabolites of the PPP and glycolysis. The mass isotopomer distribution of these metabolites is then measured by mass spectrometry (MS). Computational modeling is used to calculate the metabolic fluxes that best fit the observed labeling patterns.

Procedure:

  • Cell Culture and Isotope Labeling:

    • Culture cells to the desired density.

    • Replace the standard medium with a medium containing the 13C-labeled glucose tracer.

    • Incubate the cells for a sufficient time to reach isotopic steady state (typically several cell doubling times).

  • Metabolite Extraction:

    • Rapidly quench metabolism by aspirating the medium and adding an ice-cold quenching solution (e.g., 80% methanol).

    • Lyse the cells and extract the intracellular metabolites.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Analyze the metabolite extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Separate the phosphorylated sugars using an appropriate chromatography method (e.g., HILIC or ion-pair reversed-phase).[22]

    • Detect and quantify the different mass isotopomers of the PPP intermediates (e.g., S7P, R5P).

  • Data Analysis and Flux Calculation:

    • Correct the raw mass isotopomer distribution data for the natural abundance of 13C.

    • Use metabolic flux analysis software to calculate the net fluxes through the reactions of the PPP and glycolysis.

Metabolic_Flux_Analysis_Workflow Cell_Culture Cell Culture Isotope_Labeling Isotope Labeling with [1,2-13C2]glucose Cell_Culture->Isotope_Labeling Quench_Metabolism Quench Metabolism (Cold Methanol) Isotope_Labeling->Quench_Metabolism Metabolite_Extraction Metabolite Extraction Quench_Metabolism->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Analysis Data Analysis and Flux Calculation LC_MS_Analysis->Data_Analysis

References

The Lynchpin of Carbon Fixation: A Technical Guide to D-Sedoheptulose 7-Phosphate's Role in Photosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth exploration of the critical role of D-Sedoheptulose 7-phosphate (S7P) in photosynthetic carbon fixation. Aimed at researchers, scientists, and professionals in drug development, this document details the biochemical significance of S7P, the regulation of its synthesis, and its impact on photosynthetic efficiency. The guide includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key pathways to serve as a comprehensive resource for the scientific community.

Executive Summary

This compound is an essential intermediate in the Calvin-Benson-Bassham (CBB) cycle, the primary pathway for carbon fixation in photosynthetic organisms.[1][2][3] Its production, catalyzed by the enzyme sedoheptulose-1,7-bisphosphatase (SBPase), represents a key regulatory checkpoint in the regenerative phase of the cycle.[4][5][6] This guide elucidates the pivotal function of the S7P/SBPase system, highlighting its intricate regulation and its profound influence on plant growth and productivity. Understanding the nuances of S7P metabolism is paramount for developing strategies to enhance crop yields and for the potential design of novel herbicides.

The Role of this compound in the Calvin-Benson-Bassham Cycle

The CBB cycle is divided into three phases: carboxylation, reduction, and regeneration. S7P is a key player in the regenerative phase, where the initial CO2 acceptor molecule, ribulose-1,5-bisphosphate (RuBP), is regenerated.[3][7] The formation of S7P is catalyzed by SBPase, which dephosphorylates sedoheptulose-1,7-bisphosphate.[3][7][8] S7P then serves as a substrate for the enzyme transketolase, which converts it, along with glyceraldehyde-3-phosphate, into two five-carbon sugars, ribose-5-phosphate (B1218738) and xylulose-5-phosphate. These are subsequently used to regenerate RuBP, thus ensuring the continuous operation of the cycle.[9]

The strategic position of the SBPase-catalyzed reaction makes it a critical control point for the flux of carbon through the CBB cycle.[10][11][12] Studies involving transgenic plants with altered SBPase levels have demonstrated that this enzyme exerts significant control over the rate of photosynthesis.[13]

Calvin_Benson_Bassham_Cycle cluster_output Carbon Export S7P Sedoheptulose-7-phosphate (S7P) R5P Ribose-5-phosphate S7P->R5P Transketolase Ru5P Ribulose-5-phosphate SBPase SBPase RuBP Ribulose-1,5-bisphosphate (RuBP) PGA 3-Phosphoglycerate (3-PGA) RuBP->PGA RuBisCO + CO2 BPGA 1,3-Bisphosphoglycerate PGA->BPGA ATP -> ADP G3P Glyceraldehyde-3-phosphate (G3P) BPGA->G3P NADPH -> NADP+ DHAP Dihydroxyacetone phosphate G3P->DHAP FBP Fructose-1,6-bisphosphate G3P->FBP Aldolase F6P Fructose-6-phosphate SBP Sedoheptulose-1,7-bisphosphate G3P->SBP Aldolase G3P_out Triose Phosphate Export G3P->G3P_out FBP->F6P FBPase E4P Erythrose-4-phosphate F6P->E4P Transketolase X5P Xylulose-5-phosphate F6P->X5P Transketolase SBP->S7P SBPase X5P->Ru5P R5P->Ru5P Ru5P->RuBP ATP -> ADP

Figure 1: The Calvin-Benson-Bassham Cycle highlighting S7P.

Regulation of SBPase Activity

The activity of SBPase is tightly regulated to coordinate the CBB cycle with the light-dependent reactions of photosynthesis. This regulation occurs at multiple levels:

  • Redox Regulation via the Ferredoxin-Thioredoxin System: In the light, photosynthetically reduced ferredoxin activates thioredoxin, which in turn reduces and activates SBPase.[9][14] This ensures that the CBB cycle is active only when light energy is available. In the dark, SBPase is oxidized and becomes inactive.[15]

  • pH and Mg2+ Concentration: The light-induced proton gradient across the thylakoid membrane increases the stromal pH and Mg2+ concentration, which are optimal conditions for SBPase activity.[15]

  • Feedback Inhibition: SBPase can be inhibited by its own product, S7P, as well as other metabolites, providing a mechanism for fine-tuning carbon flux.[16]

SBPase_Regulation light light fd_red Ferredoxin (red) light->fd_red Photosystems h_plus H+ gradient light->h_plus fd_ox Ferredoxin (ox) tr_red Thioredoxin (red) fd_red->tr_red FTR tr_ox Thioredoxin (ox) sbpase_red SBPase (active) tr_red->sbpase_red Reduction sbpase_ox SBPase (inactive) sbpase_red->sbpase_ox Oxidation (in dark) reaction SBP -> S7P sbpase_red->reaction Catalyzes mg2_plus Mg2+ influx h_plus->mg2_plus ph Stromal pH increase h_plus->ph mg2_plus->sbpase_red Activates ph->sbpase_red Activates s7p Sedoheptulose-7-P s7p->sbpase_red Feedback inhibition reaction->s7p Experimental_Workflow hypothesis Hypothesis: Altering SBPase levels affects photosynthesis and growth. transgenics Generate Transgenic Plants (Overexpression/Antisense) hypothesis->transgenics growth Phenotypic Analysis (Growth rate, biomass, yield) transgenics->growth gas_exchange Photosynthetic Gas Exchange (A/Ci curves) transgenics->gas_exchange biochem Biochemical Analyses transgenics->biochem data_analysis Data Analysis and Interpretation growth->data_analysis gas_exchange->data_analysis sbpase_activity SBPase Activity Assay biochem->sbpase_activity western_blot Immunoblotting for SBPase biochem->western_blot lc_ms LC-MS/MS for Calvin Cycle Intermediates biochem->lc_ms sbpase_activity->data_analysis western_blot->data_analysis lc_ms->data_analysis conclusion Conclusion: Quantify the role of SBPase in controlling photosynthetic flux. data_analysis->conclusion

References

D-Sedoheptulose 7-phosphate as an intermediate in lipopolysaccharide biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, plays a crucial role in the structural integrity of the bacterial cell and acts as a potent elicitor of the host immune response. The biosynthesis of the inner core region of LPS is a highly conserved process and presents an attractive target for the development of novel antimicrobial agents. A key intermediate in this pathway is D-Sedoheptulose 7-phosphate, which serves as the entry point for the synthesis of the heptose units that form the backbone of the inner core. This technical guide provides a comprehensive overview of the role of this compound in LPS biosynthesis, detailing the enzymatic steps, kinetic parameters of the involved enzymes, and relevant experimental protocols.

The Core Biosynthetic Pathway: From a Seven-Carbon Sugar to a Core Building Block

The conversion of this compound to ADP-L-glycero-β-D-manno-heptose, the nucleotide-activated sugar donor for heptosyltransferases, is a multi-step enzymatic cascade. This pathway is essential for the incorporation of heptose into the LPS inner core.[1][2][3][4] The key enzymes involved in this process in Escherichia coli are:

  • GmhA (D-sedoheptulose-7-phosphate isomerase): Catalyzes the initial isomerization of this compound to D-glycero-D-manno-heptose 7-phosphate.[5][6][7][8][9]

  • HldE (Bifunctional D-glycero-β-D-manno-heptose-7-phosphate kinase/D-glycero-β-D-manno-heptose-1-phosphate adenylyltransferase): This enzyme possesses two distinct activities. The kinase domain phosphorylates D-glycero-D-manno-heptose 7-phosphate at the C1 position to yield D-glycero-D-manno-heptose 1,7-bisphosphate. The adenylyltransferase domain then transfers an AMP moiety from ATP to D-glycero-β-D-manno-heptose 1-phosphate to form ADP-D-glycero-β-D-manno-heptose.[10][11][12]

  • GmhB (D-glycero-D-manno-heptose 1,7-bisphosphate phosphatase): This enzyme specifically removes the phosphate (B84403) group from the C7 position of D-glycero-D-manno-heptose 1,7-bisphosphate, yielding D-glycero-β-D-manno-heptose 1-phosphate.[13][14][15]

  • HldD (ADP-L-glycero-D-manno-heptose 6-epimerase): The final step involves the epimerization of ADP-D-glycero-D-manno-heptose at the C6' position to produce the final product, ADP-L-glycero-β-D-manno-heptose.[16]

The coordinated action of these enzymes ensures the efficient synthesis of the heptose precursor required for the assembly of the LPS inner core.

Quantitative Insights: Enzyme Kinetics and Metabolite Concentrations

Understanding the kinetic parameters of the biosynthetic enzymes and the in vivo concentrations of the pathway intermediates is crucial for developing effective inhibitors and for metabolic modeling.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateKmkcatkcat/Km (M-1s-1)Organism
GmhA This compound~0.1 mM--E. coli[17]
HldE D-glycero-β-D-manno-heptose 7-phosphate---E. coli
ATP (kinase activity)---E. coli
D-glycero-β-D-manno-heptose 1-phosphate---E. coli
ATP (adenylyltransferase activity)---E. coli
GmhB D-glycero-D-manno-heptose 1,7-bisphosphate---E. coli
HldD ADP-D-glycero-D-manno-heptose---E. coli

Table 2: In Vivo Metabolite Concentrations in E. coli

MetaboliteConcentration (in vivo)Growth Condition
This compound~0.1 mM (WT) to ~3 mM (ΔtktAB Δzwf overexpressing PKT)Glucose-fed[17]
ADP-L-glycero-β-D-manno-heptose--

Note: The concentration of ADP-L-glycero-β-D-manno-heptose is expected to be tightly regulated and may vary depending on the growth phase and environmental conditions.

Visualizing the Pathway and Experimental Workflows

dot digraph "ADP-L-glycero-beta-D-manno-heptose Biosynthesis" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Biosynthesis of ADP-L-glycero-β-D-manno-heptose", rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124", penwidth=1.5, color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#34A853", penwidth=1.5];

S7P [label="D-Sedoheptulose\n7-phosphate", fillcolor="#FBBC05"]; DGMH7P [label="D-glycero-D-manno-heptose\n7-phosphate", fillcolor="#4285F4"]; DGMH17BP [label="D-glycero-D-manno-heptose\n1,7-bisphosphate", fillcolor="#4285F4"]; DGMH1P [label="D-glycero-β-D-manno-heptose\n1-phosphate", fillcolor="#4285F4"]; ADPDGMH [label="ADP-D-glycero-β-D-manno-heptose", fillcolor="#EA4335"]; ADPLGMH [label="ADP-L-glycero-β-D-manno-heptose", fillcolor="#34A853"]; LPS [label="LPS Inner Core", fillcolor="#FFFFFF", fontcolor="#202124", color="#202124", style="dashed"];

S7P -> DGMH7P [label="GmhA"]; DGMH7P -> DGMH17BP [label="HldE (kinase)"]; DGMH17BP -> DGMH1P [label="GmhB"]; DGMH1P -> ADPDGMH [label="HldE (adenylyltransferase)"]; ADPDGMH -> ADPLGMH [label="HldD"]; ADPLGMH -> LPS; } Caption: Enzymatic conversion of this compound to ADP-L-glycero-β-D-manno-heptose.

dot digraph "Protein_Purification_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="General Workflow for His-tagged Enzyme Purification", rankdir="TB", splines=ortho]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124", penwidth=1.5, color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#4285F4", penwidth=1.5];

start [label="Gene Cloning into\nExpression Vector", shape=ellipse, fillcolor="#FBBC05"]; transform [label="Transformation into\nE. coli Expression Host"]; culture [label="Cell Culture and\nProtein Expression Induction"]; lysis [label="Cell Lysis\n(e.g., Sonication)"]; clarify [label="Clarification of Lysate\n(Centrifugation)"]; imac [label="Immobilized Metal Affinity\nChromatography (IMAC)"]; elution [label="Elution with\nImidazole Gradient"]; dialysis [label="Dialysis to Remove\nImidazole"]; end [label="Purified Enzyme", shape=ellipse, fillcolor="#34A853"];

start -> transform; transform -> culture; culture -> lysis; lysis -> clarify; clarify -> imac; imac -> elution; elution -> dialysis; dialysis -> end; } Caption: A typical workflow for the purification of His-tagged recombinant proteins.

dot digraph "LPS_Analysis_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Workflow for LPS Inner Core Analysis", rankdir="TB", splines=ortho]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124", penwidth=1.5, color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#EA4335", penwidth=1.5];

start [label="Bacterial Culture\n(Wild-type vs. Mutant)", shape=ellipse, fillcolor="#FBBC05"]; extraction [label="LPS Extraction\n(e.g., Phenol-Chloroform-Petroleum Ether)"]; hydrolysis [label="Mild Acid Hydrolysis\nto release core oligosaccharide"]; purification [label="Purification of\nCore Oligosaccharide"]; ms_analysis [label="Mass Spectrometry Analysis\n(e.g., MALDI-TOF, ESI-MS)"]; nmr_analysis [label="NMR Spectroscopy\n(for detailed structure)"]; end [label="Structural Characterization\nof Inner Core", shape=ellipse, fillcolor="#34A853"];

start -> extraction; extraction -> hydrolysis; hydrolysis -> purification; purification -> ms_analysis; purification -> nmr_analysis; ms_analysis -> end; nmr_analysis -> end; } Caption: Experimental workflow for the structural analysis of the LPS inner core.

Detailed Experimental Protocols

Expression and Purification of His-tagged Biosynthetic Enzymes (General Protocol)

This protocol outlines the general steps for the expression and purification of His-tagged GmhA, HldE, GmhB, and HldD from E. coli. Specific conditions may need to be optimized for each enzyme.

a. Gene Cloning and Expression Vector Construction: The open reading frame of the target gene (gmhA, hldE, gmhB, or hldD) is amplified from E. coli genomic DNA by PCR and cloned into a suitable expression vector containing an N- or C-terminal His6-tag (e.g., pET series vectors).

b. Protein Expression: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is further incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.

c. Cell Lysis and Lysate Preparation: Cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF). The cells are lysed by sonication on ice. The lysate is then clarified by centrifugation to remove cell debris.

d. Immobilized Metal Affinity Chromatography (IMAC): The clarified lysate is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) agarose (B213101) column pre-equilibrated with lysis buffer. The column is washed with several column volumes of wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-50 mM) to remove non-specifically bound proteins.

e. Elution and Dialysis: The His-tagged protein is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM). The eluted fractions are collected and analyzed by SDS-PAGE to assess purity. Fractions containing the purified protein are pooled and dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole and for long-term storage at -80°C.[18][19][20][21]

Analysis of Heptose Phosphates by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This method allows for the separation and sensitive detection of the sugar phosphate intermediates in the biosynthetic pathway.

a. Sample Preparation: Enzymatic reactions are terminated, and proteins are removed, typically by heat inactivation or precipitation. The supernatant containing the sugar phosphates is collected for analysis. For in vivo metabolite analysis, a rapid quenching and extraction protocol is required to preserve the metabolic state of the cells.[22]

b. Chromatographic Conditions: A high-performance anion-exchange column, such as a Dionex CarboPac™ PA20 or PA200, is used for separation.[23][24][25][26][27] The mobile phase typically consists of a sodium hydroxide (B78521) gradient to elute the negatively charged sugar phosphates. A sodium acetate (B1210297) gradient can also be incorporated to improve resolution.

c. Example Gradient Program (for Dionex CarboPac PA20):

  • Eluent A: 100 mM NaOH

  • Eluent B: 1 M Sodium Acetate in 100 mM NaOH

  • Flow Rate: 0.5 mL/min

  • Gradient:

    • 0-5 min: 0% B

    • 5-25 min: Linear gradient to 30% B

    • 25-30 min: Linear gradient to 100% B

    • 30-35 min: Hold at 100% B (column wash)

    • 35-45 min: Return to 0% B (equilibration)

d. Pulsed Amperometric Detection (PAD): The separated sugar phosphates are detected using a gold electrode with a pulsed waveform optimized for carbohydrate detection. The response is proportional to the concentration of the analyte.

e. Quantification: Quantification is achieved by comparing the peak areas of the samples to those of known standards of the respective sugar phosphates.

Analysis of LPS Inner Core Structure by Mass Spectrometry

This protocol provides a general workflow for the characterization of the LPS inner core from wild-type and mutant bacterial strains.

a. LPS Extraction: LPS is extracted from bacterial cultures using methods such as the hot phenol-water or the phenol-chloroform-petroleum ether (PCP) method.[1][15]

b. Mild Acid Hydrolysis: The purified LPS is subjected to mild acid hydrolysis (e.g., 1% acetic acid at 100°C) to cleave the acid-labile ketosidic linkage between the Kdo residue and lipid A, releasing the core oligosaccharide.[1]

c. Purification of the Core Oligosaccharide: The released core oligosaccharide is separated from the lipid A precipitate and further purified by size-exclusion chromatography.

d. Mass Spectrometry Analysis: The purified core oligosaccharide is analyzed by mass spectrometry techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI-MS).[1][24][28][29][30] This analysis provides information on the mass of the core oligosaccharide, allowing for the determination of its composition and the identification of modifications or truncations in mutant strains.[4][31]

Conclusion

This compound is a critical precursor for the biosynthesis of the inner core of lipopolysaccharide in Gram-negative bacteria. The enzymatic pathway that converts it to ADP-L-glycero-β-D-manno-heptose is a promising target for the development of novel antibacterial drugs. This technical guide has provided a detailed overview of this pathway, including the key enzymes, available kinetic data, and comprehensive experimental protocols for the purification of the enzymes and the analysis of the pathway intermediates and final LPS product. The information presented herein will be a valuable resource for researchers in academia and industry who are focused on understanding and targeting this essential bacterial process. Further research to fully characterize the kinetics of all the enzymes in this pathway will be crucial for the rational design of potent and specific inhibitors.

References

Structural Characterization of D-Sedoheptulose 7-Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Sedoheptulose 7-phosphate (S7P) is a crucial intermediate metabolite in the pentose (B10789219) phosphate (B84403) pathway (PPP), a fundamental metabolic route for the synthesis of nucleotides and the reductive equivalent NADPH.[1][2] Beyond its central role in primary metabolism, S7P serves as a precursor for the biosynthesis of various significant natural products, including some antibiotics and herbicides.[3] Given its involvement in these critical biochemical pathways, a thorough understanding of its structural characteristics is paramount for researchers in metabolic engineering, drug discovery, and biochemistry.

This technical guide provides an in-depth overview of the structural characterization of this compound, consolidating key quantitative data, detailed experimental protocols for its analysis, and visualizations of its metabolic context and analytical workflow.

Chemical and Physical Properties

This compound is a seven-carbon ketoheptose phosphorylated at the seventh position.[4] Its structure and fundamental properties are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C₇H₁₅O₁₀P[4]
Molecular Weight 290.16 g/mol [4]
IUPAC Name [(2R,3R,4R,5S)-2,3,4,5,7-pentahydroxy-6-oxoheptyl] dihydrogen phosphate[4]
CAS Number 2646-35-7[2]
Physical Form The barium salt is a crystalline solid.Cayman Chemical
Stability The barium salt is stable for at least 4 years when stored at -20°C.Cayman Chemical

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound has been elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For S7P, which exists as a mixture of anomers in solution, NMR provides detailed information about the connectivity and stereochemistry of each form.

Quantitative NMR Data

The following table summarizes the reported NMR data for this compound. The presence of multiple conformations in solution leads to a complex spectrum.

NucleusChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in HzAssignmentReference
³¹P 1.34s-Phosphate group[5]

Note: Detailed ¹H and ¹³C NMR chemical shifts and coupling constants for the different anomeric forms of this compound in solution have been reported by Charmantray et al. (2009) in the Journal of Molecular Catalysis B: Enzymatic, 57, 6-9.[1][5] This data confirms the phosphorylation at the C-7 position.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure. High-resolution mass spectrometry can determine the elemental composition with high accuracy.

Quantitative Mass Spectrometry Data

The fragmentation pattern of this compound can be analyzed by tandem mass spectrometry (MS/MS). A significant collection of mass spectral data for S7P is available in the mzCloud database.[6]

Precursor Ion [M-H]⁻ (m/z)Collision EnergyFragment Ions (m/z)
28910 V212.3, 289.5, 255.9, 140.7
28920 V212.2, 97.0, 289.3, 199.2, 141.0

Data sourced from PubChem, originally from MSBNK-Keio_Univ.

Experimental Protocols

Synthesis and Purification of this compound

For detailed structural analysis, a pure sample of S7P is required. An established method for its preparation is through enzymatic synthesis.

Protocol: Enzymatic Synthesis of this compound [1]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing D-ribose 5-phosphate and β-hydroxypyruvate in a suitable buffer (e.g., Tris-HCl) at a physiological pH.

  • Enzymatic Reaction: Add transketolase to the reaction mixture. This enzyme catalyzes the transfer of a two-carbon ketol group from a ketose donor (β-hydroxypyruvate) to an aldose acceptor (D-ribose 5-phosphate), forming S7P.

  • Reaction Monitoring: Monitor the progress of the reaction using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Enzyme Inactivation: Once the reaction is complete, inactivate the enzyme by heat treatment or by adding a denaturing agent.

  • Purification:

    • Centrifuge the reaction mixture to pellet the denatured enzyme.

    • Subject the supernatant to ion-exchange chromatography to separate the phosphorylated sugar from other components.

    • Further purify the collected fractions using size-exclusion chromatography (e.g., Sephadex).

  • Desalting and Lyophilization: Desalt the purified S7P solution and lyophilize to obtain the compound as a stable salt (e.g., disodium (B8443419) salt).

NMR Spectroscopy Analysis

Protocol: NMR Analysis of this compound

  • Sample Preparation: Dissolve the purified S7P salt in deuterium (B1214612) oxide (D₂O) to a concentration suitable for NMR analysis (typically 1-10 mg/mL).

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional ¹H NMR spectrum to observe the proton signals.

    • Perform two-dimensional correlation spectroscopy (COSY) to establish proton-proton coupling networks within the sugar ring and side chain.

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional ¹³C NMR spectrum, often with proton decoupling, to identify the carbon resonances.

    • Use heteronuclear single quantum coherence (HSQC) spectroscopy to correlate each proton with its directly attached carbon atom.

    • Employ heteronuclear multiple bond correlation (HMBC) spectroscopy to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.

  • ³¹P NMR Spectroscopy:

    • Acquire a one-dimensional ³¹P NMR spectrum, typically with proton decoupling, to observe the single phosphorus signal of the phosphate group. The chemical shift provides information about the chemical environment of the phosphate.[5]

Mass Spectrometry Analysis

Protocol: LC-MS/MS Analysis of this compound

  • Sample Preparation: Prepare a dilute solution of purified S7P in a solvent compatible with liquid chromatography and mass spectrometry (e.g., a mixture of water and acetonitrile).

  • Liquid Chromatography (LC):

    • Inject the sample onto an appropriate LC column for separation. For polar molecules like sugar phosphates, hydrophilic interaction liquid chromatography (HILIC) or a porous graphitic carbon (PGC) column is often used.

    • Use a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometry (MS):

    • Interface the LC system with a mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode for phosphate analysis.

    • Acquire full scan MS data to determine the mass-to-charge ratio of the intact molecule.

  • Tandem Mass Spectrometry (MS/MS):

    • Select the parent ion corresponding to S7P ([M-H]⁻ at m/z 289).

    • Subject the selected ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.

    • Acquire the fragmentation spectrum to identify characteristic product ions, which can be used for structural confirmation and quantification.

X-ray Crystallography

Direct crystallization of a small, flexible molecule like this compound is challenging. Therefore, its three-dimensional structure in a solid state is typically determined by co-crystallizing it with an enzyme that binds it as a substrate or product.

Principle:

  • A highly purified and concentrated solution of the target enzyme (e.g., sedoheptulose-7-phosphate isomerase) is prepared.

  • S7P is added to the enzyme solution to form a stable complex.

  • The enzyme-S7P complex is subjected to crystallization screening under various conditions (e.g., different precipitants, pH, and temperature).

  • Once suitable crystals are obtained, they are exposed to a focused beam of X-rays.

  • The diffraction pattern of the X-rays is recorded and analyzed to determine the electron density map of the crystal.

  • A three-dimensional model of the enzyme, with S7P bound in its active site, is built into the electron density map. This provides precise information about the conformation and interactions of S7P in a biologically relevant context.

Signaling Pathways and Logical Relationships

Pentose Phosphate Pathway

This compound is a key intermediate in the non-oxidative branch of the pentose phosphate pathway. This pathway is crucial for producing NADPH for reductive biosynthesis and for generating precursors for nucleotide synthesis.

PentosePhosphatePathway cluster_nonoxidative Non-oxidative Phase G6P Glucose-6-P R5P Ribose-5-P G6P->R5P Oxidative Phase (produces NADPH) X5P Xylulose-5-P R5P->X5P Ribulose-5-P epimerase/isomerase S7P Sedoheptulose-7-P R5P->S7P Transketolase G3P Glyceraldehyde-3-P X5P->G3P Transketolase F6P Fructose-6-P X5P->F6P Transketolase E4P Erythrose-4-P S7P->E4P Transaldolase G3P->F6P Transaldolase Glycolysis Glycolysis G3P->Glycolysis F6P->Glycolysis E4P->F6P Transketolase

Caption: The non-oxidative branch of the pentose phosphate pathway.

Experimental Workflow for Structural Characterization

The structural elucidation of this compound follows a logical workflow, beginning with its synthesis and purification, followed by analysis using various spectroscopic techniques.

StructuralCharacterizationWorkflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation EnzymaticSynthesis Enzymatic Synthesis Purification Purification (Ion Exchange, Size Exclusion) EnzymaticSynthesis->Purification NMR NMR Spectroscopy (1H, 13C, 31P, 2D) Purification->NMR MS Mass Spectrometry (LC-MS, MS/MS) Purification->MS Xray X-ray Crystallography (with binding enzyme) Purification->Xray StructureElucidation Structure Elucidation (Connectivity, Stereochemistry) NMR->StructureElucidation MS->StructureElucidation Conformation Conformational Analysis Xray->Conformation StructureElucidation->Conformation

Caption: Workflow for the structural characterization of S7P.

References

Methodological & Application

Application Note: Quantification of D-Sedoheptulose 7-phosphate in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Sedoheptulose 7-phosphate (S7P) is a key intermediate metabolite in the non-oxidative branch of the Pentose Phosphate Pathway (PPP).[1][2] The PPP is a crucial metabolic route responsible for generating NADPH, which is essential for reductive biosynthesis and cellular antioxidant responses, and for producing precursors for nucleotide and nucleic acid synthesis.[2] Aberrations in S7P levels can be indicative of metabolic dysregulation or specific enzymatic defects, such as transaldolase deficiency, where elevated concentrations of S7P are observed in various tissues.[1][3] Therefore, the accurate and sensitive quantification of S7P in biological matrices is critical for diagnosing metabolic disorders, understanding disease mechanisms, and for applications in drug development and biotechnology.

This application note describes a robust and sensitive method for the quantification of this compound from biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a simple protein precipitation step for sample preparation and utilizes the high selectivity and sensitivity of Multiple Reaction Monitoring (MRM) for detection.

Principle of the Method

This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of the highly polar S7P from other cellular components.[4] Following chromatographic separation, the analyte is detected by a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. Quantification is achieved by monitoring a specific precursor-to-product ion transition (MRM), which provides high selectivity and sensitivity, minimizing interference from the sample matrix.[5] An internal standard can be used to correct for matrix effects and variations in sample processing.

This compound in the Pentose Phosphate Pathway

The following diagram illustrates the central role of this compound in the non-oxidative branch of the Pentose Phosphate Pathway.

PentosePhosphatePathway cluster_1 cluster_2 R5P Ribose 5-P X5P Xylulose 5-P R5P->X5P Isomerase/ Epimerase p1 R5P->p1 G3P Glyceraldehyde 3-P X5P->G3P X5P->p1 p5 X5P->p5 S7P Sedoheptulose 7-P G3P->S7P p3 G3P->p3 E4P Erythrose 4-P S7P->E4P S7P->p3 F6P Fructose 6-P E4P->F6P E4P->p5 F6P->G3P TKT Transketolase p2 TKT->p2 p6 TKT->p6 TALDO Transaldolase p4 TALDO->p4 p1->TKT p2->G3P p2->S7P p3->TALDO p4->E4P p4->F6P p5->TKT p6->G3P p6->F6P p7 p8 ExperimentalWorkflow start 1. Sample Collection (e.g., Cell Lysate, Blood Spot) precip 2. Protein Precipitation Add 3 vols ice-cold Acetonitrile start->precip vortex 3. Vortex & Incubate -20°C for 30 min precip->vortex centrifuge 4. Centrifuge 14,000 x g for 10 min at 4°C vortex->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant analysis 6. LC-MS/MS Analysis supernatant->analysis data 7. Data Processing Quantification analysis->data

References

Application Notes and Protocols for Enzymatic Assay of D-Sedoheptulose 7-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Sedoheptulose 7-phosphate (S7P) is a key intermediate in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP).[1][2] The PPP is a crucial metabolic pathway responsible for generating NADPH, which is essential for reductive biosynthesis and cellular antioxidant defense, and for producing precursors for nucleotide biosynthesis.[3] S7P is synthesized by transketolase and is a substrate for transaldolase.[1][2] Dysregulation of S7P levels has been associated with certain metabolic disorders, making its accurate quantification critical in various research and drug development contexts.

These application notes provide a detailed protocol for the enzymatic determination of this compound concentration in biological samples. The method is based on a coupled enzyme assay that can be monitored spectrophotometrically.

Principle of the Assay

The concentration of this compound is determined using a coupled enzymatic assay involving transaldolase (TAL), triosephosphate isomerase (TPI), and glycerol-3-phosphate dehydrogenase (G3PDH).

The assay proceeds in the following steps:

  • Transaldolase (TAL) catalyzes the transfer of a dihydroxyacetone group from this compound (S7P) to D-glyceraldehyde 3-phosphate (GAP), producing D-erythrose 4-phosphate (E4P) and D-fructose 6-phosphate (F6P). In this assay, the reaction is driven in the reverse direction to consume S7P. To measure S7P, it is reacted with erythrose-4-phosphate in the presence of transaldolase to produce fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate.

  • The product of this reaction, glyceraldehyde 3-phosphate (GAP) , is then converted to dihydroxyacetone phosphate (DHAP) by triosephosphate isomerase (TPI) .

  • Finally, glycerol-3-phosphate dehydrogenase (G3PDH) reduces DHAP to glycerol-3-phosphate, a reaction that is coupled to the oxidation of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) to NAD+.

The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm. The amount of NADH oxidized is directly proportional to the initial amount of this compound in the sample.

Data Presentation

Table 1: Key Enzymes and their Properties

EnzymeEC NumberSource Organism (Example)Optimal pHMichaelis Constant (Km)
Transaldolase (TAL)2.2.1.2Methanocaldococcus jannaschii7.0 - 8.5[4]Fructose 6-phosphate: 0.30 - 0.65 mM[4][5] Erythrose 4-phosphate: 0.028 - 0.17 mM[4][5]
Triosephosphate Isomerase (TPI)5.3.1.1Saccharomyces cerevisiae7.0 - 8.0D-Glyceraldehyde 3-phosphate: ~0.4 mM
Glycerol-3-Phosphate Dehydrogenase (G3PDH)1.1.1.8Rabbit Muscle7.5Dihydroxyacetone phosphate: ~0.1 mM

Table 2: Reagent Concentrations for the Coupled Enzymatic Assay

ReagentStock ConcentrationFinal Concentration in Assay
Glycylglycine (B550881) Buffer (pH 7.7)250 mM67 mM
D-Erythrose 4-phosphate (E4P)100 mM2 mM
Reduced Nicotinamide Adenine Dinucleotide (NADH)10 mM0.13 mM
Magnesium Chloride (MgCl₂)300 mM15 mM
Triosephosphate Isomerase (TPI)1000 U/mL~10 U/mL
Glycerol-3-Phosphate Dehydrogenase (G3PDH)2000 U/mL~20 U/mL
Transaldolase (TAL)100 U/mL0.25 - 0.50 U/mL
Sample containing this compoundVariableVariable

Experimental Protocols

Materials and Reagents
  • This compound standard solution

  • Transaldolase (TAL) from a commercial source (e.g., Sigma-Aldrich)

  • Triosephosphate Isomerase (TPI) from a commercial source (e.g., Sigma-Aldrich)

  • Glycerol-3-Phosphate Dehydrogenase (G3PDH) from a commercial source (e.g., Sigma-Aldrich)

  • D-Erythrose 4-phosphate (E4P)

  • Reduced Nicotinamide Adenine Dinucleotide (NADH)

  • Glycylglycine

  • Magnesium Chloride (MgCl₂)

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • Ultrapure water

  • Microplate reader or spectrophotometer capable of measuring absorbance at 340 nm

  • 96-well UV-transparent microplates or quartz cuvettes

  • Pipettes and tips

  • Reaction tubes

Preparation of Reagents
  • Glycylglycine Buffer (250 mM, pH 7.7 at 25°C): Dissolve an appropriate amount of glycylglycine in ultrapure water. Adjust the pH to 7.7 at 25°C using 1 M NaOH.

  • D-Erythrose 4-phosphate Solution (100 mM): Dissolve D-Erythrose 4-phosphate sodium salt in ultrapure water.

  • NADH Solution (10 mM): Dissolve NADH in ultrapure water. Prepare fresh before use and protect from light.

  • Magnesium Chloride Solution (300 mM): Dissolve MgCl₂·6H₂O in ultrapure water.

  • Coupling Enzyme Mix (TPI/G3PDH): Prepare a mix containing TPI (e.g., 1000 U/mL) and G3PDH (e.g., 2000 U/mL) in Glycylglycine Buffer.

  • Transaldolase Solution: Immediately before use, prepare a solution of Transaldolase (e.g., 10 U/mL) in cold Glycylglycine Buffer.

  • This compound Standard Solutions: Prepare a series of standard solutions of S7P in ultrapure water with concentrations ranging from 0 to 100 µM.

Assay Procedure

This protocol is designed for a 96-well microplate format. The total reaction volume is 200 µL.

  • Prepare the Reaction Mixture: In each well of the microplate, add the following reagents in the order listed:

    • 134 µL Glycylglycine Buffer (250 mM, pH 7.7)

    • 4 µL D-Erythrose 4-phosphate Solution (100 mM)

    • 2.6 µL NADH Solution (10 mM)

    • 10 µL Magnesium Chloride Solution (300 mM)

    • 2 µL Coupling Enzyme Mix (TPI/G3PDH)

    • 20 µL of sample or S7P standard solution

  • Incubation: Mix the contents of the wells thoroughly by gentle pipetting. Incubate the plate at 25°C for 5 minutes to allow for temperature equilibration and to establish a baseline absorbance.

  • Initiate the Reaction: Add 27.4 µL of the Transaldolase Solution to each well to start the reaction.

  • Kinetic Measurement: Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of NADH oxidation (ΔA340/min) from the linear portion of the kinetic curve for each standard and sample.

    • Subtract the rate of the blank (0 µM S7P) from the rates of the standards and samples.

    • Plot the corrected ΔA340/min values for the S7P standards against their corresponding concentrations to generate a standard curve.

    • Determine the concentration of S7P in the samples by interpolating their corrected ΔA340/min values on the standard curve.

Visualization of Pathways and Workflows

Enzymatic_Assay_Pathway S7P This compound TAL Transaldolase S7P->TAL E4P D-Erythrose 4-Phosphate E4P->TAL F6P D-Fructose 6-Phosphate GAP D-Glyceraldehyde 3-Phosphate TPI Triosephosphate Isomerase GAP->TPI DHAP Dihydroxyacetone Phosphate G3PDH Glycerol-3-Phosphate Dehydrogenase DHAP->G3PDH G3P Glycerol-3-Phosphate NADH NADH NADH->G3PDH NAD NAD+ TAL->F6P TAL->GAP TPI->DHAP G3PDH->G3P G3PDH->NAD

Caption: Coupled enzymatic reaction for S7P measurement.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents and Standard Solutions add_reagents Add Reagents to Microplate Wells prep_reagents->add_reagents prep_samples Prepare Samples prep_samples->add_reagents incubate Incubate at 25°C add_reagents->incubate add_tal Initiate with Transaldolase incubate->add_tal measure_abs Measure Absorbance at 340 nm add_tal->measure_abs calc_rate Calculate Rate of NADH Oxidation measure_abs->calc_rate std_curve Generate Standard Curve calc_rate->std_curve det_conc Determine S7P Concentration std_curve->det_conc

References

Application Notes: Enzymatic Synthesis of D-Sedoheptulose 7-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Sedoheptulose 7-phosphate (S7P) is a crucial intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP) and the Calvin cycle.[1][2] Its significance extends to being a precursor for the biosynthesis of important natural products, such as the C7N units of the α-glucosidase inhibitor acarbose (B1664774) and the antibiotic validamycin.[3] Furthermore, S7P is a precursor to the L-glycero-D-manno-heptose segment of lipopolysaccharides (LPS) in Gram-negative bacteria.[3][4] The availability of pure S7P is essential for metabolic studies, drug development, and the investigation of biosynthetic pathways. This document outlines a detailed protocol for the enzymatic synthesis of S7P, primarily focusing on a transketolase-catalyzed reaction.

Principle of the Method

The enzymatic synthesis of this compound can be efficiently achieved using the enzyme transketolase (EC 2.2.1.1). Transketolase catalyzes the transfer of a two-carbon ketol unit from a donor substrate to an aldose acceptor.[5] For the purpose of preparative synthesis, an irreversible reaction is highly desirable to drive the reaction towards product formation and achieve a high yield. The protocol detailed below utilizes the irreversible transketolase-catalyzed reaction between β-hydroxypyruvate as the ketol donor and D-ribose 5-phosphate as the acceptor.[3][6]

The reaction proceeds as follows:

β-hydroxypyruvate + D-ribose 5-phosphate → this compound + CO₂

This reaction is advantageous as the release of gaseous CO₂ makes it irreversible, leading to high conversion rates. Transketolase requires thiamine (B1217682) pyrophosphate (TPP) and a divalent metal cation, such as Mg²⁺, as essential cofactors for its activity.[5][7]

An alternative enzymatic route involves the phosphorylation of D-sedoheptulose using sedoheptulokinase (EC 2.7.1.14) and ATP, which produces ADP and sedoheptulose (B1238255) 7-phosphate.[8][9] However, the transketolase-based C-C bond formation and phosphorylation in a single step from readily available precursors is often more direct for synthesis.

Experimental Protocols

Materials and Reagents
  • Enzyme: Transketolase (e.g., from a recombinant source)

  • Substrates:

  • Cofactors:

    • Thiamine pyrophosphate (TPP)

    • Magnesium chloride (MgCl₂)

  • Buffer: Tris-HCl buffer

  • Reagents for Analysis:

    • Perchloric acid

    • Potassium carbonate

    • Reagents for colorimetric assay (e.g., cysteine, sulfuric acid) or HPLC/LC-MS/MS mobile phases and standards.[10]

Equipment
  • pH meter

  • Thermostated water bath or incubator

  • Reaction vessel (e.g., glass beaker or flask)

  • Magnetic stirrer and stir bar

  • Centrifuge

  • Analytical equipment (e.g., spectrophotometer, HPLC, or LC-MS/MS system)

Protocol for Enzymatic Synthesis
  • Reaction Buffer Preparation: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 7.5.

  • Reaction Mixture Assembly: In a suitable reaction vessel, combine the following components in the specified order:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 5 mM Magnesium chloride (MgCl₂)

    • 0.1 mM Thiamine pyrophosphate (TPP)

    • 50 mM D-ribose 5-phosphate

    • 50 mM β-hydroxypyruvate

  • Enzyme Addition and Incubation:

    • Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding transketolase to a final concentration of 1-5 U/mL.

    • Incubate the reaction mixture at 37°C with gentle stirring for 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by measuring the consumption of D-ribose 5-phosphate or the formation of this compound. This can be done using methods such as HPLC or specific enzymatic assays.

  • Reaction Termination: Terminate the reaction by adding perchloric acid to a final concentration of 3% (v/v) to denature the enzyme.

  • Neutralization and Salt Removal:

    • Place the reaction mixture on ice for 15 minutes.

    • Neutralize the mixture by the dropwise addition of a cold potassium carbonate solution.

    • Centrifuge the mixture to remove the precipitated potassium perchlorate (B79767) and the denatured enzyme.

  • Product Quantification and Purification:

    • The supernatant contains the product, this compound.

    • Quantify the product using a suitable analytical method such as LC-MS/MS, an enzymatic assay, or a colorimetric method.[6][11]

    • If necessary, the product can be further purified using techniques like ion-exchange chromatography.[10]

Analytical Methods for Quantification

a) LC-MS/MS Method:

  • Principle: A highly sensitive and specific method for the quantification of S7P.

  • Sample Preparation: Dilute the neutralized reaction supernatant in the initial mobile phase.

  • Chromatographic Conditions (Example):

    • Column: HILIC column

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient from high organic to higher aqueous content.

  • Mass Spectrometry: Use a tandem mass spectrometer in negative ion mode with multiple reaction monitoring (MRM) for the specific transition of S7P.

b) Colorimetric Assay (Cysteine-Sulfuric Acid Method):

  • Principle: This method is based on the reaction of heptoses with cysteine and sulfuric acid to produce a colored product that can be measured spectrophotometrically.[10]

  • Procedure:

    • To a sample containing S7P, add a solution of cysteine hydrochloride.

    • Carefully add concentrated sulfuric acid while cooling the mixture.

    • Incubate at room temperature to allow color development.

    • Measure the absorbance at the appropriate wavelength (e.g., around 510 nm).

    • Quantify the concentration using a standard curve prepared with known concentrations of a heptose standard.

Data Presentation

Table 1: Summary of Reaction Components and Conditions for S7P Synthesis

ParameterValueReference
EnzymeTransketolase[3][6]
Donor Substrateβ-hydroxypyruvate[3][6]
Acceptor SubstrateD-ribose 5-phosphate[3][6]
Substrate Concentration50 mM(Typical)
CofactorsTPP, Mg²⁺[5][7]
pH7.5(Typical)
Temperature37°C(Typical)
Reaction Time2-4 hours(Typical)
Product Yield81% (overall yield)[3][6]

Visualizations

Enzymatic_Synthesis_Pathway cluster_reactants Reactants cluster_enzyme Enzyme & Cofactors cluster_products Products R5P D-Ribose 5-Phosphate TK Transketolase R5P->TK HPA β-Hydroxypyruvate HPA->TK S7P This compound TK->S7P Catalysis CO2 CO₂ TK->CO2 Catalysis TPP TPP TPP->TK Mg Mg²⁺ Mg->TK

Caption: Enzymatic reaction for the synthesis of this compound.

Experimental_Workflow A 1. Reagent Preparation (Buffer, Substrates, Cofactors) B 2. Reaction Setup (Combine Reagents) A->B C 3. Enzymatic Reaction (Add Transketolase, Incubate) B->C D 4. Reaction Termination (Acid Quenching) C->D E 5. Neutralization & Enzyme Removal D->E F 6. Analysis (HPLC, LC-MS/MS) E->F G 7. Purification (Optional) (Ion-Exchange Chromatography) F->G

Caption: General experimental workflow for enzymatic S7P synthesis.

References

Unlocking Cellular Metabolism: Metabolic Flux Analysis of the Pentose Phosphate Pathway Using ¹³C-Labeled Glucose

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Pentose (B10789219) Phosphate (B84403) Pathway (PPP) is a crucial metabolic route that operates in parallel to glycolysis, playing a central role in cellular biosynthesis and redox balance.[1][2] It is the primary source of NADPH, essential for antioxidant defense and reductive biosynthesis, and generates precursors for nucleotide and nucleic acid synthesis.[1][3] Given its significance in highly proliferative cells, such as cancer cells, understanding and quantifying the carbon flow (flux) through the PPP is of paramount interest in biomedical research and for the development of novel therapeutics targeting metabolic vulnerabilities.[1][4][5]

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique to quantitatively characterize the in vivo rates of metabolic reactions.[1][6] By introducing a stable isotope-labeled substrate, such as ¹³C-labeled glucose, into a biological system, the ¹³C atoms are incorporated into downstream metabolites.[1][6] Analysis of the mass isotopomer distribution (MID) in these metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy reveals the relative activities of the metabolic pathways through which the substrate was processed.[1][7] This application note provides a comprehensive overview and detailed protocols for using ¹³C-labeled glucose to study the PPP.

Key Concepts and Pathways

The PPP consists of two interconnected branches: the oxidative and non-oxidative phases.

  • Oxidative PPP: This irreversible phase converts glucose-6-phosphate (G6P) to ribulose-5-phosphate, generating two molecules of NADPH.

  • Non-oxidative PPP: This reversible phase interconverts pentose phosphates and other sugar phosphates, linking the PPP with glycolysis.

The choice of ¹³C-labeled glucose tracer is critical for resolving fluxes through these branches. Different labeling patterns on the glucose molecule provide distinct insights into the metabolic routing of carbon.[1] For instance, [1,2-¹³C₂]glucose is frequently used to estimate PPP flux relative to glycolysis.[8][9] Metabolism of this tracer through glycolysis produces lactate (B86563) with a different labeling pattern than that produced via the PPP, allowing for their distinction.[8]

Experimental and Analytical Workflow

A typical ¹³C-MFA experiment follows a systematic workflow to ensure accurate and reproducible data.[1][7] The general steps involve cell culture, isotope labeling, metabolite extraction, analytical measurement of isotope labeling, and computational data analysis to estimate fluxes.

experimental_workflow cluster_experimental Experimental Phase cluster_analytical Analytical & Data Phase cell_culture 1. Cell Culture & Seeding isotope_labeling 2. Isotope Labeling (e.g., with [1,2-¹³C₂]glucose) cell_culture->isotope_labeling quenching 3. Metabolic Quenching (e.g., cold methanol) isotope_labeling->quenching extraction 4. Metabolite Extraction quenching->extraction ms_analysis 5. Analytical Measurement (LC-MS or GC-MS) extraction->ms_analysis data_processing 6. Data Processing (MID determination) ms_analysis->data_processing flux_calculation 7. Flux Calculation (Computational Modeling) data_processing->flux_calculation

Caption: General workflow for ¹³C-metabolic flux analysis of the pentose phosphate pathway.

Detailed Protocols

The following protocols provide a general framework for conducting a ¹³C-MFA experiment to measure PPP flux. Optimization for specific cell lines and experimental conditions is recommended.[1]

Protocol 1: Cell Culture and Isotope Labeling

Materials:

  • Cell culture medium deficient in glucose (e.g., glucose-free DMEM)

  • ¹³C-labeled glucose (e.g., [1,2-¹³C₂]glucose, [U-¹³C₆]glucose)

  • Unlabeled glucose

  • Cultured cells (adherent or suspension)

  • Standard cell culture equipment

Procedure:

  • Cell Seeding and Growth: Seed cells at a density that allows them to reach mid-logarithmic growth phase at the time of the experiment.[6]

  • Media Preparation: Prepare the labeling medium by supplementing the glucose-free base medium with the desired concentration of ¹³C-labeled glucose and other necessary components (e.g., dialyzed fetal bovine serum). A common approach is to use a mixture of labeled and unlabeled glucose.[10]

  • Initiation of Labeling:

    • For adherent cells, aspirate the growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.[6][11]

    • For suspension cells, pellet the cells by centrifugation, gently resuspend in pre-warmed PBS for a wash step, and then resuspend in the pre-warmed labeling medium.[6]

  • Incubation: Incubate the cells in the labeling medium for a sufficient duration to achieve isotopic steady-state. This time will vary depending on the cell type and its metabolic rates.

Protocol 2: Metabolite Extraction

Materials:

  • Ice-cold 0.9% NaCl solution

  • Ice-cold extraction solvent (e.g., 80% methanol (B129727), pre-chilled to -80°C)[11][12]

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes

Procedure:

  • Metabolic Quenching: To halt enzymatic activity rapidly, aspirate the labeling medium and immediately wash the cells with ice-cold 0.9% NaCl solution.[12] For suspension cells, pellet them and resuspend in cold NaCl.

  • Metabolite Extraction:

    • For adherent cells, add ice-cold 80% methanol to each culture dish, scrape the cells, and transfer the cell suspension to a pre-chilled microcentrifuge tube.[11][12]

    • For suspension cells, resuspend the cell pellet in the cold extraction solvent.

  • Lysis and Precipitation: Vortex the tubes vigorously and incubate at -80°C for at least 30 minutes to ensure complete cell lysis and protein precipitation.[12]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.[12]

  • Collection of Extract: Transfer the supernatant containing the metabolites to a new pre-chilled tube.

  • Storage: Snap-freeze the metabolite extract in liquid nitrogen and store it at -80°C until analysis.[6]

Protocol 3: LC-MS Analysis of Sugar Phosphates

Materials:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap or Q-TOF).[7][12]

  • Anion-exchange or HILIC chromatography column suitable for separating polar sugar phosphates.[7]

  • Appropriate mobile phases for the chosen column.

Procedure:

  • Sample Preparation: Reconstitute the dried metabolite pellet in a small, precise volume of a suitable solvent.[7]

  • Chromatographic Separation: Inject the sample onto the analytical column and perform a gradient elution designed to separate the sugar phosphates of the PPP (e.g., G6P, Ribose-5-phosphate, Erythrose-4-phosphate, Sedoheptulose-7-phosphate).[7]

  • Mass Spectrometry:

    • Operate the mass spectrometer in negative ion mode, as phosphate groups are readily deprotonated.[7]

    • Acquire data in full scan mode to detect all metabolites and their isotopologues.[7][12] Targeted approaches like Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) can be used for increased sensitivity.[7]

Data Presentation and Analysis

Following LC-MS analysis, the raw data is processed to determine the mass isotopomer distribution (MID) for each metabolite of interest. This involves integrating the peak areas for each isotopologue (M+0, M+1, M+2, etc.) and correcting for the natural abundance of ¹³C.[7]

The corrected MIDs are then used in computational models to estimate the metabolic fluxes. This typically involves using software packages (e.g., INCA, Metran) to fit the experimental MIDs to a metabolic network model, which then calculates the relative or absolute fluxes.[11]

Example Quantitative Data

The following table summarizes representative quantitative data from ¹³C-MFA studies of the PPP in different cell lines.

Cell Line¹³C-Glucose TracerPPP Flux (% of Glucose Uptake)Reference
Hep G2 (Human Hepatoma)[1,2-¹³C₂]glucose5.73 ± 0.52[13][14]
Mouse Liver (in vivo)[U-¹³C]glucose14 ± 1[15]
Mouse Liver (in vivo, from fructose)[U-¹³C]fructose10 ± 1[15]

Signaling Pathway and Tracer Fate

The metabolism of ¹³C-labeled glucose through glycolysis and the PPP results in distinct labeling patterns in downstream metabolites. The diagram below illustrates the fate of carbons from [1,2-¹³C₂]glucose.

PPP_Glycolysis_Tracer cluster_input Input Substrate cluster_output Downstream Metabolites glucose [1,2-¹³C₂]Glucose glycolysis Glycolysis glucose->glycolysis Direct Path ppp Pentose Phosphate Pathway glucose->ppp Alternative Path lactate_gly [2,3-¹³C₂]Lactate glycolysis->lactate_gly lactate_ppp [3-¹³C]Lactate ppp->lactate_ppp ribose Labeled Ribose ppp->ribose

Caption: Fate of ¹³C atoms from [1,2-¹³C₂]glucose in glycolysis and the PPP.

¹³C-Metabolic Flux Analysis using labeled glucose is a powerful and indispensable technique for elucidating the complexities of the Pentose Phosphate Pathway.[3] The protocols and information provided herein offer a robust framework for researchers, scientists, and drug development professionals to design, execute, and interpret ¹³C-MFA experiments. By accurately quantifying PPP flux, it is possible to gain deeper insights into cellular metabolism in health and disease, paving the way for the identification of novel therapeutic targets.[7]

References

Application Notes and Protocols for Studying D-Sedoheptulose 7-Phosphate Metabolism in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Sedoheptulose 7-phosphate (S7P) is a key intermediate in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP). In cancer cells, the PPP is often upregulated to meet the increased demand for precursors for nucleotide biosynthesis (ribose-5-phosphate) and to maintain redox homeostasis by producing NADPH.[1] Consequently, the metabolism of S7P is intricately linked to cancer cell proliferation, survival, and resistance to therapy.[2][3] These application notes provide a comprehensive overview and detailed protocols for studying S7P metabolism in the context of oncology research and drug development.

S7P in Cancer Metabolism: A Synopsis

S7P is synthesized and consumed by the enzymes transketolase (TKT) and transaldolase (TALDO). In the forward direction of the non-oxidative PPP, TKT catalyzes the formation of S7P and glyceraldehyde-3-phosphate (G3P) from ribose-5-phosphate (B1218738) (R5P) and xylulose-5-phosphate (Xu5P). Subsequently, TALDO transfers a three-carbon unit from S7P to G3P to generate fructose-6-phosphate (B1210287) (F6P) and erythrose-4-phosphate (E4P). These reactions are reversible, allowing cancer cells to adapt the flux through the PPP to their specific metabolic needs.[1] For instance, when the demand for nucleotide synthesis is high, the non-oxidative PPP can run in the reverse direction to produce R5P from glycolytic intermediates.

Elevated levels of PPP intermediates, including S7P, have been observed in various cancer types, such as clear cell renal cell carcinoma, and are often associated with increased expression of PPP enzymes like glucose-6-phosphate dehydrogenase (G6PDH) and TKT.[2][3] This metabolic reprogramming supports the anabolic requirements of rapidly dividing cancer cells and enhances their ability to counteract oxidative stress.[1] Therefore, targeting enzymes involved in S7P metabolism, such as TKT and TALDO, presents a promising therapeutic strategy.

Data Presentation: Quantitative Analysis of PPP Intermediates

MetaboliteCancer Type/Cell LineObservation vs. Normal/ControlReference
This compound Clear Cell Renal Cell CarcinomaSignificantly Higher[2][3]
Ribose-5-phosphateClear Cell Renal Cell CarcinomaSignificantly Higher[2][3]
Ribulose-5-phosphate/Xylulose-5-phosphateClear Cell Renal Cell CarcinomaSignificantly Higher[2][3]

Note: The data presented are largely qualitative or semi-quantitative (relative abundance). For precise quantitative comparisons, it is imperative to perform targeted metabolomics on the specific cell lines of interest under standardized experimental conditions.

Mandatory Visualizations

Signaling Pathway: The Non-Oxidative Pentose Phosphate Pathway

non_oxidative_ppp Non-Oxidative Pentose Phosphate Pathway R5P Ribose-5-Phosphate TKT1 Transketolase (TKT) R5P->TKT1 Xu5P Xylulose-5-Phosphate Xu5P->TKT1 TKT2 Transketolase (TKT) Xu5P->TKT2 S7P Sedoheptulose-7-Phosphate TKT1->S7P G3P1 Glyceraldehyde-3-Phosphate TKT1->G3P1 TALDO Transaldolase (TALDO) S7P->TALDO G3P1->TALDO Glycolysis Glycolysis G3P1->Glycolysis E4P Erythrose-4-Phosphate TALDO->E4P F6P1 Fructose-6-Phosphate TALDO->F6P1 E4P->TKT2 F6P1->Glycolysis F6P2 Fructose-6-Phosphate TKT2->F6P2 G3P2 Glyceraldehyde-3-Phosphate TKT2->G3P2 F6P2->Glycolysis G3P2->Glycolysis

Caption: Key reactions of the non-oxidative pentose phosphate pathway.

Experimental Workflow: Quantification of S7P by LC-MS/MS

lc_ms_workflow LC-MS/MS Workflow for S7P Quantification start Cancer Cell Culture extraction Metabolite Extraction (e.g., Cold Methanol) start->extraction centrifugation Centrifugation & Supernatant Collection extraction->centrifugation lc_separation LC Separation (HILIC or Ion-Pairing) centrifugation->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis end S7P Concentration data_analysis->end

Caption: Workflow for quantifying S7P in cancer cells via LC-MS/MS.

Experimental Protocols

Protocol 1: Metabolite Extraction from Adherent Cancer Cells

This protocol is designed for the efficient extraction of polar metabolites, including S7P, from cultured adherent cancer cells.

Materials:

  • Cultured adherent cancer cells

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (B129727) in water (v/v), pre-chilled to -80°C

  • Cell scraper

  • Centrifuge tubes, pre-chilled

  • Refrigerated centrifuge

  • Dry ice or liquid nitrogen

Procedure:

  • Cell Culture: Grow adherent cancer cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) to the desired confluency (typically 80-90%).

  • Washing: Aspirate the culture medium and wash the cells twice with ice-cold PBS to remove any residual medium.

  • Metabolism Quenching and Extraction:

    • Place the culture dish on a bed of dry ice or in a container with liquid nitrogen to rapidly quench metabolic activity.

    • Immediately add a sufficient volume of pre-chilled 80% methanol to cover the cell monolayer (e.g., 1 mL for a well in a 6-well plate).

    • Incubate at -80°C for at least 15 minutes.

  • Cell Lysis and Collection:

    • Using a pre-chilled cell scraper, scrape the cells in the methanol solution.

    • Transfer the cell lysate to a pre-chilled centrifuge tube.

  • Centrifugation: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new pre-chilled tube.

  • Storage: Store the metabolite extract at -80°C until analysis. For LC-MS/MS analysis, the extract can be dried under a stream of nitrogen and reconstituted in an appropriate solvent.

Protocol 2: Quantification of S7P by LC-MS/MS

This protocol outlines a general method for the targeted quantification of S7P using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation and Reagents:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • Hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase C18 column with an ion-pairing reagent

  • Sedoheptulose 7-phosphate analytical standard

  • Stable isotope-labeled internal standard (e.g., ¹³C-labeled S7P), if available

  • LC-MS grade solvents (acetonitrile, water, methanol)

  • Ion-pairing reagent (e.g., tributylamine (B1682462) or hexylamine), if required

Procedure:

  • Sample Preparation:

    • Reconstitute the dried metabolite extracts (from Protocol 1) in a suitable volume of the initial mobile phase.

    • Centrifuge the reconstituted samples at high speed to remove any particulates before injection.

  • LC Separation:

    • HILIC Method: Use a HILIC column with a mobile phase gradient of acetonitrile (B52724) and water (with a buffer like ammonium (B1175870) acetate) to separate the polar metabolites.

    • Ion-Pairing Reversed-Phase Method: Use a C18 column with a mobile phase containing an ion-pairing reagent to retain and separate the phosphorylated sugars.

  • MS/MS Detection:

    • Operate the mass spectrometer in negative ion mode.

    • Develop a Multiple Reaction Monitoring (MRM) method for S7P. The precursor ion will be the deprotonated molecule [M-H]⁻, and the fragment ions can be selected based on the fragmentation pattern of the S7P standard (e.g., fragments corresponding to the phosphate group).

    • Optimize the MRM transitions (precursor/product ion pairs) and collision energies for maximum sensitivity.

  • Quantification:

    • Generate a calibration curve using serial dilutions of the S7P analytical standard.

    • Spike all samples and standards with a fixed concentration of the internal standard (if used).

    • Quantify the concentration of S7P in the samples by interpolating the peak area ratios (S7P/internal standard) against the calibration curve.

Protocol 3: Transketolase (TKT) Activity Assay

This spectrophotometric assay measures TKT activity by coupling the reaction to the oxidation of NADH.

Materials:

  • Cancer cell lysate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂

  • Substrate solution: A mixture of ribose-5-phosphate and xylulose-5-phosphate

  • Coupling enzymes: Triosephosphate isomerase and α-glycerophosphate dehydrogenase

  • NADH solution

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Cell Lysate Preparation: Prepare cell lysates in a suitable lysis buffer and determine the total protein concentration.

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, NADH, and the coupling enzymes.

  • Sample Addition: Add a specific amount of cell lysate (e.g., 10-50 µg of total protein) to the reaction wells. Include a blank control with lysis buffer instead of cell lysate.

  • Pre-incubation: Incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.

  • Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every minute for 15-30 minutes. The decrease in absorbance corresponds to the oxidation of NADH, which is proportional to the TKT activity.

  • Calculation: Calculate the TKT activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH. Normalize the activity to the total protein concentration of the lysate.

Protocol 4: Transaldolase (TALDO) Activity Assay

This is a continuous spectrophotometric rate determination assay for TALDO activity.

Principle: TALDO catalyzes the reaction: D-Fructose 6-Phosphate + D-Erythrose 4-Phosphate ⇌ Sedoheptulose 7-Phosphate + Glyceraldehyde 3-Phosphate. The glyceraldehyde 3-phosphate produced is then converted to dihydroxyacetone phosphate by triosephosphate isomerase, and subsequently to α-glycerophosphate by α-glycerophosphate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is monitored.

Reagents:

  • A. 250 mM Glycylglycine Buffer, pH 7.7 at 25°C

  • B. 100 mM D-Erythrose 4-Phosphate (E4P) Solution

  • C. 200 mM D-Fructose 6-Phosphate (F6P) Solution

  • D. 300 mM Magnesium Chloride (MgCl₂) Solution

  • E. 4 mM β-Nicotinamide Adenine Dinucleotide, Reduced Form (β-NADH) Solution

  • F. α-Glycerophosphate Dehydrogenase/Triosephosphate Isomerase (α-GDH/TPI) Enzyme Solution (0.1 mg/ml in Reagent A)

  • G. Cell Lysate: Prepare in a suitable buffer and determine protein concentration.

Procedure:

  • Prepare Reaction Mix: In a cuvette, prepare the following reaction mixture:

    • Glycylglycine Buffer (Reagent A): 2.00 ml

    • D-Erythrose 4-Phosphate Solution (Reagent B): 0.06 ml

    • D-Fructose 6-Phosphate Solution (Reagent C): 0.10 ml

    • Magnesium Chloride Solution (Reagent D): 0.15 ml

    • β-NADH Solution (Reagent E): 0.10 ml

    • α-GDH/TPI Enzyme Solution (Reagent F): 0.10 ml

    • Deionized Water: 0.39 ml

  • Equilibration: Mix by inversion and incubate at 25°C for approximately 5 minutes to achieve temperature equilibrium and record the blank rate of absorbance change at 340 nm.

  • Initiate Reaction: Add 0.10 ml of the cell lysate to the cuvette.

  • Measure Absorbance: Immediately mix by inversion and record the decrease in absorbance at 340 nm for approximately 5 minutes.

  • Calculate Activity: Determine the rate of absorbance change from the linear portion of the curve. The TALDO activity is calculated using the following formula:

    Units/ml enzyme = [(ΔA₃₄₀nm/min Test - ΔA₃₄₀nm/min Blank) * (Total Volume)] / (6.22 * Volume of Enzyme)

    • 6.22 is the millimolar extinction coefficient of β-NADH at 340 nm.

    • Activity is expressed in units, where one unit is defined as the amount of enzyme that catalyzes the conversion of 1.0 µmole of substrate per minute at 25°C.

    • Normalize the activity to the protein concentration of the cell lysate.

Conclusion

The study of this compound metabolism provides valuable insights into the metabolic reprogramming of cancer cells. The protocols and information provided herein offer a framework for researchers to investigate the role of the pentose phosphate pathway in cancer biology and to evaluate novel therapeutic strategies targeting this crucial metabolic node. Accurate and reproducible quantification of S7P and the enzymatic activities of TKT and TALDO are essential for advancing our understanding of cancer metabolism and for the development of effective anti-cancer drugs.

References

Application Notes: D-Sedoheptulose 7-Phosphate as a Substrate for Sedoheptulose Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Sedoheptulose 7-phosphate (S7P) is a key intermediate in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP). Its formation is catalyzed by the enzyme sedoheptulose (B1238255) kinase (SHPK), also known as carbohydrate kinase-like protein (CARKL), which phosphorylates sedoheptulose. This reaction is a critical control point that regulates the flow of metabolites between glycolysis and the PPP.[1][2][3] The bioavailability of S7P can act as a rheostat for carbon flux, influencing cellular processes such as nucleotide biosynthesis, NADPH production for antioxidant defense, and the synthesis of aromatic amino acids.[2][4]

Dysregulation of sedoheptulose kinase activity has been implicated in various pathological conditions. In immunometabolism, SHPK plays a crucial role in macrophage and T-cell function.[1] Furthermore, emerging evidence suggests a role for SHPK in cancer progression, particularly in glioblastoma, where its expression levels are correlated with patient prognosis.[5][6] Therefore, understanding the kinetics and developing reliable assays for sedoheptulose kinase are of significant interest for basic research and as a potential target for drug development.

These application notes provide a summary of the kinetic parameters of sedoheptulose kinase and a detailed protocol for assaying its activity.

Data Presentation

The enzymatic activity of sedoheptulose kinase is characterized by its affinity for its substrates, sedoheptulose and ATP. The Michaelis constant (Km) is a measure of this affinity, with a lower Km value indicating a higher affinity.

SubstrateMichaelis Constant (Km)Source
Sedoheptulose134 ± 9 µM[7]
ATP180 ± 8 µM[7]

Signaling and Metabolic Pathways

Sedoheptulose kinase is strategically positioned at the interface of glycolysis and the pentose phosphate pathway. It provides an entry point for sedoheptulose into the central carbon metabolism by converting it to sedoheptulose 7-phosphate. This intermediate can then be utilized by transaldolase and transketolase in the non-oxidative PPP.

Sedoheptulose_Kinase_Pathway G6P Glucose-6-P F6P Fructose-6-P G6P->F6P G3P Glyceraldehyde-3-P F6P->G3P X5P Xylulose-5-P F6P->X5P S7P Sedoheptulose-7-P G3P->S7P Sedoheptulose Sedoheptulose Sedoheptulose->S7P Sedoheptulose Kinase (SHPK) Sedoheptulose->S7P ATP ADP R5P Ribose-5-P S7P->R5P Transketolase E4P Erythrose-4-P S7P->E4P Transaldolase X5P->R5P ATP ATP ADP ADP

Metabolic pathway showing the role of Sedoheptulose Kinase.

Experimental Protocols

Sedoheptulose Kinase Activity Assay (ADP Accumulation Method)

This protocol describes a method to measure the activity of sedoheptulose kinase by quantifying the amount of ADP produced in the enzymatic reaction. The accumulation of ADP can be monitored using a variety of commercially available assay kits, which are often based on fluorescence or luminescence.

Materials:

  • Recombinant sedoheptulose kinase

  • D-Sedoheptulose

  • ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ADP quantitation kit (e.g., ADP-Glo™ Kinase Assay, Promega; ADP Quest™ Assay, DiscoverX)

  • 96-well microplate, opaque

  • Microplate reader capable of luminescence or fluorescence detection

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of D-Sedoheptulose in purified water.

    • Prepare a stock solution of ATP in purified water and adjust the pH to 7.0.

    • Prepare the kinase reaction buffer.

    • On the day of the experiment, thaw the recombinant sedoheptulose kinase on ice. Dilute the enzyme in kinase reaction buffer to the desired concentration. The optimal enzyme concentration should be determined empirically but a good starting point is in the low nanomolar range.

  • Assay Setup:

    • Set up the reactions in a 96-well microplate. Include appropriate controls (e.g., no enzyme, no sedoheptulose, no ATP).

    • For a standard reaction, add the following to each well:

      • 25 µL of 2x kinase reaction buffer

      • 5 µL of D-Sedoheptulose solution (to achieve a final concentration around the Km value, e.g., 150 µM)

      • 10 µL of diluted sedoheptulose kinase

    • Initiate the reaction by adding 10 µL of ATP solution (to achieve a final concentration around the Km value, e.g., 200 µM). The final reaction volume will be 50 µL.

  • Enzymatic Reaction:

    • Incubate the microplate at 30°C for a predetermined amount of time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction, which may need to be determined in preliminary experiments.

  • ADP Detection:

    • Following the incubation, stop the enzymatic reaction and detect the amount of ADP produced according to the manufacturer's instructions for the chosen ADP quantitation kit. This typically involves adding a reagent that stops the kinase reaction and then a second reagent that converts ADP to a detectable signal.

  • Data Analysis:

    • Measure the luminescence or fluorescence using a microplate reader.

    • Subtract the background signal (from the "no enzyme" control) from all other readings.

    • The signal is proportional to the amount of ADP produced, which is directly related to the activity of sedoheptulose kinase.

    • For kinetic studies, vary the concentration of one substrate while keeping the other constant and measure the initial reaction rates. Fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Sedoheptulose_Kinase_Assay_Workflow reagent_prep Reagent Preparation (Enzyme, Substrates, Buffer) assay_setup Assay Setup in 96-well Plate (Buffer, Sedoheptulose, Enzyme) reagent_prep->assay_setup reaction_init Reaction Initiation (Add ATP) assay_setup->reaction_init incubation Incubation (e.g., 30°C for 30-60 min) reaction_init->incubation adp_detection ADP Detection (Add Detection Reagents) incubation->adp_detection data_acq Data Acquisition (Luminescence/Fluorescence Reading) adp_detection->data_acq data_analysis Data Analysis (Background Subtraction, Kinetic Modeling) data_acq->data_analysis

References

Application Notes and Protocols for the Extraction of D-Sedoheptulose 7-Phosphate from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Sedoheptulose 7-phosphate (S7P) is a key intermediate in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP). The PPP is a crucial metabolic pathway for the production of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH), which is vital for antioxidant defense and reductive biosynthesis, and for the synthesis of precursors for nucleotides and nucleic acids.[1][2] The accurate quantification of S7P in biological samples is essential for studying metabolic fluxes, understanding disease states, and for the development of novel therapeutics targeting metabolic pathways.

These application notes provide detailed protocols for the extraction of this compound from various biological samples, including mammalian cell cultures and tissues, for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation: Quantitative Levels of this compound

The following table summarizes reported concentrations of this compound in various biological samples. It is important to note that concentrations can vary significantly based on the biological context, such as cell type, physiological state, and the presence of metabolic disorders.

Biological SampleConditionThis compound ConcentrationReference
Blood Spots Transaldolase Deficiency5.19 and 5.43 µmol/L[3][4]
Control Range0.49 - 3.33 µmol/L[3][4]
Fibroblasts Transaldolase Deficiency7.43 and 26.46 µmol/mg protein[3][4]
Control Range0.31 - 1.14 µmol/mg protein[3][4]
Lymphoblasts Transaldolase Deficiency16.03 µmol/mg protein[3][4]
Control Range0.61 - 2.09 µmol/mg protein[3][4]

Signaling Pathway: The Pentose Phosphate Pathway

The following diagram illustrates the central role of this compound in the pentose phosphate pathway.

PentosePhosphatePathway cluster_oxidative Oxidative Phase cluster_non_oxidative Non-Oxidative Phase G6P Glucose-6-Phosphate Ru5P Ribulose-5-Phosphate G6P->Ru5P 2 NADP+ -> 2 NADPH G6P->Ru5P F6P Fructose-6-Phosphate Glycolysis_out To Glycolysis F6P->Glycolysis_out GAP Glyceraldehyde-3-Phosphate GAP->F6P Transaldolase GAP->F6P GAP->Glycolysis_out S7P Sedoheptulose-7-Phosphate E4P Erythrose-4-Phosphate S7P->E4P Transaldolase S7P->E4P E4P->F6P Transketolase E4P->F6P X5P Xylulose-5-Phosphate X5P->F6P Transketolase X5P->F6P X5P->GAP Transketolase X5P->GAP R5P Ribose-5-Phosphate R5P->S7P Transketolase R5P->S7P Ru5P->X5P Epimerase Ru5P->X5P Ru5P->R5P Isomerase Ru5P->R5P Glycolysis_in From Glycolysis Glycolysis_in->G6P Oxidative_Phase Oxidative Phase NonOxidative_Phase Non-Oxidative Phase

Figure 1: The Pentose Phosphate Pathway highlighting Sedoheptulose-7-Phosphate.

Experimental Workflow: An Overview

The general workflow for the extraction of this compound from biological samples involves several key steps, as depicted in the diagram below. The primary goal is to rapidly halt metabolic activity and efficiently extract the polar metabolites while minimizing degradation.

ExtractionWorkflow SampleCollection 1. Sample Collection (Cells or Tissue) Quenching 2. Quenching (e.g., Liquid Nitrogen) SampleCollection->Quenching Homogenization 3. Homogenization / Lysis (e.g., Bead Beating, Sonication) Quenching->Homogenization Extraction 4. Metabolite Extraction (Cold Solvent) Homogenization->Extraction Centrifugation 5. Centrifugation (Pellet Debris) Extraction->Centrifugation Supernatant 6. Supernatant Collection Centrifugation->Supernatant Drying 7. Drying (e.g., SpeedVac) Supernatant->Drying Reconstitution 8. Reconstitution (for LC-MS/MS analysis) Drying->Reconstitution Analysis 9. LC-MS/MS Analysis Reconstitution->Analysis

Figure 2: General workflow for S7P extraction from biological samples.

Experimental Protocols

The following are detailed protocols for the extraction of this compound from adherent mammalian cells, suspension mammalian cells, and mammalian tissues.

Protocol 1: Extraction from Adherent Mammalian Cells

This protocol is adapted for the extraction of polar metabolites from adherent cell cultures.

Materials:

  • Ice-cold 0.9% NaCl solution

  • Liquid nitrogen or a dry ice/ethanol bath

  • Ice-cold extraction solvent: 80% Methanol (B129727) (LC-MS grade) in water (LC-MS grade)

  • Cell scraper

  • Microcentrifuge tubes (1.5 mL)

  • Refrigerated microcentrifuge

  • Centrifugal vacuum concentrator (SpeedVac)

Procedure:

  • Cell Culture: Grow adherent cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) to the desired confluency.

  • Washing:

    • Place the culture vessel on ice.

    • Aspirate the culture medium.

    • Gently wash the cells twice with ice-cold 0.9% NaCl solution. Aspirate the wash solution completely after each wash.

  • Quenching:

    • Immediately after the final wash, place the culture vessel in liquid nitrogen or on a dry ice/ethanol bath to flash-freeze the cells and halt metabolic activity.

  • Metabolite Extraction:

    • Add 1 mL of ice-cold 80% methanol to each well (for a 6-well plate) or an appropriate volume to cover the surface of the dish.

    • Use a pre-chilled cell scraper to scrape the cells into the extraction solvent.

    • Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.

  • Cell Lysis and Protein Precipitation:

    • Vortex the tube vigorously for 1 minute.

    • Incubate on ice for 15 minutes to allow for complete protein precipitation.

  • Centrifugation:

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled 1.5 mL microcentrifuge tube.

  • Drying:

    • Dry the supernatant to a pellet using a centrifugal vacuum concentrator (SpeedVac) without heat.

  • Storage:

    • The dried metabolite pellet can be stored at -80°C until analysis.

  • Reconstitution:

    • Prior to LC-MS/MS analysis, reconstitute the dried pellet in a suitable solvent (e.g., 50% methanol in water) containing any internal standards.

Protocol 2: Extraction from Suspension Mammalian Cells

This protocol is designed for the extraction of polar metabolites from suspension cell cultures.

Materials:

  • Ice-cold 0.9% NaCl solution or phosphate-buffered saline (PBS)

  • Liquid nitrogen

  • Ice-cold extraction solvent: 80% Methanol (LC-MS grade) in water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Refrigerated microcentrifuge

  • Centrifugal vacuum concentrator (SpeedVac)

Procedure:

  • Cell Harvesting:

    • Transfer the desired volume of cell suspension to a pre-chilled centrifuge tube.

    • Centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells.

  • Washing:

    • Aspirate the supernatant.

    • Resuspend the cell pellet in ice-cold 0.9% NaCl or PBS and centrifuge again at 500 x g for 5 minutes at 4°C.

    • Repeat the wash step once more.

  • Quenching:

    • After the final wash, aspirate the supernatant completely and flash-freeze the cell pellet in liquid nitrogen.

  • Metabolite Extraction:

    • Add 1 mL of ice-cold 80% methanol to the cell pellet.

  • Cell Lysis and Protein Precipitation:

    • Vortex the tube vigorously for 1 minute to resuspend and lyse the cells.

    • Incubate on ice for 15 minutes.

  • Centrifugation:

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Transfer the supernatant to a new pre-chilled 1.5 mL microcentrifuge tube.

  • Drying:

    • Dry the supernatant using a centrifugal vacuum concentrator (SpeedVac) without heat.

  • Storage:

    • Store the dried pellet at -80°C.

  • Reconstitution:

    • Reconstitute the pellet in a suitable solvent for LC-MS/MS analysis.

Protocol 3: Extraction from Mammalian Tissues

This protocol is suitable for the extraction of polar metabolites from frozen mammalian tissue samples.

Materials:

  • Frozen tissue sample (stored at -80°C)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle or bead beater with stainless steel beads

  • Ice-cold extraction solvent: 80% Methanol (LC-MS grade) in water (LC-MS grade)

  • Microcentrifuge tubes (2 mL)

  • Refrigerated microcentrifuge

  • Centrifugal vacuum concentrator (SpeedVac)

Procedure:

  • Tissue Preparation:

    • Weigh approximately 20-50 mg of frozen tissue. Perform this step quickly on dry ice to prevent thawing.

  • Homogenization:

    • Method A (Mortar and Pestle): Place the frozen tissue in a pre-chilled mortar containing liquid nitrogen. Grind the tissue to a fine powder.

    • Method B (Bead Beater): Place the frozen tissue in a pre-chilled 2 mL tube containing stainless steel beads.

  • Metabolite Extraction:

    • Add 1 mL of ice-cold 80% methanol to the powdered tissue or to the tube with the tissue and beads.

    • If using a bead beater, homogenize according to the manufacturer's instructions. If using a mortar and pestle, transfer the powder and solvent to a microcentrifuge tube and vortex vigorously.

  • Protein Precipitation:

    • Incubate the homogenate on ice for 20 minutes with intermittent vortexing.

  • Centrifugation:

    • Centrifuge the homogenate at 16,000 x g for 15 minutes at 4°C to pellet tissue debris and precipitated proteins.

  • Supernatant Collection:

    • Carefully collect the supernatant and transfer it to a new pre-chilled 1.5 mL microcentrifuge tube.

  • Drying:

    • Dry the supernatant to a pellet using a centrifugal vacuum concentrator (SpeedVac) without heat.

  • Storage:

    • Store the dried metabolite pellet at -80°C.

  • Reconstitution:

    • Reconstitute the pellet in a suitable solvent for LC-MS/MS analysis.

References

Application Notes and Protocols: The Role of D-Sedoheptulose 7-Phosphate in Metabolic Reprogramming of Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of immune cell activation and differentiation. Immune cells dynamically alter their metabolic pathways to meet the bioenergetic and biosynthetic demands required for their specific functions. The pentose (B10789219) phosphate (B84403) pathway (PPP) has emerged as a critical node in this reprogramming, providing essential precursors for nucleotide synthesis, and generating NADPH for antioxidant defense and anabolic processes.[1][2] D-Sedoheptulose 7-phosphate (S7P) is a key intermediate in the non-oxidative branch of the PPP.[3][4] Recent evidence highlights the significance of S7P and its regulating enzyme, sedoheptulose (B1238255) kinase (CARKL), in directing immune cell fate and function, particularly in macrophages and T cells.[5][6][7] These findings open new avenues for therapeutic intervention in inflammatory diseases, autoimmune disorders, and cancer by targeting metabolic vulnerabilities of immune cells.

This document provides a comprehensive overview of the role of S7P in immune cell metabolic reprogramming, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and workflows.

Data Presentation

Table 1: S7P and Macrophage Polarization
ParameterM1 (Pro-inflammatory) MacrophagesM2 (Anti-inflammatory) MacrophagesReference
CARKL Expression DecreasedIncreased[6]
S7P Levels LowerHigher[1]
Metabolic Shift Increased Glycolysis, Increased PPP (oxidative)Increased Oxidative Phosphorylation (OXPHOS)[8][9][10][11]
Key Cytokine Production IL-1β, TNF-α, IL-6IL-10, TGF-β[12]
Table 2: S7P and T Cell Function
ParameterEffector T cells (Teff)Regulatory T cells (Treg)Reference
Non-oxidative PPP activity Required for differentiationCrucial for suppressive function[3]
Transketolase (TKT) activity -Essential for function; TKT knockout impairs immunosuppression[3]
Metabolic reliance Glycolysis, GlutaminolysisFatty Acid Oxidation, OXPHOS[13]
Key function Pro-inflammatory response, cytotoxicityImmunosuppression, maintenance of tolerance[3]

Signaling Pathways and Workflows

This compound in the Pentose Phosphate Pathway

S7P_in_PPP cluster_non_oxidative_ppp Non-oxidative Pentose Phosphate Pathway Glycolysis Glycolysis G6P Glucose-6-P Glycolysis->G6P Glucose PPP_Intermediate PPP_Intermediate S7P_Node Sedoheptulose-7-P F6P Fructose-6-P S7P_Node->F6P Transaldolase (TALDO) Enzyme Enzyme R5P Ribose-5-P G6P->R5P Oxidative PPP (NADPH production) R5P->S7P_Node Transketolase (TKT) Xu5P Xylulose-5-P R5P->Xu5P G3P Glyceraldehyde-3-P Xu5P->G3P Transketolase (TKT) G3P->Glycolysis G3P->F6P Transaldolase (TALDO) F6P->Glycolysis E4P Erythrose-4-P E4P->F6P Transketolase (TKT) Sedoheptulose Sedoheptulose Sedoheptulose->S7P_Node Sedoheptulose Kinase (CARKL)

Caption: Metabolic map of the Pentose Phosphate Pathway highlighting the position of this compound (S7P).

S7P's Role in Macrophage Polarization

Macrophage_Polarization cluster_M2 M2 Polarization (Anti-inflammatory) cluster_M1 M1 Polarization (Pro-inflammatory) Stimulus Stimulus Phenotype Phenotype Metabolic_State Metabolic_State Enzyme Enzyme S7P_Node S7P_Node IL4 IL-4/IL-13 CARKL_up CARKL Expression (Sedoheptulose Kinase) IL4->CARKL_up S7P_high Increased S7P CARKL_up->S7P_high M2_Metabolism Favors OXPHOS S7P_high->M2_Metabolism M2_Phenotype M2 Phenotype (Tissue Repair, Anti-inflammatory) M2_Metabolism->M2_Phenotype LPS LPS/IFN-γ CARKL_down Decreased CARKL Expression LPS->CARKL_down S7P_low Decreased S7P CARKL_down->S7P_low M1_Metabolism Favors Glycolysis and Oxidative PPP S7P_low->M1_Metabolism M1_Phenotype M1 Phenotype (Pathogen Killing, Pro-inflammatory) M1_Metabolism->M1_Phenotype

Caption: Signaling cascade linking S7P levels to M1 and M2 macrophage polarization.

Experimental Workflow for Investigating S7P's Role

Experimental_Workflow cluster_metabolic Metabolic Readouts cluster_functional Functional Readouts Start Start Step Step Analysis Analysis Endpoint Endpoint Start_Node Isolate Immune Cells (e.g., Bone Marrow for Macrophages) Cell_Culture Culture and Differentiate (e.g., with M-CSF for Macrophages) Start_Node->Cell_Culture Polarization Polarize Cells (e.g., LPS/IFN-γ for M1, IL-4 for M2) Cell_Culture->Polarization Metabolic_Analysis Metabolic Analysis Polarization->Metabolic_Analysis Functional_Analysis Functional Analysis Polarization->Functional_Analysis Seahorse Seahorse XF Analysis (OCR, ECAR) Metabolic_Analysis->Seahorse Metabolomics LC-MS Metabolomics (Quantify S7P) Metabolic_Analysis->Metabolomics Cytokine Cytokine Profiling (ELISA, Luminex) Functional_Analysis->Cytokine Gene_Expression Gene Expression Analysis (qPCR, RNA-seq) Functional_Analysis->Gene_Expression Data_Integration Integrate Data and Conclude Seahorse->Data_Integration Metabolomics->Data_Integration Cytokine->Data_Integration Gene_Expression->Data_Integration

References

Application Notes: Studying the Effects of D-Sedoheptulose 7-Phosphate Pathway Disruption Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The D-Sedoheptulose 7-phosphate (S7P) pathway, a critical component of the non-oxidative branch of the Pentose Phosphate Pathway (PPP), plays a central role in cellular metabolism. It is integral to the synthesis of nucleic acid precursors and the production of NADPH, which is vital for redox homeostasis and various biosynthetic processes.[1][2] Disruptions in this pathway can have significant consequences, including the accumulation of metabolic intermediates and alterations in cellular redox balance, and have been linked to various disease states.[2][3] This document provides a comprehensive guide to utilizing the CRISPR-Cas9 gene-editing tool to investigate the effects of disrupting the S7P pathway, with a focus on the knockout of Transaldolase 1 (TALDO1), a key enzyme in this pathway.

Key Concepts

The Pentose Phosphate Pathway (PPP) consists of two interconnected branches:

  • Oxidative Branch: An irreversible pathway that produces NADPH and converts glucose-6-phosphate into ribulose-5-phosphate.[4]

  • Non-oxidative Branch: A series of reversible reactions that interconvert sugar phosphates, linking the PPP with glycolysis.[4] Key enzymes in this branch include transketolase and transaldolase.

This compound (S7P) is a central intermediate in the non-oxidative PPP. It is synthesized from erythrose-4-phosphate and fructose-6-phosphate (B1210287) and is subsequently converted, along with glyceraldehyde-3-phosphate, into fructose-6-phosphate and erythrose-4-phosphate by the enzyme transaldolase (encoded by the TALDO1 gene).[4][5]

CRISPR-Cas9 is a powerful genome-editing technology that allows for the precise knockout of specific genes by inducing double-strand breaks in the DNA, which are then repaired by the cell's error-prone non-homologous end joining (NHEJ) pathway, often resulting in loss-of-function mutations.[6]

Effects of TALDO1 Knockout on Cellular Metabolism

CRISPR-mediated knockout of the TALDO1 gene provides a robust model for studying the consequences of S7P pathway disruption. Quantitative metabolomic analysis of TALDO1 knockout (KO) cells reveals significant alterations in the levels of key metabolites compared to wild-type (WT) cells.

MetaboliteAbbreviationChange in TALDO1 KO cells vs. WTPathway
Sedoheptulose 7-phosphateS7P~6-fold increase[5]Pentose Phosphate Pathway
Glyceraldehyde 3-phosphateGAPSignificant increase[5]Glycolysis / PPP
Fructose 1,6-bisphosphateFBPSignificant increase[5]Glycolysis
Dihydroxyacetone phosphateDHAPSignificant increase[5]Glycolysis
1,3-BisphosphoglycerateBPGSignificant increase[5]Glycolysis
3-Phosphoglycerate3PGASignificant increase[5]Glycolysis
6-Phosphogluconate6PGAIncrease[5]Pentose Phosphate Pathway
NADPHNADPHDecrease[5]Redox Cofactor
Glutathione (reduced)GSHDecrease[5]Antioxidant

Visualizing the this compound Pathway and Experimental Workflow

To better understand the metabolic context and the experimental approach, the following diagrams have been generated.

PentosePhosphatePathway cluster_glycolysis Glycolysis cluster_oxPPP Oxidative PPP cluster_nonoxPPP Non-Oxidative PPP G6P Glucose-6-P G6PD G6PD G6P->G6PD NADP+ -> NADPH F6P Fructose-6-P F6P->G6P FBP Fructose-1,6-BP F6P->FBP GAP Glyceraldehyde-3-P GAP->F6P E4P Erythrose-4-P GAP->E4P FBP->GAP DHAP DHAP FBP->DHAP PGL 6-P-Glucono- lactone PG 6-P-Gluconate PGL->PG Ru5P Ribulose-5-P PG->Ru5P NADP+ -> NADPH R5P Ribose-5-P Ru5P->R5P X5P Xylulose-5-P Ru5P->X5P G6PD->PGL R5P->GAP S7P Sedoheptulose-7-P R5P->S7P X5P->GAP X5P->S7P S7P->E4P TALDO1 (Disrupted) E4P->F6P TALDO1 TALDO1

Caption: The Pentose Phosphate Pathway with TALDO1 disruption highlighted.

CRISPR_Metabolomics_Workflow cluster_design 1. sgRNA Design & Vector Construction cluster_transfection 2. Cell Culture & Transfection cluster_validation 3. Knockout Validation cluster_metabolomics 4. Metabolomic Analysis design Design sgRNAs targeting TALDO1 clone Clone sgRNAs into Cas9 expression vector design->clone transfect Transfect cells with Cas9-sgRNA plasmid clone->transfect culture Culture HEK293T cells culture->transfect isolate Isolate single cell clones transfect->isolate screen Screen clones for TALDO1 knockout (Sanger sequencing, Western blot) isolate->screen extract Metabolite extraction from WT and KO cells screen->extract lcms LC-MS/MS analysis extract->lcms data Data processing and statistical analysis lcms->data

Caption: Experimental workflow for CRISPR-mediated knockout and metabolomic analysis.

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of TALDO1 in HEK293T Cells

This protocol outlines the steps for generating TALDO1 knockout HEK293T cells.

1.1. sgRNA Design and Vector Construction

  • Design sgRNAs: Use an online tool (e.g., Benchling, CHOPCHOP) to design at least two sgRNAs targeting an early exon of the human TALDO1 gene.[7] Select sgRNAs with high on-target scores and low predicted off-target effects. The target sequence should be immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3' for Streptococcus pyogenes Cas9).

  • Oligo Synthesis and Annealing: Synthesize complementary oligonucleotides for each sgRNA with appropriate overhangs for cloning into the Cas9 expression vector. Anneal the oligos by heating to 95°C for 5 minutes and then slowly ramping down to 25°C.[6]

  • Vector Preparation: Digest a Cas9 expression plasmid (e.g., pSpCas9(BB)-2A-GFP, Addgene #48138) with a suitable restriction enzyme (e.g., BbsI).[7]

  • Ligation and Transformation: Ligate the annealed sgRNA oligos into the linearized Cas9 vector. Transform the ligation product into competent E. coli and select for positive clones.

  • Verification: Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

1.2. Cell Culture and Transfection

  • Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Transfection: Seed HEK293T cells in a 6-well plate to reach 70-80% confluency on the day of transfection. Transfect the cells with the TALDO1-targeting Cas9-sgRNA plasmid using a lipid-based transfection reagent according to the manufacturer's protocol.

1.3. Single-Cell Cloning and Knockout Validation

  • Single-Cell Sorting: 48-72 hours post-transfection, detach the cells and perform fluorescence-activated cell sorting (FACS) to isolate single GFP-positive cells into individual wells of a 96-well plate.

  • Clonal Expansion: Culture the single cells to form clonal populations.

  • Genomic DNA Extraction and PCR: Extract genomic DNA from each clonal population. Amplify the genomic region targeted by the sgRNA using PCR.

  • Sanger Sequencing: Sequence the PCR products to identify clones with insertions or deletions (indels) that result in a frameshift mutation.

  • Western Blot Analysis: Confirm the absence of the TALDO1 protein in the knockout clones by Western blot analysis using a TALDO1-specific antibody.

Protocol 2: Metabolomic Analysis of TALDO1 KO Cells by LC-MS

This protocol describes the extraction and analysis of polar metabolites from wild-type and TALDO1 KO HEK293T cells.

2.1. Metabolite Extraction

  • Cell Seeding: Seed an equal number of wild-type and validated TALDO1 KO cells in multiple replicate plates (e.g., 6-well plates) and culture until they reach approximately 80-90% confluency.

  • Quenching and Washing: Quickly aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining medium.

  • Metabolite Extraction: Add 1 mL of ice-cold 80% methanol (B129727) to each well to quench metabolism and extract polar metabolites.

  • Cell Lysis and Collection: Scrape the cells in the methanol solution and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube and store at -80°C until LC-MS analysis.[8]

2.2. LC-MS Analysis

  • Instrumentation: Use a high-resolution mass spectrometer coupled with a liquid chromatography system.

  • Chromatographic Separation: Separate the metabolites on a suitable column (e.g., a HILIC column for polar metabolites) using a gradient elution.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode to detect the phosphorylated sugar intermediates of the PPP.[8] Use a targeted approach with multiple reaction monitoring (MRM) or a full scan approach for untargeted metabolomics.

  • Data Acquisition and Processing: Acquire the data and use appropriate software (e.g., XCMS, MZmine) for peak picking, alignment, and integration.

  • Statistical Analysis: Perform statistical analysis (e.g., t-test, volcano plot) to identify metabolites that are significantly different between the wild-type and TALDO1 KO groups.

Conclusion

The combination of CRISPR-Cas9 technology and metabolomics provides a powerful platform for elucidating the functional roles of specific enzymes within metabolic pathways. The protocols and data presented here offer a comprehensive framework for researchers to investigate the profound effects of disrupting the this compound pathway. This approach can be adapted to study other metabolic enzymes and pathways, contributing to a deeper understanding of cellular metabolism in health and disease and aiding in the identification of novel therapeutic targets.

References

Application Notes and Protocols for Real-Time Monitoring of D-Sedoheptulose 7-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Sedoheptulose 7-phosphate (S7P) is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a critical metabolic route for cellular biosynthesis and redox balance.[1][2] Dysregulation of the PPP and S7P levels has been implicated in various diseases, including cancer and metabolic disorders, making S7P a potential therapeutic target and biomarker. To facilitate research and drug development in this area, we present a detailed protocol for the development and application of a genetically encoded biosensor for the real-time monitoring of intracellular S7P concentrations. This document provides the conceptual framework, a detailed experimental protocol for the construction and validation of a transcription factor-based S7P biosensor, and expected performance characteristics.

Introduction

This compound is a seven-carbon sugar phosphate that serves as a central node in cellular metabolism. It is a key intermediate in the non-oxidative branch of the pentose phosphate pathway, where it is synthesized by transketolase and subsequently used to generate essential precursors for nucleotide and aromatic amino acid biosynthesis.[1][2] Furthermore, S7P is a substrate for sedoheptulose (B1238255) 7-phosphate cyclases (SH7PCs), enzymes that produce precursors for various bioactive natural products.[1][2][3] Given its central metabolic role, the ability to monitor S7P levels in real-time within living cells is of significant interest for understanding metabolic flux, identifying enzyme inhibitors, and screening for drugs that modulate the PPP.

Currently, the quantification of S7P relies predominantly on mass spectrometry-based metabolomics, which requires cell lysis and does not offer real-time kinetic data from living systems. To address this limitation, we propose the development of a genetically encoded biosensor. Genetically encoded biosensors are powerful tools for measuring the dynamics of specific molecules within intact cells and subcellular compartments.[4][5] This application note details a proposed methodology for creating a transcription factor-based biosensor for S7P, leveraging the natural S7P-binding properties of Sedoheptulose 7-Phosphate Cyclases (SH7PCs).[3][6]

Signaling Pathway Context: The Pentose Phosphate Pathway

S7P is a crucial intermediate in the pentose phosphate pathway, which operates in parallel with glycolysis. The PPP is responsible for producing NADPH, a key reductant in anabolic processes and antioxidant defense, and ribose 5-phosphate, a precursor for nucleotide synthesis. The non-oxidative phase of the PPP, where S7P is found, allows for the interconversion of various sugar phosphates, thereby connecting pentose metabolism with glycolysis.

PentosePhosphatePathway cluster_glycolysis Glycolysis cluster_ppp_oxidative Oxidative PPP G6P Glucose 6-P Ru5P Ribulose 5-P G6P->Ru5P G6PD F6P Fructose 6-P F6P->G6P GAP Glyceraldehyde 3-P GAP->G6P R5P Ribose 5-P S7P Sedoheptulose 7-P R5P->S7P Transketolase Ru5P->R5P NADPH NADPH Ru5P->NADPH X5P Xylulose 5-P Ru5P->X5P X5P->GAP Transketolase X5P->S7P Transketolase S7P->F6P Transketolase S7P->GAP Transaldolase E4P Erythrose 4-P E4P->F6P Transaldolase

Figure 1: Role of S7P in the Pentose Phosphate Pathway.

Proposed Biosensor Design and Mechanism

We propose a transcription factor-based biosensor for S7P. This class of biosensor links the intracellular concentration of a target molecule to the expression of a reporter gene, often providing significant signal amplification.[5][7] The biosensor consists of a chimeric protein comprising three domains:

  • A DNA-Binding Domain (DBD): Binds to a specific promoter sequence. (e.g., LexA from E. coli).

  • A Ligand-Binding Domain (LBD): This domain will be derived from a protein that specifically binds S7P. A promising candidate is the Sedoheptulose 7-Phosphate Cyclase (SH7PC) from Streptomyces hygroscopicus (e.g., ValA), for which structural data is available.[1][6] This protein undergoes a conformational change upon substrate binding.

  • A Transcriptional Activation Domain (AD): Recruits RNA polymerase to initiate transcription (e.g., VP16 from Herpes Simplex Virus or B42 from E. coli).

In the absence of S7P, the chimeric transcription factor is in a conformation that does not efficiently recruit RNA polymerase. Upon binding of intracellular S7P to the SH7PC domain, the biosensor protein undergoes a conformational change, bringing the AD into a favorable position to activate the transcription of a reporter gene (e.g., Green Fluorescent Protein [GFP] or Luciferase), leading to a measurable output signal.

BiosensorMechanism cluster_off S7P Absent (OFF State) cluster_on S7P Present (ON State) TF_off DBD S7P-Binding Domain (SH7PC) AD Promoter_off Promoter TF_off:DBD->Promoter_off Binds Reporter_off Reporter Gene (e.g., GFP) No_Tx No Transcription Promoter_off->No_Tx S7P S7P TF_on DBD S7P-Binding Domain (SH7PC) AD S7P->TF_on:LBD Binds & Induces Conformational Change Promoter_on Promoter TF_on:DBD->Promoter_on Binds Reporter_on Reporter Gene (e.g., GFP) Promoter_on->Reporter_on Transcription Activated Signal Fluorescent Signal Reporter_on->Signal Translation ExperimentalWorkflow cluster_cloning Cloning Details cluster_analysis Analysis Details Cloning 1. Plasmid Construction (Biosensor & Reporter) Transformation 2. Yeast Transformation Cloning->Transformation Biosensor_p pRS416-pADH1-LexA-SH7PC-B42 Reporter_p pRS425-LexAop-yEGFP Culture 3. Cell Culture & Induction Transformation->Culture Select transformants Measurement 4. Reporter Measurement (Flow Cytometry / Plate Reader) Culture->Measurement Induce with S7P precursor (e.g., Sedoheptulose) Analysis 5. Data Analysis (Dose-Response Curve) Measurement->Analysis DoseResponse EC50, Dynamic Range, Specificity Analysis->DoseResponse

References

Tracing the Metabolic Fate of D-Sedoheptulose 7-Phosphate: Application Notes and Protocols for Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing isotopic labeling techniques to investigate the metabolic fate of D-Sedoheptulose 7-phosphate (S7P). S7P is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a critical metabolic route responsible for producing NADPH for reductive biosynthesis and antioxidant defense, as well as generating precursors for nucleotide synthesis.[1] Understanding the flux through S7P is crucial for research in cancer metabolism, metabolic disorders, and drug development.

This document outlines detailed experimental protocols for isotopic labeling in cell culture, sample preparation for mass spectrometry analysis, and data interpretation. It also includes visualizations of the relevant metabolic pathways and experimental workflows to facilitate a deeper understanding of the experimental design and results.

Core Concepts in Isotopic Labeling of S7P

Isotopic labeling, or tracer analysis, is a powerful technique used to track the movement of atoms through metabolic pathways. By providing cells with a substrate (e.g., glucose) enriched with a stable isotope, such as carbon-13 (¹³C), researchers can trace the incorporation of these heavy atoms into downstream metabolites like S7P. The pattern of isotope incorporation, known as the mass isotopomer distribution (MID), provides quantitative insights into the activity of the metabolic pathways involved.[2]

Liquid chromatography-mass spectrometry (LC-MS) is the primary analytical technique for these studies, offering the sensitivity and resolution required to detect and quantify the different isotopologues of S7P and other related metabolites.[1]

Experimental Workflows and Protocols

A typical isotopic labeling experiment to trace the fate of S7P involves several key stages: cell culture and labeling, metabolite extraction, and LC-MS analysis, followed by data analysis.

G cluster_0 Phase 1: Cell Culture & Labeling cluster_1 Phase 2: Sample Preparation cluster_2 Phase 3: Analysis & Data Interpretation A Cell Seeding B Growth to Exponential Phase A->B C Switch to Isotope-labeled Medium (e.g., [U-¹³C₆]glucose) B->C D Incubation for Isotopic Steady State C->D E Metabolic Quenching (e.g., cold methanol) D->E F Metabolite Extraction E->F G Sample Derivatization (optional) F->G H LC-MS Analysis G->H I Determination of Mass Isotopomer Distributions (MIDs) H->I J Metabolic Flux Analysis I->J G cluster_nonoxppp Non-Oxidative PPP G6P Glucose 6-Phosphate F6P Fructose 6-Phosphate G6P->F6P Glycolysis OxPPP Oxidative PPP G6P->OxPPP GAP Glyceraldehyde 3-Phosphate F6P->GAP Glycolysis GAP->F6P Transaldolase R5P Ribose 5-Phosphate S7P This compound R5P->S7P Transketolase X5P Xylulose 5-Phosphate X5P->GAP Transketolase X5P->S7P Transketolase S7P->F6P Transaldolase E4P Erythrose 4-Phosphate S7P->E4P Transaldolase E4P->F6P Transketolase OxPPP->R5P OxPPP->X5P

References

Troubleshooting & Optimization

Technical Support Center: D-Sedoheptulose 7-Phosphate (S7P) Quantification by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of D-Sedoheptulose 7-phosphate (S7P) using liquid chromatography-mass spectrometry (LC-MS).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the LC-MS analysis of S7P in a question-and-answer format.

Question: Why am I observing poor peak shape (e.g., tailing, broadening) for my S7P analyte?

Answer: Poor peak shape for phosphorylated metabolites like S7P is a common issue. Several factors can contribute to this problem:

  • Interaction with Metal Surfaces: Phosphorylated analytes are known to interact with metal surfaces in standard LC systems and columns, leading to peak tailing and poor peak shape.

  • Column Overload: Injecting too much sample can saturate the column, resulting in broadened peaks.

  • Inappropriate Mobile Phase: The pH and ionic strength of the mobile phase are critical for good peak shape in HILIC separations.

  • Column Contamination: Buildup of matrix components on the column can degrade performance.

Solutions:

  • Utilize Bio-inert or PEEK-lined LC Systems and Columns: To mitigate interactions with metal surfaces, use LC systems and columns with inert coatings.

  • Optimize Sample Loading: Perform a loading study to determine the optimal injection volume and concentration for your column.

  • Adjust Mobile Phase pH: For HILIC methods, using a mobile phase with a basic pH (e.g., pH 9-10.5) can improve the peak shape of phosphorylated compounds.[1]

  • Implement a Column Wash Step: Incorporate a robust column wash step in your gradient to elute strongly retained matrix components.

  • Use a Guard Column: A guard column can help protect your analytical column from contamination.

Question: My S7P signal is very low, or I have poor sensitivity. What are the potential causes and solutions?

Answer: Low signal intensity can stem from several factors, from sample preparation to instrument settings.

  • Ion Suppression: Co-eluting matrix components can interfere with the ionization of S7P in the mass spectrometer's source, leading to a suppressed signal.

  • Analyte Degradation: S7P may be unstable during sample preparation and storage.

  • Suboptimal MS Parameters: The mass spectrometer settings may not be optimized for S7P.

  • Inefficient Extraction: The extraction protocol may not be efficiently recovering S7P from the sample matrix.

Solutions:

  • Improve Chromatographic Separation: Optimize your LC method to separate S7P from interfering matrix components.

  • Enhance Sample Cleanup: Employ solid-phase extraction (SPE) or other sample cleanup techniques to remove matrix components prior to analysis.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal suppression.[2]

  • Optimize Sample Handling: Keep samples on ice or at 4°C during preparation and store extracts at -80°C to minimize degradation.[3]

  • Optimize MS Parameters: Infuse an S7P standard solution to optimize source parameters (e.g., spray voltage, gas flows, temperature) and collision energies for the specific MRM transitions.

Question: I am seeing high variability and poor reproducibility in my S7P quantification. What should I investigate?

Answer: Poor reproducibility is a critical issue in quantitative analysis and can be caused by a combination of factors.

  • Inconsistent Sample Preparation: Variability in extraction efficiency or sample handling can lead to inconsistent results.

  • Matrix Effects: Variation in the sample matrix between different samples can cause differential ion suppression or enhancement.

  • LC System Instability: Fluctuations in pump pressure, column temperature, or autosampler injection volume can contribute to variability.

  • Lack of an Appropriate Internal Standard: Without a suitable internal standard, variations in sample preparation and instrument response cannot be adequately corrected.

Solutions:

  • Standardize Sample Preparation: Ensure consistent timing, temperatures, and volumes for all sample preparation steps.

  • Employ a Robust Internal Standard Strategy: The use of a U-13C labeled internal standard for S7P is highly recommended to correct for variability.[2]

  • Equilibrate the LC System: Ensure the LC system is fully equilibrated before starting a sample batch.

  • Monitor System Suitability: Inject a system suitability standard at the beginning and throughout the analytical run to monitor instrument performance.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable LC method for separating S7P?

A1: Hydrophilic Interaction Liquid Chromatography (HILIC) is generally the preferred method for the separation of polar, phosphorylated metabolites like S7P. HILIC columns, such as those with amide or zwitterionic stationary phases, provide good retention and separation of these compounds.[4] Reverse-phase chromatography can also be used, but typically requires derivatization of the analyte to increase its hydrophobicity.[5]

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) so important for accurate S7P quantification?

A2: A SIL-IS, such as a uniformly 13C-labeled S7P, is considered the gold standard for quantitative LC-MS analysis. This is because it has nearly identical chemical and physical properties to the unlabeled S7P. As a result, it co-elutes with the analyte and experiences the same effects of sample preparation inefficiencies and matrix-induced ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, these variations can be effectively normalized, leading to highly accurate and precise quantification.[2]

Q3: How can I ensure the stability of S7P during sample preparation?

A3: Phosphorylated metabolites can be susceptible to enzymatic and chemical degradation. To ensure the stability of S7P, it is crucial to quench metabolic activity immediately upon sample collection. This is typically achieved by using ice-cold extraction solvents, such as 80% methanol (B129727).[3] All subsequent sample preparation steps should be performed at low temperatures (e.g., on ice or at 4°C), and the final extracts should be stored at -80°C until analysis to minimize degradation.

Q4: What are the typical MRM transitions for S7P in negative ion mode?

A4: While optimal MRM transitions should be determined empirically on your specific instrument, common transitions for S7P (M-H, m/z 289.0) in negative ion mode are based on the loss of the phosphate (B84403) group and other fragments. A common precursor ion is [M-H]⁻ at m/z 289.0. Product ions often include those corresponding to the phosphate group ([PO3]⁻ at m/z 79.0 and [H2PO4]⁻ at m/z 97.0) and fragments of the sedoheptulose (B1238255) backbone.

Experimental Protocols

Detailed Methodology: HILIC-LC-MS/MS Quantification of S7P in Mammalian Cells

This protocol provides a representative workflow for the quantification of S7P. Note: This is a general guideline and may require optimization for your specific application and instrumentation.

  • Cell Culture and Harvesting:

    • Culture mammalian cells under desired experimental conditions.

    • For adherent cells, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • For suspension cells, pellet the cells by centrifugation at a low speed, aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.

  • Metabolite Extraction:

    • Immediately add 1 mL of ice-cold 80% methanol (-80°C) per 1-5 million cells to quench metabolic activity.[3]

    • For adherent cells, scrape the cells in the cold methanol. For suspension cells, resuspend the cell pellet in cold methanol.

    • Add a known amount of a suitable internal standard, such as U-13C Sedoheptulose 7-phosphate, to each sample.

    • Vortex the cell lysate vigorously for 1 minute.

    • Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.[3]

    • Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.

    • Dry the supernatant using a vacuum concentrator.

    • Store the dried metabolite extracts at -80°C until LC-MS analysis.

  • Sample Reconstitution and LC-MS/MS Analysis:

    • Reconstitute the dried extracts in a suitable volume (e.g., 100 µL) of the initial mobile phase conditions (e.g., 90% acetonitrile (B52724) in water).

    • Centrifuge the reconstituted samples at 16,000 x g for 5 minutes at 4°C to remove any remaining particulates.

    • Transfer the supernatant to LC vials for analysis.

    • Inject the samples onto the HILIC-LC-MS/MS system.

Data Presentation

Table 1: Illustrative LC-MS/MS Parameters for S7P Quantification
ParameterSetting
LC System UPLC/HPLC with bio-inert components
Column HILIC (e.g., Amide or Zwitterionic), 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 9.0
Mobile Phase B Acetonitrile
Gradient 90% B to 50% B over 10 min, then wash and re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage -3.0 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Table 2: Example MRM Transitions for S7P and its Internal Standard

Note: These are example transitions and should be optimized on your instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 289.097.0 (Quantifier)5020
289.079.0 (Qualifier)5025
U-13C7-Sedoheptulose 7-phosphate 296.097.0 (Quantifier)5020
296.079.0 (Qualifier)5025
Table 3: Example Calibration Curve Data for S7P
Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
115,2341,510,8760.010
578,9871,532,4560.052
10155,6781,498,7650.104
50798,4561,521,3450.525
1001,587,3451,505,6781.054
5007,954,2311,515,4325.249
100015,678,9011,499,87610.454
Linearity (R²) 0.998

Mandatory Visualization

PentosePhosphatePathway cluster_oxidative Oxidative Phase cluster_non_oxidative Non-Oxidative Phase G6P Glucose-6-P P6G 6-Phosphogluconate G6P->P6G NADPH F6P Fructose-6-P GAP Glyceraldehyde-3-P GAP->F6P Transaldolase S7P Sedoheptulose-7-P S7P->F6P Transaldolase E4P Erythrose-4-P S7P->E4P Transaldolase R5P Ribose-5-P R5P->S7P Transketolase X5P Xylulose-5-P X5P->F6P Transketolase X5P->GAP Transketolase E4P->F6P Transketolase Ru5P Ribulose-5-P Ru5P->R5P Ru5P->X5P P6G->Ru5P NADPH

Caption: The Pentose Phosphate Pathway highlighting Sedoheptulose-7-Phosphate (S7P).

TroubleshootingWorkflow Start Start: S7P Quantification Issue PeakShape Poor Peak Shape? Start->PeakShape Sensitivity Low Sensitivity? PeakShape->Sensitivity No CheckLC Check LC System: - Inert surfaces - Mobile phase pH - Column integrity PeakShape->CheckLC Yes Reproducibility Poor Reproducibility? Sensitivity->Reproducibility No OptimizeMS Optimize MS: - Source parameters - Collision energy Sensitivity->OptimizeMS Yes InternalStandard Implement SIL-IS Reproducibility->InternalStandard Yes End Issue Resolved Reproducibility->End No CheckLC->Sensitivity SamplePrep Review Sample Prep: - Quenching - Cleanup (SPE) - Stability OptimizeMS->SamplePrep SystemSuitability Run System Suitability InternalStandard->SystemSuitability SystemSuitability->End

Caption: A logical workflow for troubleshooting S7P quantification by LC-MS.

References

Technical Support Center: Separation of D-Sedoheptulose 7-Phosphate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis and separation of D-Sedoheptulose 7-phosphate (S7P) and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges encountered during the separation of these critical metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound (S7P) from its isomers?

A1: The primary challenges in separating this compound (S7P) from its isomers, such as other hexose (B10828440) and pentose (B10789219) phosphates, stem from their structural similarities. These compounds are often structural isomers with identical mass and similar charge-to-mass ratios, leading to co-elution in many chromatographic systems.[1] This makes their individual detection and quantification difficult, especially in complex biological matrices where they are often present in low abundance.[1][2] Furthermore, their similar fragmentation patterns in mass spectrometry (MS) analysis complicate their differentiation without effective chromatographic separation.[1]

Q2: Which analytical techniques are most effective for separating S7P and its isomers?

A2: Several advanced analytical techniques have proven effective for the separation of S7P and its isomers. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful method for the analysis of sugar phosphates, offering high selectivity and sensitivity without the need for derivatization.[3][4] Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when employing mixed-mode columns that combine anion-exchange and hydrophilic interaction chromatography (HILIC), provides enhanced resolution and sensitive detection.[5][6]

Q3: What causes poor peak shape and tailing when analyzing sugar phosphates with HILIC-MS?

A3: Poor peak shape and tailing for phosphorylated compounds like S7P in HILIC-MS analysis can be attributed to interactions with metal components in the separation system.[7] To mitigate this, the addition of a chelating agent, such as methylphosphonic acid, to the mobile phase can reduce the tailing of compounds containing phosphate (B84403) groups.[7] The composition and pH of the mobile phase buffer also significantly influence peak symmetry.[8]

Q4: How can I improve the sensitivity of my LC-MS analysis for low-abundance sugar phosphates like S7P?

A4: Enhancing the sensitivity of LC-MS analysis for S7P can be achieved through several strategies. Utilizing a hybrid liquid chromatography method that combines ion-exchange and HILIC can improve resolution and enhance sensitivity for low-abundance phosphorylated sugars.[5] Optimizing the mobile phase composition, such as the concentration of organic solvent, can significantly impact peak intensity and shape.[2] Additionally, addressing ion suppression from the biological sample matrix is crucial; this can be achieved by optimizing sample preparation and chromatographic conditions to separate S7P from interfering matrix components.[2]

Troubleshooting Guides

HPAEC-PAD Troubleshooting
Issue Potential Cause Troubleshooting Steps
Unstable or Noisy Baseline 1. Contaminated eluent components (water, sodium hydroxide (B78521), sodium acetate).[9] 2. Microbial contamination in the deionized water system.[9] 3. Carbonate contamination of the sodium hydroxide eluent.1. Use high-purity (18 MΩ·cm) deionized water and fresh, high-purity sodium hydroxide and sodium acetate (B1210297).[7] 2. Service the deionized water system regularly. If contamination is suspected, try water from a different source.[9] 3. Prepare fresh sodium hydroxide solutions and minimize exposure to air to prevent carbonate formation.
Poor Peak Resolution 1. Inappropriate column choice. 2. Incorrect eluent concentration or gradient.1. Ensure the use of a column specifically designed for carbohydrate analysis, such as a Dionex CarboPac™ series column. 2. Optimize the sodium hydroxide and sodium acetate gradient to achieve better separation of isomers.
Loss of Retention Time 1. Carbonate contamination of the mobile phase. 2. Column degradation.1. Prepare fresh eluents and store them under helium to minimize carbon dioxide absorption. 2. Check the column performance with standards and replace it if necessary.
LC-MS Troubleshooting
Issue Potential Cause Troubleshooting Steps
Co-elution of Isomers 1. Suboptimal stationary phase. 2. Inadequate mobile phase composition.1. Employ a mixed-mode column (e.g., anion-exchange/HILIC) for enhanced selectivity.[1] 2. Optimize the organic solvent concentration and gradient in your mobile phase. Higher acetonitrile (B52724) concentrations can improve separation of some isomers.[2]
Poor Peak Shape (Tailing) 1. Interaction of phosphate groups with the LC system's metal surfaces.[7] 2. Inappropriate mobile phase pH or buffer.[8]1. Add a small amount of a chelating agent like methylphosphonic acid to the mobile phase.[7] 2. Adjust the mobile phase pH and buffer composition to improve peak symmetry.[8]
Low Signal Intensity / Ion Suppression 1. Co-eluting matrix components interfering with ionization.[2] 2. Suboptimal ESI source parameters.1. Improve sample clean-up procedures. Adjust the chromatographic method to separate the analyte from the bulk of the matrix. 2. Optimize ESI parameters such as nebulizer gas flow, drying gas flow and temperature, and capillary voltage.
Inconsistent Quantitative Results 1. Matrix effects.[10] 2. Instability of analytes.1. Use a matrix-matched calibration curve or a stable isotope-labeled internal standard. 2. Ensure proper sample handling and storage to prevent degradation of phosphorylated sugars.

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for various phosphorylated sugars, including S7P, using an efficient LC-MS method. This data can serve as a benchmark for researchers developing their own quantitative assays.

MetaboliteLimit of Detection (LOD) (pmol)Limit of Quantification (LOQ) (pmol)
Sedoheptulose 7-phosphate (S7P) 0.311.04
Glucose 6-phosphate0.250.84
Fructose 6-phosphate0.280.93
Pentose 5-phosphates0.391.31
Fructose 1,6-bisphosphate0.270.89
3-Phosphoglycerate0.260.87
Data adapted from an efficient LC-MS method for isomer separation.[1]

Experimental Protocols

Detailed Methodology for HPAEC-PAD Separation of S7P and Isomers

This protocol provides a general framework for the separation of S7P from other sugar phosphates using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

1. Instrumentation:

  • High-performance anion-exchange chromatography system (e.g., Dionex)

  • Pulsed Amperometric Detector with a gold working electrode

  • Anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ PA1 or PA100)

2. Reagents and Eluents:

  • Deionized water (18 MΩ·cm resistivity)

  • 50% (w/w) Sodium Hydroxide solution

  • Anhydrous Sodium Acetate (high purity)

  • Eluent A: 200 mM NaOH

  • Eluent B: 1 M Sodium Acetate in 200 mM NaOH

  • Eluent C: Deionized water

3. Chromatographic Conditions:

  • Column: Dionex CarboPac™ PA1 (4 x 250 mm) with a CarboPac™ PA1 guard column (4 x 50 mm)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Gradient Program:

    Time (min) %A (200 mM NaOH) %B (1M NaOAc in 200mM NaOH) %C (Water)
    0.0 50.0 0.0 50.0
    10.0 50.0 20.0 30.0
    25.0 50.0 50.0 0.0
    25.1 100.0 0.0 0.0
    30.0 100.0 0.0 0.0
    30.1 50.0 0.0 50.0

    | 40.0 | 50.0 | 0.0 | 50.0 |

4. PAD Waveform:

  • A standard quadruple-potential waveform should be used for detection as recommended by the instrument manufacturer for carbohydrate analysis.

5. Sample Preparation:

  • Biological samples should be extracted using a cold solvent (e.g., 80% ethanol) to quench metabolism and precipitate proteins.

  • The supernatant should be clarified by centrifugation and filtered through a 0.22 µm filter before injection.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Procedure cluster_data_processing Data Processing BiologicalSample Biological Sample Quenching Metabolism Quenching (e.g., Cold Ethanol) BiologicalSample->Quenching Extraction Extraction of Metabolites Quenching->Extraction Clarification Centrifugation & Filtration Extraction->Clarification HPAEC_PAD HPAEC-PAD System Clarification->HPAEC_PAD Injection LC_MS LC-MS System Clarification->LC_MS Injection DataAcquisition Data Acquisition HPAEC_PAD->DataAcquisition LC_MS->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification PeakIntegration->Quantification Results Results Quantification->Results logical_relationship S7P D-Sedoheptulose 7-Phosphate (S7P) Challenges Separation Challenges S7P->Challenges Isomers Isomers (e.g., Hexose-P, Pentose-P) Isomers->Challenges Methods Analytical Methods Challenges->Methods addressed by HPAEC_PAD HPAEC-PAD Methods->HPAEC_PAD LC_MS LC-MS Methods->LC_MS Troubleshooting Troubleshooting HPAEC_PAD->Troubleshooting LC_MS->Troubleshooting

References

Technical Support Center: Stability of D-Sedoheptulose 7-Phosphate (S7P) in Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of D-Sedoheptulose 7-phosphate (S7P) in biological samples during storage and processing. The information is intended for researchers, scientists, and drug development professionals to help ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (S7P) and why is its stability important?

A1: this compound is a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a fundamental metabolic pathway. Accurate measurement of S7P levels is crucial for studying metabolic fluxes, understanding disease states, and for various applications in drug development. As a phosphorylated sugar, S7P can be susceptible to degradation, and ensuring its stability from sample collection to analysis is critical for obtaining reliable and reproducible data.

Q2: What are the main factors that can affect the stability of S7P in my samples?

A2: The primary factors that can lead to the degradation of S7P in biological samples include:

  • Temperature: Elevated temperatures can accelerate the enzymatic and chemical degradation of S7P.

  • pH: Non-neutral pH, particularly acidic conditions, can promote the hydrolysis of the phosphate group.

  • Enzymatic Activity: Endogenous enzymes (e.g., phosphatases) within the sample can rapidly degrade S7P if not properly inactivated.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can compromise the integrity of the sample matrix and lead to the degradation of sensitive analytes like S7P.

Q3: What is the best way to store samples to ensure S7P stability?

A3: For long-term storage, it is recommended to store biological extracts at ultra-low temperatures, such as -80°C. For short-term storage, -20°C may be acceptable, though -80°C is preferable. It is also advisable to store samples in small, single-use aliquots to avoid repeated freeze-thaw cycles. The commercially available barium salt of this compound is reported to be stable for at least four years when stored at -20°C.[1]

Q4: How many times can I freeze and thaw my samples without significant S7P degradation?

A4: While specific data for S7P is limited, it is a general best practice in metabolomics to minimize freeze-thaw cycles for all phosphorylated metabolites. Each cycle can lead to degradation. Ideally, samples should be aliquoted after the initial extraction to be thawed only once before analysis. If repeated measurements are necessary, using fresh aliquots is strongly recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or undetectable S7P levels in freshly processed samples. Incomplete quenching of metabolic activity, leading to rapid enzymatic degradation of S7P.Implement a rapid and efficient quenching protocol immediately after sample collection. Plunging the sample into a cold solvent mixture (e.g., 60-80% methanol (B129727) at -20°C to -80°C) is a common and effective method.
Decreasing S7P concentration in samples over time during storage. Improper storage temperature.Ensure samples are consistently stored at -80°C for long-term stability. Avoid storage at -20°C for extended periods or at 4°C for more than a few hours.
High variability in S7P measurements between sample aliquots. Multiple freeze-thaw cycles.Prepare single-use aliquots of your sample extracts immediately after the initial processing. Thaw an aliquot only once before analysis.
Consistently low S7P recovery after extraction. Inefficient extraction method or degradation during extraction due to pH.Use a validated extraction protocol for polar metabolites. A common method is extraction with a cold solvent mixture such as methanol/water. Ensure the pH of your extraction solvent is close to neutral to minimize acid-catalyzed hydrolysis.
Loss of S7P signal during sample analysis (e.g., LC-MS). Instability in the autosampler.If possible, maintain the autosampler at a low temperature (e.g., 4°C). Minimize the time samples spend in the autosampler before injection.

Quantitative Data Summary

Direct quantitative stability data for this compound is scarce in publicly available literature. The following tables summarize general stability recommendations for phosphorylated metabolites, which can be applied as a conservative guide for S7P.

Table 1: General Temperature Stability Recommendations for Phosphorylated Metabolites in Solution/Extracts

TemperatureDurationRecommendation
Room Temperature (~25°C)Minutes to HoursNot Recommended. Rapid degradation can occur due to enzymatic and chemical instability.
4°C< 24 hoursShort-term storage only. Suitable for temporary storage during sample processing steps.
-20°CWeeks to MonthsAcceptable for short- to mid-term storage. However, -80°C is preferred for better preservation.
-80°CMonths to YearsRecommended for long-term storage. Provides the best protection against degradation.

Table 2: General pH Stability for Sugar Phosphates

pH RangeStability ConcernRecommendation
< 6Acid-catalyzed hydrolysisAvoid acidic conditions during extraction and storage. Simple phosphomonoesters are reported to be most labile near pH 4.
6 - 8Generally more stableMaintain a near-neutral pH in buffers and solvents used for sample preparation and storage.
> 8Base-catalyzed degradationWhile generally less of a concern than acidic conditions for sugar phosphates, it is still advisable to avoid strongly alkaline conditions.

Experimental Protocols

Protocol 1: Quenching and Extraction of S7P from Adherent Cell Culture

  • Preparation: Prepare an 80% methanol in water (v/v) solution and pre-cool it to -80°C.

  • Metabolism Quenching:

    • Aspirate the cell culture medium.

    • Immediately wash the cells once with a cold, neutral buffer (e.g., phosphate-buffered saline) to remove extracellular metabolites.

    • Immediately add the pre-cooled 80% methanol solution to the culture dish to cover the cells.

  • Cell Lysis and Extraction:

    • Place the dish on dry ice for 10 minutes.

    • Scrape the cells in the cold methanol solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tube for 30 seconds.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

  • Sample Collection and Storage:

    • Transfer the supernatant containing the metabolites to a new pre-chilled tube.

    • If not analyzing immediately, aliquot the supernatant into single-use cryovials and store at -80°C.

Protocol 2: Processing of Plasma/Serum Samples for S7P Analysis

  • Sample Collection: Collect blood in appropriate anticoagulant tubes (for plasma) or serum separator tubes. Process to plasma or serum as quickly as possible.

  • Protein Precipitation and Extraction:

    • To a 100 µL aliquot of plasma or serum in a microcentrifuge tube, add 400 µL of pre-cooled (-20°C) 80% methanol.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Incubate at -20°C for 30 minutes to facilitate complete protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection and Storage:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume of an appropriate solvent (e.g., water or initial LC mobile phase) for analysis.

    • If not analyzing immediately, store the dried pellet or the reconstituted extract at -80°C.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_quenching Metabolism Quenching cluster_extraction Extraction cluster_storage_analysis Storage & Analysis sample_collection Biological Sample (Cells, Plasma, etc.) quenching Rapid Quenching (e.g., Cold Methanol) sample_collection->quenching extraction Metabolite Extraction (e.g., Sonication, Vortexing) quenching->extraction centrifugation Centrifugation (Pellet Debris) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant storage Store at -80°C (Aliquots) supernatant->storage analysis LC-MS Analysis supernatant->analysis storage->analysis

Caption: Experimental workflow for S7P sample processing.

stability_factors cluster_factors Factors Affecting Stability S7P S7P Stability Temp Temperature S7P->Temp pH pH S7P->pH Enzymes Enzymatic Activity S7P->Enzymes FreezeThaw Freeze-Thaw Cycles S7P->FreezeThaw

Caption: Key factors influencing the stability of S7P.

References

common interferences in enzymatic assays for D-Sedoheptulose 7-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for D-Sedoheptulose 7-Phosphate (S7P) enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the quantification of S7P.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Enzyme Activity Issues

Question: My transketolase/transaldolase activity is lower than expected. What are the potential causes and how can I troubleshoot this?

Answer:

Low enzyme activity in S7P assays can stem from several factors, ranging from reagent quality to the presence of inhibitors in your sample. Here’s a step-by-step troubleshooting guide:

Potential Causes & Troubleshooting Steps:

  • Suboptimal Reagent Preparation and Storage:

    • Incorrect Buffer pH or Temperature: Ensure your assay buffer is at the optimal pH and temperature for the enzyme as specified in the protocol. Most enzymatic assays should be performed with buffers at room temperature.[1]

    • Improperly Thawed Components: Thaw all reagents completely and mix them gently before use to ensure homogeneity.[1]

    • Expired or Improperly Stored Reagents: Always check the expiration dates of your kit components and store them according to the manufacturer's instructions.[1]

  • Presence of Inhibitors:

    • Transketolase Inhibitors: Reducing agents such as cyanoborohydride and NADPH can inhibit transketolase activity.[2] Thiamine (B1217682) antagonists like oxythiamine, as well as compounds like p-hydroxyphenylpyruvate and hexacyanoferrate(III), are also known inhibitors.[3][4][5]

    • Transaldolase Inhibitors: Phosphorus compounds, notably arabinose 5-phosphate and fructose (B13574) 1,6-bisphosphate, can act as inhibitors of transaldolase.[6][7]

    • General Enzyme Inhibitors: Common laboratory reagents like EDTA (>0.5 mM), ascorbic acid (>0.2%), SDS (>0.2%), sodium azide (B81097) (>0.2%), NP-40 (>1%), and Tween-20 (>1%) can interfere with enzymatic reactions.[1]

  • Procedural Errors:

    • Incorrect Incubation Times or Temperatures: Adhere strictly to the incubation times and temperatures specified in your assay protocol.[1]

    • Pipetting Inaccuracies: Use calibrated pipettes to ensure the correct volumes of reagents and samples are added. When possible, prepare a master mix to minimize pipetting errors.[1]

Inconsistent Results & High Variability

Question: I am observing high variability between my sample replicates. What could be causing this and how can I improve consistency?

Answer:

High variability in replicate measurements is a common issue that can often be resolved by careful attention to technique and experimental setup.

Potential Causes & Troubleshooting Steps:

  • Inhomogeneous Reaction Mixture:

    • Insufficient Mixing: Ensure thorough but gentle mixing of all components in each well. Avoid vigorous shaking that could lead to protein denaturation.

    • Partially Thawed Reagents: As mentioned previously, ensure all components are fully thawed and mixed before use.[1]

  • Pipetting Errors:

    • Inaccurate Small Volumes: Avoid pipetting very small volumes if possible, as the potential for error is higher.

    • Air Bubbles: Pipette gently against the side of the well to avoid introducing air bubbles, which can interfere with absorbance readings.[1]

  • Sample-Specific Issues:

    • Precipitates in Samples: Centrifuge your samples to remove any particulate matter before adding them to the assay plate.

    • Sample Dilution: If your sample concentration is too high, it may fall outside the linear range of the assay. Diluting your samples can often improve consistency.

Issues with Coupled Phosphate (B84403) Assays

Question: I am using a malachite green-based assay to detect the phosphate released in my S7P enzymatic reaction and am getting a high background signal. What are the likely interferences?

Answer:

Coupled assays that measure inorganic phosphate are susceptible to interference from various substances that can either react with the detection reagents or inhibit the enzymes involved.

Potential Causes & Troubleshooting Steps:

  • Contaminating Phosphate:

    • Detergents: Glassware or plasticware washed with phosphate-containing detergents can introduce contaminating phosphate. Ensure all materials are thoroughly rinsed with phosphate-free water.

    • Buffer Components: Ensure that none of your buffers or reagents contain free phosphate.

  • Interfering Substances in Phosphate Detection:

    • Arsenate: Arsenate can mimic phosphate in the malachite green assay, leading to a false positive signal.[8] If arsenate is present in your samples, it may be necessary to use an alternative detection method or a protocol that includes steps to remove arsenate interference.

    • Paraproteins: In clinical samples, high concentrations of paraproteins (monoclonal immunoglobulins) can interfere with molybdate-based phosphate assays, causing either falsely high or low readings.[9][10][11][12][13] Methods to mitigate this include deproteination with trichloroacetic acid (TCA) or ultrafiltration.[9][10][11][12]

    • Silicates: Silicates can also interfere with molybdenum blue-based phosphate detection methods.

Quantitative Data on Common Inhibitors

The following tables summarize the inhibitory effects of common substances on transketolase and transaldolase. This data can help in identifying potential sources of interference in your assays.

Table 1: Inhibitors of Transketolase

InhibitorEnzyme SourceInhibition TypeIC50 / KiReference
OxythiamineRat LiverCompetitive0.2 µM (IC50)[10]
OxythiamineYeastCompetitive~0.03 µM (IC50)[10]
p-HydroxyphenylpyruvateSaccharomyces cerevisiaeCompetitiveData not available[3]
Hexacyanoferrate(III)Saccharomyces cerevisiaeIrreversible (inactivates one active site)Data not available[4]
Cyanoborohydride (in the presence of Ribose-5-phosphate)Saccharomyces cerevisiaeSubstrate InhibitionData not available[2]
NADPHSaccharomyces cerevisiaeSubstrate InhibitionData not available[2]

Table 2: Inhibitors of Transaldolase

InhibitorEnzyme SourceInhibition TypeKiReference
Fructose 1,6-bisphosphateEscherichia coliCompetitive (vs. Fructose 6-phosphate)3.2 mM[11]
Fructose 1,6-bisphosphateEscherichia coliUncompetitive (vs. Erythrose 4-phosphate)6.5 mM[11]
Arabinose 5-phosphateFrancisella tularensisCompetitive, Reversible-CovalentData not available[14]

Experimental Protocols

Protocol 1: Coupled Spectrophotometric Assay for Transketolase Activity

This protocol is adapted from the erythrocyte transketolase activity coefficient (ETKAC) assay and measures the consumption of NADH at 340 nm.[15]

Materials:

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2)

  • Ribose-5-phosphate (Substrate)

  • Thiamine pyrophosphate (TPP, Cofactor)

  • Glycerol-3-phosphate dehydrogenase (Coupling enzyme)

  • Triosephosphate isomerase (Coupling enzyme)

  • NADH

  • Sample containing transketolase (e.g., cell lysate)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a master mix containing Reaction Buffer, ribose-5-phosphate, TPP, glycerol-3-phosphate dehydrogenase, triosephosphate isomerase, and NADH.

  • Add the master mix to the wells of a 96-well plate.

  • Add your sample containing transketolase to initiate the reaction.

  • Immediately place the plate in a microplate reader pre-set to the desired temperature (e.g., 37°C).

  • Measure the decrease in absorbance at 340 nm at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes).

  • Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time curve.

Protocol 2: Continuous Spectrophotometric Assay for Transaldolase Activity

This protocol is based on a continuous spectrophotometric rate determination by measuring the decrease in absorbance of NADH at 340 nm.[16]

Materials:

  • Glycylglycine Buffer (250 mM, pH 7.7 at 25°C)

  • D-Erythrose 4-Phosphate (E-4-P) solution (100 mM)

  • D-Fructose 6-Phosphate (F-6-P) solution (200 mM)

  • Magnesium Chloride (MgCl2) solution (300 mM)

  • β-Nicotinamide Adenine Dinucleotide, Reduced Form (β-NADH) solution (2.6 mM)

  • α-Glycerophosphate Dehydrogenase/Triosephosphate Isomerase (α-GDH/TPI) enzyme solution

  • Sample containing Transaldolase (TA)

  • Spectrophotometer with cuvettes

Procedure:

  • Prepare a reaction mixture in a cuvette containing Glycylglycine Buffer, E-4-P, F-6-P, MgCl2, β-NADH, and α-GDH/TPI solution.

  • Equilibrate the mixture to 25°C.

  • Initiate the reaction by adding the sample containing transaldolase.

  • Immediately mix by inversion and record the decrease in absorbance at 340 nm for approximately 5 minutes.

  • Determine the rate of change in absorbance per minute from the maximum linear portion of the curve.

Visual Troubleshooting and Workflow Diagrams

The following diagrams illustrate the troubleshooting workflow for common issues in S7P enzymatic assays and the logical relationships between potential problems and their solutions.

TroubleshootingWorkflow start Start: Unexpected Assay Results check_activity Low or No Enzyme Activity? start->check_activity check_variability High Variability? check_activity->check_variability No reagents Verify Reagent Prep & Storage - Buffer pH & Temp - Thawing & Mixing - Expiration Dates check_activity->reagents Yes check_background High Background Signal? check_variability->check_background No mixing Improve Mixing Technique - Gentle but thorough mixing check_variability->mixing Yes phosphate_contam Check for Phosphate Contamination - Use phosphate-free water & detergents - Check buffer components check_background->phosphate_contam Yes end Problem Resolved check_background->end No inhibitors Investigate Potential Inhibitors - Transketolase Inhibitors - Transaldolase Inhibitors - General Enzyme Inhibitors reagents->inhibitors procedure Review Assay Procedure - Incubation Times/Temps - Pipetting Technique inhibitors->procedure procedure->end pipetting Refine Pipetting - Calibrate pipettes - Avoid small volumes - Prevent air bubbles mixing->pipetting sample_prep Optimize Sample Prep - Centrifuge to remove precipitates - Test sample dilutions pipetting->sample_prep sample_prep->end assay_interference Identify Assay-Specific Interferences - Arsenate, Paraproteins, Silicates - Consider mitigation strategies phosphate_contam->assay_interference assay_interference->end

Caption: Troubleshooting workflow for enzymatic assays of this compound.

LogicalRelationships cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Solution p1 Low Enzyme Activity Inaccurate quantification of S7P c1 Reagent Issues - Degradation - Incorrect concentration - Suboptimal pH/temp p1->c1 c2 Presence of Inhibitors - Competitive - Non-competitive - Uncompetitive p1->c2 p2 High Replicate Variability Poor precision and reproducibility c3 Procedural Errors - Pipetting - Timing - Temperature p2->c3 c4 Sample Matrix Effects - Particulates - Interfering substances p2->c4 p3 High Background Signal Reduced assay sensitivity c5 Contamination - Phosphate from external sources p3->c5 c6 Assay Cross-Reactivity - Arsenate, Silicates, etc. p3->c6 s1 Re-prepare Reagents - Use fresh stocks - Verify pH and concentrations c1->s1 s2 Sample Cleanup - Dilution series - Deproteination - Dialysis c2->s2 s4 Use Controls - Positive and negative controls - Inhibitor controls c2->s4 s3 Optimize Protocol - Refine pipetting - Standardize timing - Calibrate equipment c3->s3 c4->s2 s5 Mitigate Interference - Use phosphate-free labware - Modify assay protocol c5->s5 c6->s5

References

improving the sensitivity of D-Sedoheptulose 7-phosphate detection in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of D-Sedoheptulose 7-phosphate (S7P) detection in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting and quantifying this compound (S7P)?

A1: The primary methods for S7P detection are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and enzyme-coupled spectrophotometric assays. LC-MS/MS offers high sensitivity and specificity, making it ideal for complex biological samples.[1][2] Enzyme-coupled assays, while less specific, can be a cost-effective alternative for relative quantification.[3][4]

Q2: Why is S7P detection challenging in biological samples?

A2: Several factors contribute to the difficulty of S7P detection:

  • High Polarity: As a sugar phosphate (B84403), S7P is highly polar, leading to poor retention on standard reversed-phase chromatography columns.[1][2]

  • Low Abundance: S7P is often present at low concentrations in cells and tissues.

  • Isomeric Compounds: The presence of other sugar phosphate isomers can interfere with accurate quantification.[1]

  • Matrix Effects: Complex biological matrices can cause ion suppression in LC-MS/MS, reducing sensitivity.[1]

  • Lack of Commercial Standards: The limited availability of a certified S7P standard can hinder method development and absolute quantification.

Q3: What is the biological significance of measuring S7P levels?

A3: S7P is a key intermediate in the pentose (B10789219) phosphate pathway (PPP), a fundamental metabolic pathway.[5] Altered S7P levels can be indicative of metabolic reprogramming in various diseases, including cancer and inborn errors of metabolism. It also serves as a precursor for the biosynthesis of some secondary metabolites.[6]

Troubleshooting Guides

LC-MS/MS-Based Detection of S7P
ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) Interaction of the phosphate group with the stationary phase of the reversed-phase column.[7]- Use a column with a different chemistry, such as a porous graphitic carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC) column.[2] - Employ derivatization to reduce the polarity of the phosphate group.[8] - Optimize the mobile phase by adding ion-pairing reagents, although this may lead to ion suppression.[1]
Low Signal Intensity / Poor Sensitivity - Ion suppression from the biological matrix.[1] - Inefficient extraction from the sample. - Suboptimal ionization source parameters.- Improve sample cleanup to remove interfering substances. Consider solid-phase extraction (SPE) or liquid-liquid extraction. - Optimize the extraction protocol; ensure efficient cell lysis and protein precipitation.[9] - Tune the mass spectrometer parameters (e.g., spray voltage, gas flows, and collision energy) for S7P.
Inconsistent Retention Times - Changes in mobile phase composition. - Column degradation. - Fluctuations in column temperature.- Prepare fresh mobile phase daily and ensure proper mixing.[10] - Use a guard column to protect the analytical column and replace it regularly.[11] - Ensure the column oven is maintaining a stable temperature.[12]
Inability to Separate S7P from Isomers Co-elution of structurally similar sugar phosphates.[1]- Optimize the chromatographic gradient to improve separation.[13] - Consider using a higher resolution chromatography method like ultra-high-performance liquid chromatography (UHPLC). - Derivatization can sometimes improve the separation of isomers.[8]
Enzyme-Coupled Spectrophotometric Assays for S7P
ProblemPotential Cause(s)Suggested Solution(s)
High Background Signal - Contamination of reagents with phosphate. - Presence of interfering substances in the sample that absorb at the detection wavelength.- Use high-purity reagents and water. - Run a sample blank (without enzyme) to subtract the background absorbance.
Non-linear Reaction Rate - Substrate or cofactor depletion. - Enzyme inhibition by products or components of the sample matrix.- Ensure that the concentrations of coupling enzymes and substrates are not rate-limiting.[14] - Dilute the sample to reduce the concentration of potential inhibitors.
Low Sensitivity - Suboptimal assay conditions (pH, temperature). - Low enzyme activity.- Optimize the assay conditions for the specific enzymes used.[15] - Ensure the enzymes are stored correctly and have not lost activity.
Inaccurate Quantification Interference from other compounds that can be acted upon by the coupling enzymes.- Include appropriate controls, such as running the assay in the absence of the primary substrate. - Partially purify S7P from the sample before the assay.

Quantitative Data Summary

The following tables summarize reported concentrations of this compound in various biological samples. Note that concentrations can vary significantly depending on the cell type, growth conditions, and analytical method.

Table 1: S7P Concentrations in Mammalian Tissues

TissueSpeciesConcentrationReference
LiverMouse0.02 ± 0.00 µmol/g[5]

Table 2: S7P Concentrations in Cultured Cells

Cell LineConditionConcentration (nmol/mg protein)Reference
Fibroblasts (Transaldolase-deficient)-7.43 and 26.46[16]
Lymphoblasts (Transaldolase-deficient)-16.03[16]
E. coliWild Type~0.1 mM[17]
E. coliΔtktAB Δzwf with PKT overexpression~3 mM[17]

Experimental Protocols

Protocol 1: Extraction of Polar Metabolites (including S7P) from Adherent Mammalian Cells for LC-MS/MS Analysis

This protocol is adapted from standard methods for polar metabolite extraction.[18]

Materials:

  • 6-well plates of adherent mammalian cells

  • Ice-cold 0.9% NaCl solution

  • Ice-cold 80% methanol (B129727) / 20% water (LC-MS grade)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge (4°C)

Procedure:

  • Place the 6-well plate on ice and aspirate the cell culture medium.

  • Wash the cells by adding 1 mL of ice-cold 0.9% NaCl to each well. Gently swirl and then aspirate the wash solution. Repeat this step.

  • Add 1 mL of ice-cold 80% methanol / 20% water to each well to quench metabolism and lyse the cells.

  • Scrape the cells from the surface of the well using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Vortex the tubes for 1 minute at 4°C.

  • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

  • The samples can be stored at -80°C or dried down under a stream of nitrogen before reconstitution in a suitable solvent for LC-MS/MS analysis.

Protocol 2: Generic Enzyme-Coupled Assay for S7P Detection

This protocol provides a general framework for an enzyme-coupled assay. Specific enzyme concentrations and buffer conditions may need to be optimized.[4][14]

Principle: S7P is converted by aldolase (B8822740) to erythrose-4-phosphate (E4P) and dihydroxyacetone phosphate (DHAP). The reaction is coupled to other enzymes that ultimately lead to the oxidation or reduction of a nucleotide (e.g., NADH to NAD+), which can be monitored spectrophotometrically at 340 nm.

Materials:

  • Sample extract containing S7P

  • Reaction buffer (e.g., Tris-HCl, pH 7.8)

  • Fructose-1,6-bisphosphate aldolase

  • Triosephosphate isomerase

  • α-Glycerophosphate dehydrogenase

  • NADH

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing the reaction buffer, NADH, triosephosphate isomerase, and α-glycerophosphate dehydrogenase.

  • Add the sample extract to the cuvette and mix.

  • Monitor the absorbance at 340 nm until a stable baseline is achieved.

  • Initiate the reaction by adding fructose-1,6-bisphosphate aldolase.

  • Record the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the concentration of S7P in the sample.

  • A standard curve should be generated using known concentrations of a suitable standard to quantify the amount of S7P.

Visualizations

experimental_workflow sample Adherent Cells in 6-well Plate wash Wash with ice-cold 0.9% NaCl sample->wash quench_lysis Quench and Lyse with 80% Methanol wash->quench_lysis scrape_collect Scrape and Collect Lysate quench_lysis->scrape_collect centrifuge Centrifuge (16,000 x g, 10 min, 4°C) scrape_collect->centrifuge supernatant Collect Supernatant (Polar Metabolites) centrifuge->supernatant pellet Discard Pellet (Debris/Protein) centrifuge->pellet analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for the extraction of S7P from adherent mammalian cells.

signaling_pathway g6p Glucose-6-P ppp_oxidative Oxidative PPP g6p->ppp_oxidative r5p Ribose-5-P / Ribulose-5-P / Xylulose-5-P ppp_oxidative->r5p transketolase1 Transketolase r5p->transketolase1 s7p Sedoheptulose-7-P transketolase1->s7p transaldolase Transaldolase s7p->transaldolase g3p1 Glyceraldehyde-3-P g3p1->transketolase1 g3p1->transaldolase e4p Erythrose-4-P transaldolase->e4p f6p Fructose-6-P transaldolase->f6p glycolysis Glycolysis e4p->glycolysis f6p->glycolysis

Caption: Simplified diagram of the Pentose Phosphate Pathway showing the position of S7P.

References

overcoming matrix effects in the analysis of D-Sedoheptulose 7-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of D-Sedoheptulose 7-phosphate (S7P) by LC-MS/MS.

Troubleshooting Guide

Q1: I am observing significant ion suppression for my S7P signal. What are the likely causes and how can I mitigate this?

A1: Ion suppression is a common matrix effect where co-eluting endogenous components from the sample interfere with the ionization of the target analyte, leading to a decreased signal intensity. For a polar, phosphorylated analyte like S7P, common culprits include phospholipids (B1166683), salts, and other polar metabolites.

Initial Troubleshooting Steps:

  • Evaluate Your Sample Preparation: Simple protein precipitation (PPT) with acetonitrile (B52724) or methanol (B129727) is often insufficient for removing phospholipids and other interfering substances. Consider more rigorous sample cleanup methods.

  • Chromatographic Separation: Ensure your chromatographic method effectively separates S7P from the bulk of the matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for S7P is the most effective way to compensate for ion suppression, as it will be affected by the matrix in the same way as the analyte.

Recommended Actions:

  • Implement a more advanced sample preparation technique such as Solid-Phase Extraction (SPE) or a modified Liquid-Liquid Extraction (LLE).

  • Optimize your LC gradient to better resolve S7P from early-eluting, polar interferences.

  • If not already in use, incorporate a SIL-IS into your workflow.

Q2: My retention time for S7P is shifting between my standards and my samples. What could be causing this?

A2: Retention time shifts are another manifestation of matrix effects, where matrix components can interact with the analyte or the stationary phase of the chromatography column, altering the retention behavior.

Possible Causes and Solutions:

  • Matrix-Induced Chromatographic Changes: High concentrations of matrix components can alter the local environment on the column.

    • Solution: Improve sample cleanup to reduce the overall matrix load. Diluting the sample extract can also help, provided the S7P concentration remains within the detection limits of your instrument.

  • Column Overloading: Injecting a sample with a high concentration of matrix components can lead to column overloading and retention time shifts.

    • Solution: Again, improved sample cleanup and/or sample dilution are key.

Q3: I see a broad or split peak for S7P in my sample chromatograms, but not in my standards. What should I investigate?

A3: Poor peak shape in the presence of matrix is often due to interactions on the analytical column or issues with the sample solvent.

Troubleshooting Steps:

  • Sample Diluent Mismatch: Ensure your final sample extract is dissolved in a solvent that is compatible with your initial mobile phase conditions. A solvent that is too strong can cause peak distortion.

  • Column Contamination: Matrix components can build up on the column over time, leading to poor peak shapes.

    • Solution: Implement a column washing step after each run or batch of samples. Regularly replacing your guard column can also prevent contamination of the analytical column.

  • Co-eluting Interferences: A co-eluting isobaric interference can manifest as a distorted or split peak.

    • Solution: Optimize your chromatographic method to improve resolution. A higher resolution mass spectrometer can also help to differentiate between S7P and the interfering compound.

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation technique to minimize matrix effects for S7P analysis in plasma?

A1: For a polar and phosphorylated analyte like this compound, a multi-step sample preparation approach is often necessary to effectively remove interfering matrix components. While simple protein precipitation (PPT) is fast, it often results in significant matrix effects due to the co-extraction of phospholipids and other polar molecules.[1]

Recommended Techniques:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex biological samples. For S7P, a mixed-mode SPE cartridge that combines reversed-phase and ion-exchange mechanisms can provide excellent cleanup by removing both non-polar interferences like phospholipids and other charged species.[2][3]

  • HybridSPE®-Phospholipid: This technique combines protein precipitation with the removal of phospholipids in a single device, offering a streamlined workflow with significant reduction in phospholipid-based matrix effects.[1]

  • Liquid-Liquid Extraction (LLE): A carefully optimized LLE protocol can also be effective. For polar analytes, a "salting-out" assisted LLE or the use of more polar extraction solvents like butanol/methanol mixtures can improve recovery and cleanup.

Q2: How can I quantitatively assess the extent of matrix effects in my S7P assay?

A2: A quantitative assessment of matrix effects is crucial for developing a robust and reliable assay. The most common method is the post-extraction spike comparison .[4]

Procedure:

  • Extract a blank matrix sample (a sample that does not contain S7P).

  • Spike the extracted blank matrix with a known concentration of S7P standard.

  • Prepare a neat solution of the S7P standard at the same concentration in your final sample diluent.

  • Analyze both samples by LC-MS/MS and compare the peak areas.

Calculation:

Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) * 100

  • A value of 100% indicates no matrix effect.

  • A value < 100% indicates ion suppression.

  • A value > 100% indicates ion enhancement.

Q3: Is a stable isotope-labeled internal standard (SIL-IS) for S7P necessary if I have a good sample cleanup procedure?

A3: While a thorough sample cleanup can significantly reduce matrix effects, the use of a stable isotope-labeled internal standard is still highly recommended for the most accurate and precise quantification.[5] A SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for reliable correction of any remaining matrix effects. This is particularly important for assays that will be used in regulated environments or for critical decision-making in drug development.

Quantitative Data Summary

The following table provides a representative comparison of different sample preparation methods for the analysis of polar, phosphorylated metabolites like S7P in plasma. The values are illustrative and may vary depending on the specific experimental conditions.

Sample Preparation MethodTypical Recovery (%)Relative Matrix Effect (%)ThroughputCost per Sample
Protein Precipitation (PPT) 80-9540-70 (Suppression)HighLow
Liquid-Liquid Extraction (LLE) 60-8580-95MediumMedium
Solid-Phase Extraction (SPE) 85-10595-105Low-MediumHigh
HybridSPE®-Phospholipid 90-10598-102MediumHigh

Detailed Experimental Protocol: Solid-Phase Extraction (SPE) for S7P from Plasma

This protocol describes a general procedure using a mixed-mode solid-phase extraction for the cleanup of this compound from human plasma.

Materials:

  • Mixed-mode anion exchange SPE cartridges (e.g., Strata™-X-A)

  • Human plasma (K2-EDTA)

  • S7P standard solution

  • S7P-13C-labeled internal standard (S7P-IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium (B1175870) hydroxide (B78521)

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of S7P-IS solution (concentration to be optimized based on expected S7P levels).

    • Add 300 µL of 1% formic acid in acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

  • Solid-Phase Extraction:

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.

    • Loading: Load the supernatant from the pre-treatment step onto the SPE cartridge.

    • Washing:

      • Wash 1: 1 mL of 0.1% formic acid in water.

      • Wash 2: 1 mL of methanol.

    • Drying: Dry the cartridge under vacuum for 5 minutes.

    • Elution: Elute S7P with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Mandatory Visualizations

G Experimental Workflow for S7P Sample Preparation cluster_0 Sample Pre-treatment cluster_1 Solid-Phase Extraction cluster_2 Final Steps Plasma Sample Plasma Sample Add SIL-IS Add SIL-IS Plasma Sample->Add SIL-IS Protein Precipitation Protein Precipitation Add SIL-IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant Load on SPE Load on SPE Collect Supernatant->Load on SPE Wash 1 Wash 1 Load on SPE->Wash 1 Wash 2 Wash 2 Wash 1->Wash 2 Elute S7P Elute S7P Wash 2->Elute S7P Evaporation Evaporation Elute S7P->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis

Caption: A streamlined workflow for the extraction of S7P from plasma using SPE.

G Troubleshooting Matrix Effects for S7P Analysis start Poor S7P Signal or Reproducibility check_is Using SIL-IS? start->check_is implement_is Implement SIL-IS check_is->implement_is No check_cleanup Evaluate Sample Cleanup check_is->check_cleanup Yes end Problem Resolved implement_is->end improve_cleanup Implement SPE or HybridSPE check_cleanup->improve_cleanup Using PPT check_chroma Optimize Chromatography check_cleanup->check_chroma Using SPE improve_cleanup->end improve_chroma Adjust Gradient / Change Column check_chroma->improve_chroma Poor Peak Shape dilute Dilute Sample Extract check_chroma->dilute Good Peak Shape improve_chroma->end dilute->end

Caption: A decision tree for troubleshooting common matrix effect issues in S7P analysis.

References

quality control measures for D-Sedoheptulose 7-phosphate standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for D-Sedoheptulose 7-phosphate (S7P) standards. Below you will find frequently asked questions (FAQs), troubleshooting guides for common analytical challenges, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound is a key intermediate metabolite in the pentose (B10789219) phosphate (B84403) pathway (PPP), a fundamental process in cellular metabolism.[1] It serves two main functions: the generation of NADPH for reductive biosynthesis and protection against oxidative stress, and the production of ribose-5-phosphate, a precursor for nucleotide and nucleic acid synthesis.[1] In research and drug development, S7P standards are crucial for metabolic studies, enzyme assays, and as a precursor in the biosynthesis of certain natural products like some antibiotics and antitumor agents.[2]

Q2: What are the recommended storage and handling conditions for this compound standards?

A2: To ensure the stability and integrity of this compound standards, proper storage and handling are critical. The solid form, typically a lithium or barium salt, should be stored at -20°C.[3][4] A certificate of analysis for one product suggests a shelf-life of 3 years at -20°C in its powdered form.[5] Once dissolved, solutions should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[5] It is advisable to prepare and use working solutions at ambient temperature and to minimize freeze-thaw cycles.

Q3: What are the typical purity specifications for commercially available this compound standards?

A3: The purity of commercial this compound standards is typically determined by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The acceptable purity levels are generally high to ensure the accuracy of experimental results.

ParameterTypical SpecificationAnalysis Method
Purity ≥90% or ≥95%TLC or HPLC
Appearance White to light yellow solidVisual Inspection
Form Powder (often as a lithium or barium salt)-

Data compiled from supplier specifications.[3][6][7]

Q4: In what forms is this compound commercially available?

A4: this compound is commonly available as a stable salt, most frequently as a barium or lithium salt.[3][6] These salt forms enhance the stability of the phosphate ester. It is typically supplied as a lyophilized powder.

Analytical Troubleshooting Guides

This section addresses common issues that may arise during the analysis of this compound standards using HPLC and LC-MS.

HPLC Analysis Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing - Interaction with active silanol (B1196071) groups on the column. - Incorrect mobile phase pH. - Column overload.- Use a high-purity silica (B1680970) column or an end-capped column. - Adjust the mobile phase pH to suppress silanol ionization (typically pH 2-4 for sugar phosphates). - Reduce the injection volume or sample concentration.
Shifting Retention Times - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Column degradation.- Prepare fresh mobile phase daily and ensure thorough mixing. - Use a column oven to maintain a stable temperature. - Replace the column if performance continues to degrade.
Poor Resolution - Inappropriate mobile phase. - Column contamination. - Incorrect flow rate.- Optimize the mobile phase composition (e.g., buffer concentration, organic modifier). - Use a guard column and ensure proper sample cleanup. - Verify and adjust the flow rate.
Ghost Peaks - Contaminants in the mobile phase or from the sample matrix. - Carryover from previous injections.- Use high-purity solvents and reagents. - Implement a robust needle wash protocol between injections.

This guide is adapted from general HPLC troubleshooting resources.[8][9][10][11][12]

LC-MS/MS Analysis Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Ionization - Ion suppression from matrix components or mobile phase additives. - Inefficient ionization in the chosen mode (positive/negative). - Suboptimal source parameters.- Improve sample cleanup to remove interfering substances. - Sugar phosphates are typically analyzed in negative ion mode due to the phosphate group; confirm the correct mode is in use. - Optimize ion source parameters such as gas flow, temperature, and voltages.
Inconsistent Results - Sample degradation in the autosampler. - Instability of the spray. - Contamination of the ion source.- Keep the autosampler at a low temperature (e.g., 4°C). - Check for clogs in the spray needle and ensure a stable spray. - Clean the ion source regularly according to the manufacturer's instructions.
High Background Noise - Contaminated solvents, reagents, or glassware. - Bleed from the HPLC column.- Use LC-MS grade solvents and high-purity additives. - Flush the system thoroughly. - Use a column with low bleed characteristics.

Experimental Protocols

Protocol 1: Quality Control Workflow for this compound Standards

This workflow outlines the key steps for verifying the quality of a new batch of this compound standard.

QC_Workflow Figure 1. Quality Control Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation receive Receive Standard store Store at -20°C receive->store prep_sample Prepare Stock Solution store->prep_sample hplc Purity by HPLC-UV/RI prep_sample->hplc lcms Identity by LC-MS/MS prep_sample->lcms nmr Structure by NMR prep_sample->nmr enzymatic Activity Assay (Optional) prep_sample->enzymatic compare Compare to CoA hplc->compare lcms->compare nmr->compare enzymatic->compare approve Approve for Use compare->approve Pass reject Reject Batch compare->reject Fail

Figure 1. Quality Control Workflow for S7P Standards.
Protocol 2: Purity Determination by HPLC with UV Detection

This protocol provides a general method for assessing the purity of S7P standards. Optimization may be required based on the specific instrumentation and column used.

  • Materials:

    • This compound standard

    • LC-grade water

    • LC-grade acetonitrile (B52724)

    • Potassium phosphate monobasic

    • Phosphoric acid

    • HPLC system with UV detector

    • Anion-exchange or mixed-mode HPLC column suitable for sugar phosphate analysis.

  • Mobile Phase Preparation:

    • Prepare a 50 mM potassium phosphate buffer.

    • Adjust the pH to 3.0 with phosphoric acid.

    • Filter the buffer through a 0.22 µm membrane filter.

    • This will be Mobile Phase A. Mobile Phase B will be acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the S7P standard.

    • Dissolve in a known volume of mobile phase A to create a stock solution (e.g., 1 mg/mL).

    • Prepare a series of dilutions for linearity assessment.

  • HPLC Conditions:

    • Column: Mixed-mode or anion-exchange column (e.g., Primesep SB, 4.6x150 mm)

    • Mobile Phase: A gradient of Mobile Phase A (buffer) and Mobile Phase B (acetonitrile). A typical starting condition might be 80% A and 20% B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 210 nm (as phosphate esters have weak absorbance at low UV)

    • Injection Volume: 10 µL

  • Analysis:

    • Inject a blank (mobile phase A) to establish the baseline.

    • Inject the standard solutions.

    • Calculate the purity of the standard by determining the area percentage of the main S7P peak relative to the total area of all peaks.

Protocol 3: Identity Confirmation by LC-MS/MS

This protocol is for confirming the identity of S7P by its mass-to-charge ratio and fragmentation pattern.

  • Sample Preparation:

    • Prepare a dilute solution of the S7P standard (e.g., 10 µg/mL) in a solvent compatible with the LC method (e.g., a mixture of water and acetonitrile).

  • LC-MS/MS Conditions:

    • LC System: Coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).

    • Column: A HILIC or mixed-mode column is often suitable for retaining polar compounds like sugar phosphates.

    • Mobile Phase: A gradient of water and acetonitrile with a modifier like ammonium (B1175870) formate (B1220265) or formic acid to aid ionization.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • MS Analysis:

      • Full scan to identify the precursor ion of S7P ([M-H]⁻ at m/z 289.04).

      • Tandem MS (MS/MS) of the precursor ion to obtain a characteristic fragmentation pattern.

  • Data Analysis:

    • Confirm the presence of the [M-H]⁻ ion at the expected m/z.

    • Compare the obtained fragmentation pattern with known spectra or theoretical fragmentation to confirm the identity of the compound.

Signaling Pathway Visualization

The Pentose Phosphate Pathway

This compound is a central intermediate in the non-oxidative branch of the pentose phosphate pathway. This pathway is crucial for producing NADPH and the precursors for nucleotide synthesis.

PentosePhosphatePathway Figure 2. Simplified Pentose Phosphate Pathway G6P Glucose-6-Phosphate Ru5P Ribulose-5-Phosphate G6P->Ru5P Oxidative Phase (produces NADPH) R5P Ribose-5-Phosphate Ru5P->R5P Isomerase X5P Xylulose-5-Phosphate Ru5P->X5P Epimerase S7P Sedoheptulose-7-Phosphate R5P->S7P Transketolase X5P->S7P Transketolase F6P Fructose-6-Phosphate X5P->F6P Transketolase G3P Glyceraldehyde-3-Phosphate S7P->G3P Transketolase E4P Erythrose-4-Phosphate S7P->E4P Transaldolase G3P->E4P Transaldolase Glycolysis Glycolysis G3P->Glycolysis E4P->F6P Transketolase F6P->Glycolysis

References

dealing with low abundance of D-Sedoheptulose 7-phosphate in metabolomics studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with D-Sedoheptulose 7-phosphate (S7P) in metabolomics studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the low abundance of this critical metabolite.

Frequently Asked Questions (FAQs)

Q1: Why is this compound (S7P) often difficult to detect and quantify in metabolomics experiments?

A1: The low abundance of this compound (S7P) is a primary reason for its challenging detection. Several other physicochemical properties also contribute to the difficulty in its analysis:

  • High Polarity: As a sugar phosphate (B84403), S7P is highly polar, leading to poor retention on conventional reversed-phase liquid chromatography (RPLC) columns.

  • Structural Similarity to Isomers: S7P shares structural similarities with other sugar phosphates, making chromatographic separation from these isomers a significant hurdle.[1][2]

  • Poor Ionization Efficiency: The phosphate group in S7P carries negative charges, which can lead to inefficient ionization in electrospray ionization mass spectrometry (ESI-MS), resulting in weak signals.[1]

  • Instability: Sugar phosphates can be unstable, further complicating their analysis.[1]

Q2: What is the metabolic significance of this compound?

A2: this compound is a key intermediate in the non-oxidative branch of the pentose (B10789219) phosphate pathway (PPP).[3][4] The PPP is a crucial metabolic pathway that runs in parallel to glycolysis and is vital for producing:

  • NADPH: Essential for reductive biosynthesis and protecting against oxidative stress.[4]

  • Ribose-5-phosphate (B1218738): A precursor for nucleotide and nucleic acid synthesis.[4][5]

S7P is formed from ribose-5-phosphate and xylulose-5-phosphate by the enzyme transketolase and is subsequently converted to erythrose-4-phosphate and fructose-6-phosphate (B1210287) by transaldolase.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound.

Issue 1: No or very low S7P signal in my LC-MS analysis.

  • Possible Cause 1: Inefficient Extraction or Sample Preparation.

    • Solution: Sugar phosphates require specific extraction protocols. A common method involves extraction with a chloroform/methanol mixture.[7][8] Ensure your sample preparation includes a protein precipitation step, for instance, with ice-cold acetonitrile, to minimize matrix effects.[9]

  • Possible Cause 2: Poor Chromatographic Retention.

    • Solution: Standard C18 columns are often inadequate for retaining S7P. Consider the following alternatives:

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are well-suited for retaining and separating polar compounds like S7P.[10]

      • Porous Graphitic Carbon (PGC) Columns: PGC columns can also provide good retention for polar metabolites.[1]

      • Ion-Pair Chromatography: Using an ion-pair reagent in the mobile phase can enhance the retention of charged analytes like sugar phosphates.[11]

  • Possible Cause 3: Inefficient Ionization or Detection.

    • Solution: Optimize your mass spectrometer settings. Use tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) for enhanced specificity and sensitivity.[12] Consider chemical derivatization to improve ionization efficiency.[2][7][13]

  • Possible Cause 4: Low Endogenous Concentration.

    • Solution: The concentration of S7P in your biological sample might be below the limit of detection of your current method. To address this, you can either concentrate your sample extract or employ a more sensitive analytical method, such as one involving derivatization.

Issue 2: Poor peak shape (tailing, broadening, or splitting) for the S7P peak.

  • Possible Cause 1: Secondary Interactions with the Column.

    • Solution: The phosphate group of S7P can interact with active sites on the silica-based column material, leading to peak tailing. Using a column with end-capping or a different stationary phase (like HILIC or PGC) can mitigate this issue. Adding a small amount of a weak acid, like formic acid, to the mobile phase can also improve peak shape, but be mindful of its compatibility with your MS system.[13]

  • Possible Cause 2: Inappropriate Injection Solvent.

    • Solution: Ensure your sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase composition. Injecting in a stronger solvent can cause peak distortion.[14]

  • Possible Cause 3: Column Contamination or Degradation.

    • Solution: Implement a regular column cleaning and regeneration protocol. If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.

Issue 3: Inability to resolve S7P from other sugar phosphate isomers.

  • Possible Cause: Insufficient Chromatographic Resolution.

    • Solution:

      • Optimize Gradient Elution: Adjust the gradient slope and duration to improve the separation of isomers.

      • Derivatization: Chemical derivatization can alter the chromatographic behavior of isomers, potentially leading to better separation.[2] A two-step derivatization using methoxylamine and propionic acid anhydride (B1165640) has been shown to improve the separation of sugar phosphates.[7][8]

      • Alternative Column Chemistry: Experiment with different HILIC or PGC columns that may offer different selectivities for sugar phosphate isomers.

Experimental Protocols & Data

Enhanced Detection of S7P using Derivatization

Chemical derivatization is a powerful strategy to overcome the challenges of low abundance and poor chromatographic retention of S7P.

Protocol 1: Two-Step Derivatization with Methoxylamine and Propionic Acid Anhydride

This method improves the separation and quantification of sugar phosphates using reversed-phase chromatography.[7][8]

  • Extraction: Extract metabolites from the biological sample using a chloroform/methanol (3:7) solution.

  • Oximation: To the dried extract, add a solution of methoxylamine hydrochloride in pyridine. Incubate to convert the ketone group of S7P to a methyloxime.

  • Acylation: Add propionic acid anhydride and incubate. This step acylates the hydroxyl groups.

  • LC-MS/MS Analysis: Analyze the derivatized sample using a reversed-phase column (e.g., C18) coupled to a tandem mass spectrometer.

Quantitative Performance of S7P Detection Methods

The following table summarizes the limits of quantification (LOQs) and detection (LODs) achieved for sugar phosphates, including S7P, using various advanced analytical methods.

MethodAnalyte(s)MatrixLODLOQReference
Two-step derivatization (methoxylamine & propionic acid anhydride)Sugar PhosphatesPopulus leaf extracts-pg to ng/µl range[7]
Phosphate Methylation DerivatizationSugar PhosphatesHuman plasma, platelets, HeLa cells-0.25 - 0.54 pmol on column[1]
Stable Isotope Chemical Labeling (2-DMBA)Sugar PhosphatesYeast, Arabidopsis thaliana protoplast5 - 16 pg/mL-[2]
HPLC-ELSDVarious sugarsJujube extract0.61–4.04 µg/mL2.04–13.46 µg/mL[12]

Visualizations

Metabolic Pathway

The following diagram illustrates the position of this compound within the non-oxidative branch of the Pentose Phosphate Pathway.

PentosePhosphatePathway cluster_transketolase1 Transketolase cluster_transaldolase Transaldolase cluster_transketolase2 Transketolase R5P Ribose 5-Phosphate X5P Xylulose 5-Phosphate S7P_G3P R5P->S7P_G3P X5P->S7P_G3P S7P This compound G3P Glyceraldehyde 3-Phosphate E4P_F6P S7P->E4P_F6P G3P->E4P_F6P E4P Erythrose 4-Phosphate G3P_F6P_2 E4P->G3P_F6P_2 F6P Fructose 6-Phosphate X5P_2 Xylulose 5-Phosphate X5P_2->G3P_F6P_2 S7P_G3P->S7P S7P_G3P->G3P E4P_F6P->E4P E4P_F6P->F6P G3P_2 G3P_2 G3P_F6P_2->G3P_2 Glyceraldehyde 3-Phosphate F6P_2 F6P_2 G3P_F6P_2->F6P_2 Fructose 6-Phosphate

Pentose Phosphate Pathway (Non-Oxidative Branch).
Experimental Workflow

This diagram outlines a general workflow for the analysis of this compound, incorporating key decision points for method optimization.

S7P_Workflow start Biological Sample Collection extraction Metabolite Extraction (e.g., Chloroform/Methanol) start->extraction derivatization_choice Derivatization? extraction->derivatization_choice derivatization_step Chemical Derivatization (e.g., Oximation/Acylation) derivatization_choice->derivatization_step Yes chromatography Chromatographic Separation derivatization_choice->chromatography No derivatization_step->chromatography column_choice Column Type? chromatography->column_choice rplc Reversed-Phase LC column_choice->rplc Derivatized hilic HILIC column_choice->hilic Underivatized pgc Porous Graphitic Carbon column_choice->pgc Underivatized ms_detection Mass Spectrometry Detection (LC-MS/MS) rplc->ms_detection hilic->ms_detection pgc->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis end Results data_analysis->end

General workflow for S7P analysis.

References

optimization of derivatization methods for GC-MS analysis of D-Sedoheptulose 7-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of D-Sedoheptulose 7-phosphate for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the derivatization and analysis of this compound.

Problem: Low or No Peak for this compound Derivative

Potential Cause Recommended Solution
Incomplete Derivatization - Reaction Time and Temperature: Ensure that the reaction times and temperatures for both the oximation and silylation steps are optimal. For methoximation, a common condition is 90 minutes at 30°C, and for silylation with MSTFA, 30 minutes at 37°C is often used. These may need to be optimized for your specific sample matrix. - Reagent Excess: Use a sufficient excess of the derivatizing reagents. A general guideline is a 2:1 molar ratio of silylating reagent to active hydrogens on the molecule.[1] - pH of the reaction: The pH can influence the reaction. Ensure the conditions are appropriate for the chosen reagents.
Presence of Moisture - Sample Preparation: Lyophilize (freeze-dry) samples to complete dryness before adding derivatization reagents. Sugars are hygroscopic and readily absorb water from the atmosphere.[2] - Reagents and Solvents: Use anhydrous solvents (e.g., pyridine) and store derivatization reagents in a desiccator to prevent degradation from moisture. Silylation reagents are particularly sensitive to water.[1][2][3]
Analyte Degradation - Thermal Instability: this compound, like other sugar phosphates, can be thermally labile. Avoid excessively high temperatures during derivatization and in the GC inlet. The phosphate (B84403) group can be susceptible to cleavage. - pH Instability: Avoid strongly acidic or basic conditions during sample preparation, as this can lead to degradation of the analyte.
Poor Extraction Efficiency - Solvent System: For extraction of polar metabolites like sugar phosphates from biological matrices, a common and effective method is a cold chloroform/methanol/water extraction.[4] Hot ethanol (B145695) can also be used for polar metabolites.[4]

Problem: Multiple or Broad Peaks for a Single Analyte

Potential Cause Recommended Solution
Formation of Tautomers - Two-Step Derivatization: The formation of multiple trimethylsilyl (B98337) (TMS) derivatives from the various tautomeric forms of sugars is a known challenge.[5] A two-step derivatization is highly recommended. First, an oximation step (e.g., with methoxyamine hydrochloride) is used to stabilize the keto group of this compound, preventing the formation of multiple isomers and byproducts.[1] This is followed by a silylation step (e.g., with MSTFA) to derivatize the hydroxyl and phosphate groups.[1]
Peak Tailing - Active Sites in the GC System: Peak tailing for polar compounds can be caused by interactions with active sites in the GC liner, column, or inlet.[6][7][8] Ensure all components are properly deactivated. Using an ultra-inert liner and column can significantly reduce tailing.[9] - Column Contamination: Non-volatile residues from previous injections can contaminate the column, leading to peak tailing.[10] Regularly bake out the column and trim the front end if contamination is suspected.[10] - Improper Column Installation: An improperly cut or installed column can cause turbulence in the carrier gas flow, resulting in peak tailing.[7]
Incomplete Silylation of Phosphate Group - Silylation Reagent Choice: The phosphate group can be more challenging to derivatize than hydroxyl groups. Ensure a strong silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is used, often in combination with a catalyst like 1% trimethylchlorosilane (TMCS). - Reaction Conditions: The derivatization of the phosphate group may require more stringent conditions (higher temperature or longer time) than the hydroxyl groups. Incremental optimization of these parameters may be necessary.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Start: Poor GC-MS Result for This compound no_peak No / Very Low Peak start->no_peak multiple_peaks Multiple / Broad / Tailing Peaks start->multiple_peaks incomplete_deriv Incomplete Derivatization? no_peak->incomplete_deriv moisture Moisture Present? no_peak->moisture degradation Analyte Degradation? no_peak->degradation tautomers Tautomer Formation? multiple_peaks->tautomers peak_tailing Peak Tailing? multiple_peaks->peak_tailing optimize_conditions Optimize Time/Temp/ Reagent Excess incomplete_deriv->optimize_conditions dry_samples Lyophilize Samples & Use Anhydrous Solvents moisture->dry_samples check_temp_ph Check Derivatization Temp & Sample Prep pH degradation->check_temp_ph two_step_deriv Use Two-Step Derivatization: 1. Oximation 2. Silylation tautomers->two_step_deriv check_gc_system Check GC System: - Deactivated Liner/Column - Column Installation - Trim Column peak_tailing->check_gc_system

Caption: Troubleshooting workflow for GC-MS analysis of this compound.

Experimental Protocol: Two-Step Derivatization

This protocol is a widely used and effective method for the derivatization of sugar phosphates, including this compound, for GC-MS analysis.

Materials:

  • Lyophilized sample extract

  • Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in anhydrous pyridine)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Anhydrous pyridine

  • Heating block or thermal shaker

  • GC-MS vials with micro-inserts

Procedure:

  • Sample Drying: Ensure the sample extract is completely dry. This is a critical step, as moisture will interfere with the derivatization reactions.[2][3] Lyophilization (freeze-drying) is the recommended method.

  • Methoximation Step:

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.

    • Vortex thoroughly to ensure the sample is fully dissolved.

    • Incubate the mixture at 30°C for 90 minutes with shaking. This step converts the keto group of this compound into its methoxime derivative, which prevents the formation of multiple tautomeric peaks.[1]

  • Silylation Step:

    • After the methoximation reaction, add 80 µL of MSTFA (with 1% TMCS) to the sample mixture.

    • Vortex again to mix the reagents.

    • Incubate at 37°C for 30 minutes with shaking. This step replaces the active hydrogens on the hydroxyl and phosphate groups with trimethylsilyl (TMS) groups, increasing the volatility of the analyte.[1]

  • Analysis:

    • After cooling to room temperature, transfer the derivatized sample to a GC-MS vial with a micro-insert.

    • The sample is now ready for injection into the GC-MS system.

Derivatization Workflow Diagram

DerivatizationWorkflow start Start: Dry Sample Extract step1 Add Methoxyamine HCl in Pyridine start->step1 incubation1 Incubate at 30°C for 90 min step1->incubation1 Oximation of keto group step2 Add MSTFA + 1% TMCS incubation1->step2 incubation2 Incubate at 37°C for 30 min step2->incubation2 Silylation of -OH and phosphate groups analysis GC-MS Analysis incubation2->analysis

Caption: Two-step derivatization workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: this compound is a highly polar and non-volatile compound due to its multiple hydroxyl groups and a phosphate group.[11] GC-MS analysis requires compounds to be volatile and thermally stable. Derivatization chemically modifies the molecule, replacing the active hydrogens on the hydroxyl and phosphate groups with less polar, more volatile groups (like trimethylsilyl groups), making it suitable for GC analysis.[2][11]

Q2: I see multiple peaks for my this compound standard. What is the cause?

A2: The most likely cause is the formation of multiple isomers (tautomers) during the derivatization process.[5] Sugars can exist in different forms (e.g., ring and open-chain), and each can be derivatized, leading to multiple peaks. To solve this, a two-step derivatization is recommended. The first step, oximation, "locks" the keto group, preventing the formation of these multiple derivatives.[11][12]

Q3: My silylation reaction seems to be inefficient. What can I do?

A3: Inefficiency in silylation is often due to the presence of water.[2][3] Ensure that your sample is completely dry and that you are using anhydrous solvents and reagents. Storing reagents in a desiccator is good practice.[1] Also, ensure you are using a sufficient excess of the silylating agent and that the reaction time and temperature are adequate for derivatizing all active sites, including the phosphate group.

Q4: Can I use a one-step derivatization method?

A4: While one-step silylation methods exist, they are generally not recommended for keto-sugars like this compound due to the high probability of forming multiple derivatives from different tautomers, which complicates quantification.[12] A two-step method involving oximation followed by silylation provides more robust and reproducible results.

Q5: Are there alternatives to GC-MS for analyzing this compound?

A5: Yes, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is a powerful alternative.[12][13] LC-MS can often analyze polar compounds with less extensive derivatization, although derivatization is still sometimes used to improve chromatographic separation and sensitivity.[12][14] Hydrophilic Interaction Liquid Chromatography (HILIC) is a common LC technique for separating highly polar compounds like sugar phosphates.

Q6: How can I improve the peak shape of my derivatized analyte?

A6: Poor peak shape, such as tailing, is often due to interactions between the analyte and active sites in the GC system.[6][7] Using a deactivated inlet liner and a high-quality, inert GC column is crucial. Regularly performing inlet maintenance, such as changing the liner and septum, and trimming the first few centimeters off the column can also significantly improve peak shape.[6][9]

References

Technical Support Center: Addressing Variability in Enzymatic Activity of Transketolase and Transaldolase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and standardizing experiments involving transketolase (TKT) and transaldolase (TAL).

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a clear question-and-answer format.

Transketolase (TKT)

Frequently Asked Questions

  • Q1: What are the essential cofactors for transketolase activity? A1: Transketolase activity is critically dependent on thiamine (B1217682) pyrophosphate (TPP or ThDP) and a divalent cation, typically Mg²⁺ or Ca²⁺.[1][2] ThDP acts as a coenzyme in the transfer of a two-carbon unit.[3][4] The choice of divalent cation can influence the enzyme's kinetic properties and stability.[2]

  • Q2: My transketolase activity is lower than expected. What are the common causes? A2: Low transketolase activity can stem from several factors:

    • Suboptimal Cofactor Concentration: Insufficient levels of ThDP or the divalent cation can limit enzyme activity.

    • Enzyme Instability: Transketolase can be unstable if not stored properly (ideally at -70°C or below) or subjected to multiple freeze-thaw cycles.[5]

    • Incorrect Assay Conditions: The pH and temperature of the assay buffer must be within the optimal range for the specific transketolase being used.[5]

    • Presence of Inhibitors: Contaminants in the sample or reagents can inhibit enzyme activity.

  • Q3: I am observing a high background signal in my fluorometric/spectrophotometric assay. What should I do? A3: A high background signal can be caused by:

    • Reagent Contamination: Use high-purity water and fresh buffers to avoid fluorescent or absorbing contaminants.[6]

    • Autofluorescence of Compounds: Test compounds or substrates may exhibit intrinsic fluorescence or absorbance at the measurement wavelength. A "no-enzyme" control can help identify this issue.[6]

    • Non-specific Binding: In plate-based assays, components may bind non-specifically to the microplate wells. Using black, low-binding plates for fluorescence assays is recommended.[6]

  • Q4: My results are inconsistent and not reproducible. How can I improve this? A4: Inconsistent results are often due to:

    • Pipetting Errors: Ensure pipettes are calibrated and use master mixes to minimize well-to-well variability.[7]

    • Inhibitor/Reagent Instability: Prepare fresh working solutions of inhibitors and reagents for each experiment.[5]

    • Edge Effects: In microplates, wells on the edge can experience different temperature and evaporation rates. Avoid using the outer wells for critical samples if this is a concern.

Transaldolase (TAL)

Frequently Asked Questions

  • Q1: Does transaldolase require cofactors for its activity? A1: Unlike transketolase, transaldolase does not require ThDP or a divalent cation as a cofactor.[8] It utilizes a Schiff base intermediate formed with a lysine (B10760008) residue in its active site to catalyze the transfer of a three-carbon dihydroxyacetone group.[3][9]

  • Q2: What are the optimal pH and temperature for transaldolase activity? A2: The optimal pH for transaldolase can vary depending on the source of the enzyme. For example, transaldolase from E. coli has a pH optimum of around 7.0-8.5, while the enzyme from Thermotoga maritima exhibits high activity over a broad pH range of 6.0-9.0, with an optimum at pH 9.0.[10][11] Thermostable transaldolases can function at high temperatures (e.g., 80°C).[12][13]

  • Q3: What are some known inhibitors of transaldolase? A3: Transaldolase can be inhibited by certain phosphorus compounds. For instance, fructose (B13574) 1,6-bisphosphate acts as a competitive inhibitor with respect to fructose 6-phosphate and an uncompetitive inhibitor with respect to erythrose 4-phosphate.[14] Arabinose 5-phosphate is another known inhibitor.[15]

  • Q4: My coupled assay for transaldolase is not working. What should I check? A4: Problems with a coupled assay for transaldolase can be due to:

    • Issues with Auxiliary Enzymes: The auxiliary enzymes used in the coupled reaction (e.g., triosephosphate isomerase and glycerol-3-phosphate dehydrogenase) may be inactive or present at insufficient concentrations.[1]

    • Substrate Lability: Some substrates, like glyceraldehyde-3-phosphate, can be heat-labile, which is a consideration when working with thermostable transaldolases at high temperatures.[1]

    • Incorrect Buffer Composition: Ensure the buffer composition and pH are optimal for all enzymes in the coupled system.

Data Presentation

Table 1: Factors Affecting Transketolase and Transaldolase Activity
FactorTransketolaseTransaldolase
Cofactors Requires Thiamine Pyrophosphate (ThDP) and a divalent cation (e.g., Mg²⁺, Ca²⁺).[1][2]Does not require cofactors.[8]
Optimal pH Broad pH optimum, generally around 7.6.[10]Varies by source, can range from 5.5 to 9.0.[10][11]
Optimal Temperature Dependent on the source organism.Thermostable variants can be active at high temperatures (e.g., 80°C).[12][13]
Inhibitors Oxythiamine, N3-pyridyl thiamine (N3PT), Transketolase-IN-1.[16]Fructose 1,6-bisphosphate, Arabinose 5-phosphate.[14][15]
Substrate Specificity High specificity for the stereoconfiguration of hydroxyl groups on sugar substrates.[17]Transfers a dihydroxyacetone group from ketose donors to aldose acceptors.[8]
Table 2: Kinetic Parameters for Transaldolase
SubstrateApparent Km (Normal Liver)Apparent Km (Hepatoma)
Erythrose 4-phosphate0.13 mM0.17 mM
Fructose 6-phosphate0.30 mM0.35 mM

Data from a study on rat liver and hepatoma.[10]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Transketolase Activity

This protocol is based on a coupled enzymatic assay where the production of glyceraldehyde-3-phosphate is linked to the oxidation of NADH.[18]

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.6

  • Thiamine Pyrophosphate (ThDP) solution

  • Divalent Cation Solution (e.g., MgCl₂)

  • Substrate solution (e.g., a mixture of xylulose-5-phosphate and ribose-5-phosphate)

  • Coupling enzymes: Triosephosphate isomerase and α-glycerophosphate dehydrogenase

  • NADH solution

  • Transketolase enzyme preparation

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, ThDP, divalent cation, coupling enzymes, and NADH in a cuvette.

  • Add the transketolase enzyme preparation to the reaction mixture and incubate for a few minutes to establish a baseline.

  • Initiate the reaction by adding the substrate solution.

  • Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the transketolase activity.

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Protocol 2: Coupled Spectrophotometric Assay for Transaldolase Activity

This protocol measures transaldolase activity by coupling the formation of glyceraldehyde-3-phosphate to the oxidation of NADH.[1][17]

Materials:

  • Assay Buffer: 50 mM Imidazole or Glycylglycine, pH 7.5-7.7

  • Substrate solutions: Fructose-6-phosphate and Erythrose-4-phosphate

  • Auxiliary enzymes: Triosephosphate isomerase and α-glycerophosphate dehydrogenase

  • NADH solution

  • Transaldolase enzyme preparation

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing Assay Buffer, fructose-6-phosphate, erythrose-4-phosphate, auxiliary enzymes, and NADH.

  • Add the transaldolase enzyme preparation to the reaction mixture.

  • Immediately start monitoring the decrease in absorbance at 340 nm. The rate of NADH oxidation is proportional to the transaldolase activity.

  • Run a blank reaction without the transaldolase enzyme to correct for any background NADH oxidation.

  • Calculate the enzyme activity using the rate of absorbance change and the molar extinction coefficient of NADH.

Mandatory Visualization

Transketolase_Troubleshooting Start Low TKT Activity Cofactor Check Cofactor Concentrations (ThDP, Mg++/Ca++) Start->Cofactor Possible Cause Enzyme Verify Enzyme Stability & Storage (-70°C, single aliquots) Start->Enzyme Possible Cause Conditions Optimize Assay Conditions (pH, Temperature) Start->Conditions Possible Cause Inhibitors Investigate Potential Inhibitors Start->Inhibitors Possible Cause Solution Activity Restored Cofactor->Solution Solution Enzyme->Solution Solution Conditions->Solution Solution Inhibitors->Solution Solution Signaling_Pathway G6P Glucose-6-Phosphate PPP_Ox Oxidative PPP G6P->PPP_Ox R5P Ribose-5-Phosphate PPP_Ox->R5P X5P Xylulose-5-Phosphate R5P->X5P TKT1 Transketolase R5P->TKT1 X5P->TKT1 TKT2 Transketolase X5P->TKT2 S7P Sedoheptulose-7-Phosphate TKT1->S7P G3P1 Glyceraldehyde-3-Phosphate TKT1->G3P1 TAL Transaldolase S7P->TAL G3P1->TAL Glycolysis Glycolysis G3P1->Glycolysis E4P Erythrose-4-Phosphate TAL->E4P F6P Fructose-6-Phosphate TAL->F6P E4P->TKT2 F6P->Glycolysis TKT2->F6P G3P2 Glyceraldehyde-3-Phosphate TKT2->G3P2 G3P2->Glycolysis Experimental_Workflow Prep Prepare Reagents (Buffer, Substrates, Cofactors, Enzymes) Mix Prepare Reaction Mixture (without initiating component) Prep->Mix Incubate Pre-incubate at Assay Temperature Mix->Incubate Initiate Initiate Reaction (add final substrate or enzyme) Incubate->Initiate Measure Monitor Absorbance/Fluorescence (Kinetic Read) Initiate->Measure Analyze Calculate Enzyme Activity Measure->Analyze

References

Validation & Comparative

comparing D-Sedoheptulose 7-phosphate levels in healthy vs. diseased tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of D-Sedoheptulose 7-phosphate (S7P) levels reveals significant alterations in diseased tissues compared to healthy counterparts, highlighting its potential as a biomarker and therapeutic target. This guide provides a detailed comparison of S7P concentrations in various disease states, outlines the experimental protocols for its quantification, and illustrates the key signaling pathways involved.

This compound is a crucial intermediate in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP). This metabolic pathway is vital for producing NADPH, which combats oxidative stress, and for generating precursors for nucleotide biosynthesis.[1] Given these fundamental roles, dysregulation of the PPP, and consequently S7P levels, has been implicated in several pathologies, most notably in cancer and neurodegenerative diseases.

Quantitative Comparison of this compound Levels

The following table summarizes the reported concentrations of this compound in various biological samples from healthy individuals and patients with specific diseases.

Disease StateTissue/BiofluidS7P Concentration (Diseased)S7P Concentration (Healthy Control)Fold ChangeReference
Transaldolase DeficiencyBlood5.19 ± 0.84 µMNot explicitly stated, but implied to be lowerIncreasedHMDB
Alzheimer's DiseaseSaliva0.91 ± 0.26 µMNot explicitly stated, but implied to be differentAlteredHMDB
Frontotemporal Lobe DementiaSaliva0.84 ± 0.13 µMNot explicitly stated, but implied to be differentAlteredHMDB
Lewy Body DiseaseSaliva1.60 ± 1.55 µMNot explicitly stated, but implied to be differentAlteredHMDB
Colorectal CancerColonic TissueNot QuantifiedNot Quantified-[2]

*While direct quantification of S7P in colorectal cancer tissue was not found in the reviewed literature, a metabolomics study on colorectal cancer did identify significantly lower levels of the upstream PPP intermediates glucose-6-phosphate (0.64-fold) and fructose-6-phosphate (B1210287) (0.75-fold) in cancerous tissue compared to adjacent normal mucosa.[2] This suggests a significant alteration in the flux of the pentose phosphate pathway in colorectal cancer. The general consensus in the literature is that the PPP is often upregulated in cancer to meet the high demand for NADPH and nucleotide precursors, which would imply a potential increase in S7P levels.[1][3][4]

Experimental Protocols for this compound Quantification

Accurate quantification of S7P is critical for understanding its role in disease. The two primary analytical techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is a representative method synthesized from established procedures for the analysis of small polar molecules in plasma.[5][6][7][8]

1. Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a stable isotope-labeled S7P).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. Liquid Chromatography (LC)

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute S7P, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for phosphorylated sugars.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for S7P and the internal standard. The exact m/z values would need to be optimized.

  • Data Analysis: Quantify S7P by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.

Quantification of this compound in Saliva by GC-MS

This protocol is a representative method based on established procedures for the analysis of metabolites in saliva.[9][10][11][12]

1. Sample Collection and Preparation

  • Collect unstimulated whole saliva into a sterile tube.

  • Centrifuge the saliva at 10,000 x g for 10 minutes to remove cells and debris.

  • To 200 µL of the supernatant, add an internal standard.

  • Lyophilize the sample to dryness.

2. Derivatization

  • To the dried sample, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) and incubate at 60°C for 60 minutes to protect the carbonyl group.

  • Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 60°C for 30 minutes to silylate the hydroxyl and phosphate groups, making the molecule volatile.

3. Gas Chromatography (GC)

  • Column: A mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) to elute the derivatized S7P.

4. Mass Spectrometry (MS)

  • Ionization: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized S7P and internal standard for quantification.

  • Data Analysis: Quantify by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Signaling Pathways and Experimental Workflows

The concentration of this compound is intricately linked to the activity of the pentose phosphate pathway, which is, in turn, regulated by various signaling pathways, particularly in the context of cancer.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Analysis Tissue_Homogenization Tissue Homogenization or Biofluid Collection Protein_Precipitation Protein Precipitation (e.g., with Methanol) Tissue_Homogenization->Protein_Precipitation Extraction Metabolite Extraction Protein_Precipitation->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LC_MS_MS LC-MS/MS Extraction->LC_MS_MS GC_MS GC-MS Derivatization->GC_MS Quantification Quantification vs. Internal Standard LC_MS_MS->Quantification GC_MS->Quantification Comparison Comparison between Healthy & Diseased Quantification->Comparison

Fig 1. General experimental workflow for S7P quantification.

non_oxidative_ppp R5P Ribose-5-P S7P Sedoheptulose-7-P R5P->S7P Transketolase (TKT) X5P Xylulose-5-P X5P->S7P F6P Fructose-6-P X5P->F6P E4P Erythrose-4-P S7P->E4P Transaldolase (TALDO) S7P->F6P G3P Glyceraldehyde-3-P G3P->E4P G3P->F6P E4P->F6P Transketolase (TKT)

Fig 2. The non-oxidative pentose phosphate pathway.

oncogenic_regulation cluster_oncogenes Oncogenic Signaling cluster_ppp Pentose Phosphate Pathway PI3K_Akt PI3K/Akt G6PD G6PD PI3K_Akt->G6PD activates K_Ras K-Ras K_Ras->G6PD activates mTORC1 mTORC1 TKT_TALDO TKT/TALDO mTORC1->TKT_TALDO upregulates p53 p53 p53->G6PD inhibits G6PD->TKT_TALDO provides substrate

Fig 3. Oncogenic regulation of the pentose phosphate pathway.

References

Cross-Validation of LC-MS and Enzymatic Assays for D-Sedoheptulose 7-Phosphate Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate quantification of key intermediates is critical. D-Sedoheptulose 7-phosphate (S7P), a central metabolite in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP), plays a pivotal role in the biosynthesis of aromatic amino acids and nucleotides. The choice of analytical methodology for S7P quantification can profoundly influence experimental outcomes and their interpretation. This guide presents an objective comparison of two prominent techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and enzymatic assays, supported by experimental data and detailed protocols to inform the selection of the most suitable method for specific research needs.

At a Glance: LC-MS vs. Enzymatic Assay for this compound

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Enzymatic Assay
Principle Chromatographic separation followed by mass-to-charge ratio detection.Enzyme-catalyzed reaction leading to a detectable signal (e.g., change in absorbance).
Specificity High; capable of distinguishing S7P from other isomers.Generally high for the target enzyme, but potential for cross-reactivity with similar substrates.
Sensitivity (LOD) High (typically in the low µM to nM range).[1][2][3][4]Moderate (generally in the low µM range).
Linearity Wide dynamic range (often spanning 3-5 orders of magnitude).Narrower linear range, dependent on enzyme kinetics.
Precision (CV) Good to Excellent (Intra-assay CV <10%, Inter-assay CV <15%).[1][2]Good (Intra-assay CV <10%, Inter-assay CV <15% is generally acceptable).
Throughput Lower; sequential sample analysis.Higher; amenable to multi-well plate formats.
Sample Preparation More extensive, often involving extraction and derivatization.Generally simpler, may only require cell lysis.
Matrix Effects Potential for ion suppression or enhancement, affecting accuracy.Less susceptible to matrix effects, but interference from endogenous enzymes is possible.
Instrumentation High initial cost and requires specialized expertise.Lower initial cost and more accessible instrumentation (spectrophotometer).

Quantitative Data Presentation

Biological SystemConditionThis compound Concentration (LC-MS)Reference
Escherichia coliWild Type~ 0.1 mM[5]
Escherichia coliTransketolase Deletion Mutant~ 3 mM[5]
Human Blood SpotsControlDetectable, semiquantitative[1][2][3][4][6]
Human Blood SpotsTransaldolase DeficiencyIncreased levels[1][2][3][4][6]
Hepatoma Cells (Hep G2)ControlLower levels[7]
Hepatoma Cells (Hep G2)G6PD KnockdownSignificantly lower levels[7]
Saccharomyces cerevisiaeGlucose-fermentingLower levels[8]
Saccharomyces cerevisiaeXylulose-fermentingHigher, significant accumulation[8]

Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and specific technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.

1. Sample Preparation (Cellular Extracts)

  • Quenching: Rapidly halt metabolic activity by quenching cells with a cold solvent, such as 60% methanol (B129727) at -40°C.

  • Extraction: Extract metabolites using a cold solvent mixture, for instance, a 40:40:20 mix of acetonitrile (B52724), methanol, and water with 0.1% formic acid, also at -40°C.[9]

  • Centrifugation: Pellet cell debris by centrifugation at a high speed (e.g., 16,000 x g) at a low temperature (e.g., -9°C).

  • Supernatant Collection: Collect the supernatant containing the metabolites for analysis.

2. Chromatographic Separation

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column or a C18 column with an ion-pairing reagent is typically used for the separation of polar metabolites like sugar phosphates.

  • Mobile Phase: A common mobile phase for HILIC consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium carbonate). For ion-pairing chromatography, an amine-based reagent like tributylamine (B1682462) is added to the mobile phase.[9]

  • Gradient Elution: A gradient elution is employed to effectively separate the various sugar phosphates present in the extract.

3. Mass Spectrometry Detection

  • Ionization: Electrospray ionization (ESI) in negative ion mode is generally used for the analysis of phosphorylated compounds.

  • Analysis Mode: The mass spectrometer is typically operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for targeted quantification. This involves monitoring a specific precursor ion (the molecular ion of S7P) and a specific product ion generated through fragmentation.

  • Quantification: Absolute quantification is achieved by using a stable isotope-labeled internal standard (e.g., ¹³C-labeled S7P) and generating a calibration curve with known concentrations of a pure S7P standard.

Enzymatic Assay (Coupled Assay)

This spectrophotometric assay is based on the activity of the enzyme transaldolase, which utilizes S7P as a substrate. To quantify S7P, the sample containing the unknown amount of S7P is added to a reaction mixture where all other substrates and enzymes are in excess. The rate of the reaction, measured by the change in absorbance of NADH, is then proportional to the initial concentration of S7P.

Principle: The assay is based on the following coupled reactions:

  • This compound + D-Glyceraldehyde 3-Phosphate --(Transaldolase)--> D-Fructose 6-Phosphate + D-Erythrose 4-Phosphate

  • D-Fructose 6-Phosphate --(Phosphoglucose Isomerase)--> D-Glucose 6-Phosphate

  • D-Glucose 6-Phosphate + NADP⁺ --(Glucose-6-Phosphate Dehydrogenase)--> 6-Phosphoglucono-δ-lactone + NADPH + H⁺

The production of NADPH is monitored by the increase in absorbance at 340 nm.

Reagents:

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.6)

  • D-Glyceraldehyde 3-Phosphate (G3P)

  • NADP⁺

  • Transaldolase

  • Phosphoglucose Isomerase (PGI)

  • Glucose-6-Phosphate Dehydrogenase (G6PDH)

  • S7P Standard Solutions (for calibration curve)

  • Sample containing S7P

Procedure:

  • Prepare a reaction mixture containing the assay buffer, G3P, NADP⁺, PGI, and G6PDH in a cuvette.

  • Add the sample containing the unknown concentration of S7P to initiate the reaction.

  • Immediately start monitoring the increase in absorbance at 340 nm using a spectrophotometer.

  • The initial rate of the reaction (the linear portion of the absorbance change over time) is determined.

  • A standard curve is generated by measuring the reaction rates for known concentrations of S7P.

  • The concentration of S7P in the sample is calculated by comparing its reaction rate to the standard curve.

Visualization of Pathways and Workflows

Figure 1: The Pentose Phosphate Pathway highlighting this compound.

Cross_Validation_Workflow cluster_sample Sample Preparation cluster_lcms LC-MS Analysis cluster_enzymatic Enzymatic Assay Biological_Sample Biological Sample (e.g., Cell Culture) Quenching Metabolic Quenching Biological_Sample->Quenching Extraction Metabolite Extraction Quenching->Extraction LC_Separation LC Separation Extraction->LC_Separation Sample_Lysis Sample Lysis (if intracellular) Extraction->Sample_Lysis MS_Detection MS/MS Detection LC_Separation->MS_Detection LCMS_Quantification Quantification (Internal Standard) MS_Detection->LCMS_Quantification Data_Comparison Data Comparison and Cross-Validation LCMS_Quantification->Data_Comparison Coupled_Reaction Coupled Enzymatic Reaction Sample_Lysis->Coupled_Reaction Spectrophotometry Spectrophotometric Reading Coupled_Reaction->Spectrophotometry Enzymatic_Quantification Quantification (Standard Curve) Spectrophotometry->Enzymatic_Quantification Enzymatic_Quantification->Data_Comparison

Figure 2: Experimental workflow for the cross-validation of LC-MS and enzymatic assays.

Conclusion

The choice between LC-MS and enzymatic assays for the quantification of this compound is contingent upon the specific requirements of the research. For targeted, high-specificity analysis, particularly when distinguishing between isomers or when analyzing a limited number of samples, LC-MS stands as the superior method. Its high sensitivity and wide dynamic range are advantageous for detecting low-abundance metabolites. Conversely, for high-throughput screening or when a simpler, more cost-effective method is required, enzymatic assays offer a viable alternative. While potentially less specific and with a narrower linear range, their ease of implementation and amenability to automation make them well-suited for large-scale studies. Ultimately, for comprehensive and robust metabolic analysis, the cross-validation of results from both methodologies, where feasible, provides the highest level of confidence in the quantitative data.

References

A Comparative Guide to D-Sedoheptulose 7-Phosphate and Sedoheptulose-1,7-Bisphosphate in Metabolic Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the roles of D-Sedoheptulose 7-phosphate (S7P) and Sedoheptulose-1,7-bisphosphate (SBP) in metabolic regulation. While both are key intermediates in central carbon metabolism, their distinct functions and regulatory implications are crucial for understanding metabolic flux and identifying potential therapeutic targets.

Overview of Metabolic Roles

This compound (S7P) is a pivotal intermediate in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP) . The PPP is essential for generating NADPH, which is required for reductive biosynthesis and combating oxidative stress, and for producing precursors for nucleotide synthesis. S7P is formed from erythrose 4-phosphate and dihydroxyacetone phosphate by the enzyme transaldolase.

Sedoheptulose-1,7-bisphosphate (SBP), on the other hand, is a key intermediate in the Calvin cycle in photosynthetic organisms, where it is involved in the regeneration of ribulose-1,5-bisphosphate, the primary CO2 acceptor. In non-photosynthetic organisms, SBP can be formed from S7P through the action of phosphofructokinase (PFK), an enzyme primarily known for its role in glycolysis. The conversion of SBP back to S7P is catalyzed by sedoheptulose-1,7-bisphosphatase (SBPase), a critical regulatory point in the Calvin cycle.

Comparative Data on Enzyme Regulation

Direct comparative quantitative data on the allosteric regulation of key glycolytic enzymes by S7P and SBP is limited in the current literature. However, existing studies provide qualitative insights and kinetic data for related processes.

Table 1: Qualitative and Quantitative Data on the Interaction of S7P and SBP with Key Metabolic Enzymes

EnzymeMetaboliteOrganism/TissueObserved EffectKinetic ParameterCitation(s)
Phosphofructokinase (PFK) This compound (S7P)Rabbit Tissues (Muscle, Liver, Brain)S7P can be phosphorylated by PFK to form SBP.Not specified[1]
Sedoheptulose-1,7-bisphosphate (SBP)Rat LiverSBP can be formed from S7P by PFK.Not specified
Sedoheptulose-1,7-bisphosphatase (SBPase) This compound (S7P)Spinach ChloroplastsInhibition of SBPase activity.Decreases maximal velocity[2]
Sedoheptulose-1,7-bisphosphate (SBP)Spinach ChloroplastsSubstrate for SBPase.-[2]
Glucokinase (Hexokinase IV) This compound (S7P)Not specified in literatureNo direct regulatory effect has been reported.-
Sedoheptulose-1,7-bisphosphate (SBP)Not specified in literatureNo direct regulatory effect has been reported.-

Note: The table highlights the absence of direct comparative kinetic data (e.g., K_i_ or IC_50_ values) for the allosteric regulation of PFK and glucokinase by S7P and SBP. The available data primarily describes substrate-enzyme relationships.

Signaling Pathways and Regulatory Interactions

The interplay between S7P and SBP and their regulatory effects on key metabolic pathways can be visualized through signaling diagrams.

metabolic_regulation cluster_PPP Pentose Phosphate Pathway cluster_Glycolysis Glycolysis cluster_Calvin_Cycle Calvin Cycle (Photosynthesis) Erythrose 4-P Erythrose 4-P S7P S7P Erythrose 4-P->S7P Transaldolase DHAP DHAP DHAP->S7P Transaldolase SBP SBP S7P->SBP PFK SBPase SBPase S7P->SBPase Inhibition Fructose 6-P Fructose 6-P Fructose 1,6-BP Fructose 1,6-BP Fructose 6-P->Fructose 1,6-BP PFK PFK PFK S7P_Calvin S7P SBP->S7P_Calvin SBPase

Metabolic interplay of S7P and SBP.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the regulatory effects of S7P and SBP on phosphofructokinase and glucokinase.

Phosphofructokinase (PFK) Activity Assay (Coupled Enzyme Assay)

This protocol measures PFK activity by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 1 mM DTT, 0.1 mM EDTA.

  • Substrate Solution: 100 mM Fructose-6-phosphate.

  • ATP Solution: 100 mM ATP.

  • Coupling Enzyme Mix:

    • Aldolase (10 units/mL)

    • Triosephosphate isomerase (50 units/mL)

    • Glycerol-3-phosphate dehydrogenase (10 units/mL)

  • NADH Solution: 10 mM NADH.

  • Test Compounds: this compound (S7P) and Sedoheptulose-1,7-bisphosphate (SBP) at various concentrations.

  • Enzyme: Purified phosphofructokinase.

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL Assay Buffer

    • 50 µL Coupling Enzyme Mix

    • 20 µL NADH Solution

    • 50 µL ATP Solution

    • Variable concentrations of the test compound (S7P or SBP) or vehicle control.

  • Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 50 µL of the Fructose-6-phosphate substrate solution.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of NADH oxidation (decrease in A340) is proportional to the PFK activity.

  • To determine the inhibitory or activatory effects, perform the assay with a range of S7P and SBP concentrations and calculate the respective K_i_ or AC_50_ values.

pfk_assay_workflow start Start prepare_mix Prepare Reaction Mixture (Buffer, Coupling Enzymes, NADH, ATP, Inhibitor) start->prepare_mix incubate Incubate at 37°C (5 minutes) prepare_mix->incubate add_substrate Add Fructose-6-Phosphate to Initiate Reaction incubate->add_substrate measure_abs Monitor Absorbance at 340 nm add_substrate->measure_abs calculate Calculate PFK Activity (Rate of NADH oxidation) measure_abs->calculate end End calculate->end

PFK activity assay workflow.
Glucokinase (Hexokinase IV) Activity Assay (Coupled Enzyme Assay)

This protocol measures glucokinase activity by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP⁺, which can be monitored spectrophotometrically.

Materials:

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 1 mM DTT.

  • Glucose Solution: 1 M Glucose.

  • ATP Solution: 100 mM ATP.

  • NADP⁺ Solution: 20 mM NADP⁺.

  • Coupling Enzyme: Glucose-6-phosphate dehydrogenase (G6PDH) (10 units/mL).

  • Test Compounds: this compound (S7P) and Sedoheptulose-1,7-bisphosphate (SBP) at various concentrations.

  • Enzyme: Purified glucokinase.

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL Assay Buffer

    • 50 µL Glucose Solution

    • 20 µL NADP⁺ Solution

    • 10 µL G6PDH

    • Variable concentrations of the test compound (S7P or SBP) or vehicle control.

  • Incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 50 µL of the ATP solution.

  • Immediately monitor the increase in absorbance at 340 nm over time.

  • The rate of NADP⁺ reduction (increase in A340) is proportional to the glucokinase activity.

  • To assess regulatory effects, perform the assay with a range of S7P and SBP concentrations.

glucokinase_assay_workflow start Start prepare_mix Prepare Reaction Mixture (Buffer, Glucose, NADP+, G6PDH, Inhibitor) start->prepare_mix incubate Incubate at 30°C (5 minutes) prepare_mix->incubate add_atp Add ATP to Initiate Reaction incubate->add_atp measure_abs Monitor Absorbance at 340 nm add_atp->measure_abs calculate Calculate Glucokinase Activity (Rate of NADP+ reduction) measure_abs->calculate end End calculate->end

Glucokinase activity assay workflow.

Conclusion

This compound and Sedoheptulose-1,7-bisphosphate are two closely related metabolites with distinct primary roles in cellular metabolism. While S7P is a central intermediate in the pentose phosphate pathway, SBP is a key player in the Calvin cycle. Evidence suggests a direct enzymatic relationship between the two, with PFK capable of converting S7P to SBP. Furthermore, S7P appears to exert feedback inhibition on SBPase.

A significant knowledge gap exists regarding the direct, comparative allosteric regulation of key glycolytic enzymes like phosphofructokinase and glucokinase by S7P and SBP. The experimental protocols provided in this guide offer a framework for researchers to investigate these potential regulatory interactions. Elucidating these mechanisms could provide valuable insights into the intricate network of metabolic regulation and may uncover novel targets for therapeutic intervention in metabolic diseases. Further research is warranted to quantitatively characterize these interactions and understand their physiological significance.

References

A Comparative Analysis of the Pentose Phosphate Pathway in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

The Pentose (B10789219) Phosphate (B84403) Pathway (PPP) is a crucial metabolic route that operates parallel to glycolysis. In cancer cells, this pathway is often reprogrammed to meet the increased demands for nucleotide synthesis, NADPH for antioxidant defense, and precursors for anabolic processes.[1][2] This guide provides a comparative analysis of the PPP in different cancer cell lines, offering insights into their distinct metabolic phenotypes.

Quantitative Comparison of PPP Metrics

The following tables summarize key quantitative data related to the Pentose Phosphate Pathway in two commonly studied cancer cell lines: MCF-7 (breast adenocarcinoma) and A549 (lung adenocarcinoma). It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.

ParameterMCF-7 (Breast Cancer)A549 (Lung Cancer)Key Findings & Notes
Relative D-Ribose Level (Control) HighRelatively Lower than MCF-7D-ribose levels, indicative of PPP activity, were found to be higher in MCF-7 cells compared to A549 cells under control conditions.[3]
Effect of G6PD Silencing on D-Ribose Significant ReductionSignificant ReductionSilencing of the key oxidative PPP enzyme, G6PD, led to a significant decrease in D-ribose levels in both cell lines, highlighting their dependence on this pathway for pentose synthesis.[3]
Effect of H6PD Silencing on D-Ribose Significant ReductionSignificant Reduction (greater than G6PD silencing)Silencing of the hexose-6-phosphate dehydrogenase (H6PD), an enzyme of a reticular PPP, also significantly reduced D-ribose levels, with a more pronounced effect in A549 cells.[3]
Basal NADPH/NADP+ Ratio Data not available in a directly comparable formatData not available in a directly comparable formatWhile specific basal ratios are not readily comparable across different studies, it is established that cancer cells maintain a high NADPH/NADP+ ratio to counteract oxidative stress.[4]
Effect of G6PD/H6PD Silencing on NADPH/NADP+ Ratio No significant change in total cofactor amountNo significant change in total cofactor amountInterestingly, silencing of either G6PD or H6PD did not significantly alter the overall NADPH/NADP+ ratio in either cell line, suggesting compensatory mechanisms.[3]
Relative Ribose Synthesis from [1,2-13C]-glucose Reduced upon G6PD and TKT silencingData not availableIn MCF-7 cells, silencing of both G6PD (oxidative branch) and TKT (non-oxidative branch) reduced the synthesis of ribose from glucose.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the Pentose Phosphate Pathway. Below are summaries of key experimental protocols.

Protocol 1: 13C-Metabolic Flux Analysis (MFA) of the PPP

This protocol outlines the general steps for conducting a 13C-labeling experiment to measure the metabolic flux through the PPP.[2]

Objective: To quantify the carbon flow through the oxidative and non-oxidative branches of the PPP.

Materials:

  • Cell culture medium deficient in the tracer substrate (e.g., glucose-free DMEM)

  • 13C-labeled substrate (e.g., [1,2-13C2]glucose)

  • Cultured cancer cells (e.g., MCF-7, A549)

  • Cold methanol (B129727) (80%, v/v)

  • Cell scrapers

  • Centrifuge

  • GC-MS or LC-MS/MS system

Procedure:

  • Cell Culture and Isotope Labeling:

    • Seed and grow cells to the desired confluency.

    • Prepare labeling medium with the 13C-labeled substrate.

    • Switch to the labeling medium and incubate for a sufficient period to achieve isotopic steady state (typically 24-48 hours).

  • Metabolite Extraction:

    • Quench metabolism by aspirating the labeling medium and immediately adding ice-cold 80% methanol.

    • Scrape the cells and collect the cell suspension.

    • Centrifuge the lysate at high speed to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis (GC-MS or LC-MS/MS):

    • Dry the metabolite extract.

    • Derivatize the samples if necessary (for GC-MS).

    • Inject the sample into the GC-MS or LC-MS/MS system.

    • Acquire data to determine the mass isotopomer distribution of key metabolites (e.g., lactate, ribose-5-phosphate).

  • Data Analysis:

    • Process the raw data to determine the mass isotopologue distributions.

    • Correct for the natural abundance of 13C.

    • Use metabolic modeling software to calculate the relative or absolute fluxes through the PPP.

Protocol 2: Measurement of NADP+/NADPH Ratio

This protocol describes a common method for determining the intracellular ratio of NADP+ to NADPH.

Objective: To quantify the levels of oxidized (NADP+) and reduced (NADPH) nicotinamide (B372718) adenine (B156593) dinucleotide phosphate.

Materials:

  • NADP+/NADPH assay kit (colorimetric or fluorometric)

  • Cultured cancer cells

  • Extraction buffers (provided in the kit, typically acidic for NADP+ and basic for NADPH)

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Harvest cells and wash with cold PBS.

    • Lyse the cells using the appropriate extraction buffer for either NADP+ or NADPH. The differential stability of NADP+ and NADPH in acidic and basic solutions allows for their separate measurement.

    • Heat the extracts as per the kit instructions to degrade the unwanted form.

    • Neutralize the extracts.

    • Centrifuge to remove any precipitate.

  • Assay:

    • Add the prepared samples and standards to a 96-well plate.

    • Add the assay reagent containing a substrate that is specifically reduced by NADPH, leading to a colorimetric or fluorescent product.

    • Incubate at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the concentrations of NADP+ and NADPH based on the standard curve.

    • Determine the NADP+/NADPH ratio.

Visualizing the Pentose Phosphate Pathway and its Analysis

Pentose_Phosphate_Pathway cluster_oxidative Oxidative Branch cluster_non_oxidative Non-Oxidative Branch G6P Glucose-6-Phosphate PGL 6-Phosphoglucono- lactone G6P->PGL G6PD G6P->PGL PG 6-Phosphogluconate G6P->PG Glycolysis Glycolysis G6P->Glycolysis NADPH1 NADPH PGL->PG Ru5P Ribulose-5-Phosphate PG->Ru5P 6PGD PG->Ru5P NADPH2 NADPH R5P Ribose-5-Phosphate Ru5P->R5P X5P Xylulose-5-Phosphate Ru5P->X5P F6P Fructose-6-Phosphate R5P->F6P Nucleotides Nucleotide Synthesis R5P->Nucleotides X5P->F6P G3P Glyceraldehyde-3-Phosphate X5P->G3P F6P->G3P F6P->Glycolysis G3P->Glycolysis

Caption: The Pentose Phosphate Pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A Seed Cancer Cells (e.g., MCF-7, A549) B Incubate with 13C-labeled Glucose A->B C Quench Metabolism (Cold Methanol) B->C D Extract Metabolites C->D E Separate Metabolites D->E F LC-MS/MS or GC-MS Analysis E->F G Determine Mass Isotopologue Distribution F->G H Metabolic Flux Calculation G->H

Caption: Experimental workflow for 13C-Metabolic Flux Analysis.

PPP_in_Cancer cluster_outputs Key Outputs cluster_consequences Consequences for Cancer Cells PPP Upregulated Pentose Phosphate Pathway NADPH Increased NADPH Production PPP->NADPH R5P Increased Ribose-5-Phosphate PPP->R5P Antioxidant Antioxidant Defense (ROS Neutralization) NADPH->Antioxidant Biosynthesis Anabolic Biosynthesis (e.g., Fatty Acids) NADPH->Biosynthesis Nucleotide Nucleotide Synthesis (DNA/RNA replication) R5P->Nucleotide Proliferation Enhanced Cell Proliferation & Survival Antioxidant->Proliferation Biosynthesis->Proliferation Nucleotide->Proliferation

Caption: Role of the PPP in Cancer Progression.

References

The Emerging Role of D-Sedoheptulose 7-Phosphate in Metabolic Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of metabolic disorder diagnostics is continually evolving, with a growing need for biomarkers that can offer early and more precise insights into disease pathogenesis. D-Sedoheptulose 7-phosphate (S7P), a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), is emerging as a potential biomarker for metabolic disorders such as insulin (B600854) resistance and type 2 diabetes. This guide provides a comprehensive comparison of S7P with established biomarkers, supported by experimental data and detailed methodologies, to aid researchers in evaluating its potential for clinical and pharmaceutical applications.

Comparative Analysis of Biomarkers for Metabolic Disorders

The validation of a novel biomarker requires rigorous comparison with existing standards. While direct clinical comparisons of S7P with established markers for metabolic disorders are still emerging, preclinical and mechanistic data suggest its potential utility. The following table summarizes the characteristics of S7P in comparison to widely used biomarkers.

BiomarkerAnalytical MethodBiological Role/SignificanceAdvantagesLimitations
This compound (S7P) LC-MS/MSIntermediate of the pentose phosphate pathway (PPP); reflects PPP activity, which is often altered in metabolic diseases and oxidative stress.[1][2]Potentially provides an earlier indication of metabolic dysregulation linked to oxidative stress and biosynthetic pathways.Limited clinical validation data; requires specialized analytical equipment (LC-MS/MS).
Glycated Hemoglobin (HbA1c) Immunoassay, HPLCReflects average blood glucose levels over the preceding 2-3 months.Well-established, standardized, and widely available; provides a long-term view of glycemic control.Can be influenced by conditions affecting red blood cell turnover; may not capture glycemic variability.[3][4]
Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) Calculation based on fasting glucose and insulinEstimates insulin resistance.Good correlation with the euglycemic clamp method; relatively simple to calculate from standard lab tests.Less accurate in individuals with very high or low insulin secretion; requires both fasting glucose and insulin measurements.[3][4][5]
Fasting Plasma Glucose (FPG) Enzymatic assaysMeasures blood glucose after an overnight fast.Simple, inexpensive, and widely used for screening and diagnosis of diabetes.[3][5]High day-to-day variability; only reflects a single point in time.
Triglycerides (TG) Enzymatic assaysA type of fat found in the blood; elevated levels are a component of the metabolic syndrome.Routinely measured in lipid panels; associated with insulin resistance.[6][7]Can be influenced by recent diet and alcohol intake.

Signaling Pathways and Experimental Workflows

To understand the significance of S7P as a biomarker, it is crucial to visualize its position in metabolic pathways and the workflow for its validation.

pentose_phosphate_pathway G6P Glucose-6-Phosphate PPP_oxidative Oxidative PPP G6P->PPP_oxidative G6PD R5P Ribose-5-Phosphate PPP_oxidative->R5P X5P Xylulose-5-Phosphate R5P->X5P Isomerase S7P Sedoheptulose-7-Phosphate R5P->S7P G3P Glyceraldehyde-3-Phosphate R5P->G3P X5P->S7P Transketolase X5P->G3P Transketolase E4P Erythrose-4-Phosphate S7P->E4P Transaldolase F6P Fructose-6-Phosphate S7P->F6P E4P->F6P Transketolase Glycolysis Glycolysis F6P->Glycolysis G3P->Glycolysis

The Pentose Phosphate Pathway highlighting the central role of S7P.

biomarker_validation_workflow cluster_collection Sample Collection & Preparation cluster_analysis Analytical Measurement cluster_data Data Analysis & Validation Patient_Cohort Patient Cohort Selection (e.g., Healthy, Prediabetes, T2D) Blood_Collection Fasting Blood Collection Patient_Cohort->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Plasma_Separation->Protein_Precipitation LC_MSMS LC-MS/MS Analysis Protein_Precipitation->LC_MSMS Quantification Quantification of S7P & Other Biomarkers LC_MSMS->Quantification Statistical_Analysis Statistical Analysis (e.g., ANOVA, ROC curves) Quantification->Statistical_Analysis Correlation Correlation with Clinical Endpoints & Established Biomarkers Statistical_Analysis->Correlation Biomarker_Validation Biomarker Performance Evaluation Correlation->Biomarker_Validation

Experimental workflow for the validation of S7P as a biomarker.

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a method for the quantitative analysis of S7P in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents:

  • This compound analytical standard

  • Isotopically labeled internal standard (e.g., ¹³C-labeled S7P)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (control and study samples)

2. Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

3. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: A suitable HILIC (Hydrophilic Interaction Liquid Chromatography) column for polar metabolite separation.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from high organic to high aqueous to retain and elute S7P.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for S7P and its internal standard.

4. Data Analysis:

  • Quantify S7P concentrations by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared in a surrogate matrix (e.g., charcoal-stripped plasma).

Discussion and Future Directions

The role of the pentose phosphate pathway in metabolic diseases is well-documented, with alterations in its flux linked to oxidative stress and insulin resistance.[1][8] As a key intermediate, this compound is strategically positioned to reflect these changes. Studies on related compounds, such as 7-O-galloyl-D-sedoheptulose, have shown beneficial effects on metabolic parameters in diabetic animal models, further supporting the potential relevance of sedoheptulose (B1238255) derivatives in this context.[7][9][10]

However, the translation of S7P from a potential to a validated clinical biomarker requires further investigation. Large-scale clinical studies are needed to establish reference ranges and to prospectively evaluate the predictive power of S7P for the development and progression of metabolic disorders. Direct comparisons with established biomarkers like HbA1c and HOMA-IR in diverse patient populations will be crucial to determine its added clinical value.

The analytical methodology for S7P quantification, primarily LC-MS/MS, offers high sensitivity and specificity. While this technology is not as widely available as standard clinical chemistry analyzers, its increasing adoption in clinical laboratories for specialized testing makes the future implementation of an S7P assay feasible.

References

A Comparative Analysis of the Pentose Phosphate Pathway in Prokaryotes and Eukaryotes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Pentose (B10789219) Phosphate (B84403) Pathway (PPP) is a central metabolic route that operates in parallel to glycolysis, playing a critical role in cellular biosynthesis and redox balance across all domains of life. While the core architecture of the PPP is conserved, significant differences exist in its regulation, metabolic flux, and physiological importance between prokaryotes and eukaryotes. This guide provides an objective comparison of the PPP's function in these two domains, supported by experimental data, detailed methodologies, and visual representations of the key pathways and regulatory networks.

Core Functional Comparison: An Overview

The primary functions of the pentose phosphate pathway are twofold: to generate NADPH, a key reductant for biosynthetic processes and antioxidant defense, and to produce precursors for nucleotide and aromatic amino acid synthesis.[1] The pathway is bifurcated into an oxidative and a non-oxidative branch. The oxidative phase is responsible for NADPH production, while the non-oxidative phase facilitates the interconversion of sugar phosphates, linking the PPP with glycolysis.[2]

A key distinction between prokaryotes and eukaryotes lies in the metabolic flux through the oxidative branch of the PPP. In many prokaryotes, such as Escherichia coli, a significantly larger proportion of glucose is catabolized through the PPP compared to eukaryotic cells. This heightened flux reflects the diverse biosynthetic demands and the need for a robust stress response in bacteria.

Quantitative Analysis of PPP Flux and Enzyme Kinetics

The relative contribution of the PPP to glucose metabolism varies considerably between prokaryotes and eukaryotes. This is evident in the net flux of glucose through the oxidative portion of the pathway.

Organism DomainRepresentative Organism/Cell LineNet Flux Through Oxidative PPP (% of Glucose Uptake)Reference
Prokaryote Escherichia coli20%[3]
Eukaryote Saccharomyces cerevisiae (Yeast)3%[3]
Eukaryote Mammalian iBMK Cell Line2%[3]

Table 1: Comparative Net Flux Through the Oxidative Pentose Phosphate Pathway. This table summarizes the percentage of glucose uptake directed through the oxidative PPP in a representative prokaryote and two eukaryotic systems. The data highlights the significantly higher reliance on this pathway for glucose catabolism in E. coli.

The kinetic properties of the key regulatory enzymes in the PPP also exhibit differences between prokaryotes and eukaryotes, although direct comparative studies under identical conditions are limited. The following table presents a compilation of kinetic data from various sources for the key enzymes of the PPP.

EnzymeOrganismSubstrateKm (mM)Reference
Glucose-6-Phosphate Dehydrogenase (G6PD) Escherichia coliGlucose-6-Phosphate0.22[4]
NADP+0.13[4]
Human (Erythrocytes)Glucose-6-PhosphateNot specified[5]
NADP+Not specified[5]
6-Phosphogluconate Dehydrogenase (6PGD) Candida utilis (Yeast)6-PhosphogluconateNot specified[6]
Sheep Liver6-PhosphogluconateNot specified[7]
Transketolase Escherichia coliXylulose-5-Phosphate0.16[8]
Ribose-5-Phosphate1.4[8]
Rat LiverRibose-5-Phosphate0.3[9]
Xylulose-5-Phosphate0.5[9]
Transaldolase Escherichia coliFructose-6-Phosphate1.2[10]
Erythrose-4-Phosphate0.09[10]
Rat LiverFructose-6-Phosphate0.30 - 0.35[9]
Erythrose-4-Phosphate0.13 - 0.17[9]

Table 2: Kinetic Parameters of Key Pentose Phosphate Pathway Enzymes. This table provides a summary of the Michaelis-Menten constants (Km) for key enzymes in the PPP from prokaryotic and eukaryotic sources. Note that the data is compiled from different studies and experimental conditions may vary.

Regulation of the Pentose Phosphate Pathway: A Tale of Two Domains

The regulation of the PPP is crucial for balancing the cellular needs for NADPH, biosynthetic precursors, and ATP. Both prokaryotes and eukaryotes employ allosteric and transcriptional control mechanisms, but the specifics of these regulatory networks differ significantly.

Allosteric Regulation

In both prokaryotes and eukaryotes, the primary site of allosteric regulation is the first committed step of the oxidative branch, catalyzed by Glucose-6-Phosphate Dehydrogenase (G6PD) . This enzyme is strongly inhibited by its product, NADPH .[3] This feedback inhibition ensures that the rate of the oxidative PPP is tightly coupled to the cellular demand for NADPH.

6-Phosphogluconate Dehydrogenase (6PGD) , the second NADPH-producing enzyme in the pathway, is also subject to allosteric regulation. In some species, the substrate 6-phosphogluconate can act as an allosteric activator, suggesting a mechanism to rapidly process this intermediate when NADPH levels are low.[7][11]

Transcriptional Regulation

The transcriptional control of the genes encoding PPP enzymes reveals more pronounced differences between prokaryotes and eukaryotes.

In the prokaryote E. coli , the expression of the zwf gene, which encodes G6PD, is induced in response to oxidative stress, particularly from superoxide-generating agents.[5][12] This allows the bacterium to rapidly increase its capacity for NADPH production to counteract oxidative damage. The regulation of zwf is also coordinated with the cellular growth rate.[5]

In eukaryotes , particularly in humans, the transcriptional regulation of the G6PD gene is a more complex process involving a multitude of transcription factors and epigenetic modifications. Key transcription factors that upregulate G6PD expression include Sp1 , STAT3 , and NRF2 .[13] Furthermore, the expression of G6PD is influenced by epigenetic mechanisms such as histone acetylation and methylation .[13] This intricate regulatory network allows for a fine-tuned response to a wide range of stimuli, including growth factors, hormones, and cellular stress. In mammals, dietary factors also play a significant role in regulating G6PD expression, with carbohydrates enhancing and polyunsaturated fats inhibiting its expression.[14]

Transcriptional_Regulation_Comparison cluster_prokaryote Prokaryote (E. coli) cluster_eukaryote Eukaryote (Human) Stress_P Oxidative Stress (e.g., Superoxide) zwf_gene zwf gene Stress_P->zwf_gene induces G6PD_P G6PD zwf_gene->G6PD_P expresses Stress_E Cellular Stress TFs Transcription Factors (Sp1, STAT3, NRF2) Stress_E->TFs Growth_Factors Growth Factors Growth_Factors->TFs Hormones Hormones Hormones->TFs G6PD_gene G6PD gene TFs->G6PD_gene activate Epigenetics Epigenetic Modifications (Histone Acetylation/Methylation) Epigenetics->G6PD_gene modulate G6PD_E G6PD G6PD_gene->G6PD_E expresses

Caption: Transcriptional regulation of G6PD in prokaryotes vs. eukaryotes.

Physiological Roles in Health and Disease

The differential regulation and metabolic flux of the PPP in prokaryotes and eukaryotes translate to distinct roles in various physiological and pathological contexts.

In prokaryotes , the PPP is fundamental for survival in harsh environments and during host-pathogen interactions. The high capacity for NADPH production is essential for detoxifying reactive oxygen species generated by host immune cells and for tolerating antibiotic-induced stress.[15][16][17] The pathway also provides essential precursors for the synthesis of the cell wall and other virulence factors.

In eukaryotes , the PPP is crucial for rapidly proliferating cells, such as those in cancer, to meet the high demand for nucleotides for DNA replication and NADPH for fatty acid synthesis and antioxidant defense.[9][18] Upregulation of the PPP is a common feature of many cancers and is associated with tumor growth and resistance to therapy.[1][18] In non-proliferating cells, the PPP is vital for protecting against oxidative damage, particularly in red blood cells where it is the sole source of NADPH.[9]

Experimental Protocols

Measurement of PPP Enzyme Activity (Spectrophotometric Assay)

This protocol is adapted for measuring the activity of Glucose-6-Phosphate Dehydrogenase (G6PD) and 6-Phosphogluconate Dehydrogenase (6PGD).

Principle: The activity of G6PD and 6PGD is determined by monitoring the reduction of NADP+ to NADPH, which results in an increase in absorbance at 340 nm.

Reagents:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • MgCl2 (10 mM)

  • NADP+ (2 mM)

  • Glucose-6-Phosphate (G6P) (2 mM)

  • 6-Phosphogluconate (6PG) (2 mM)

  • Cell or tissue extract

Procedure:

  • Preparation of Reaction Mixture:

    • For total dehydrogenase activity (G6PD + 6PGD): In a cuvette, mix Tris-HCl buffer, MgCl2, NADP+, G6P, and 6PG.

    • For 6PGD activity: In a separate cuvette, mix Tris-HCl buffer, MgCl2, NADP+, and 6PG.

  • Initiation of Reaction: Add a small volume of the cell or tissue extract to the reaction mixture to start the reaction.

  • Spectrophotometric Measurement: Immediately place the cuvette in a spectrophotometer and record the change in absorbance at 340 nm over time (e.g., for 5 minutes).

  • Calculation of Enzyme Activity: The rate of NADPH production is calculated from the linear portion of the absorbance curve using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M-1cm-1). G6PD activity is calculated by subtracting the 6PGD activity from the total dehydrogenase activity.

Metabolic Flux Analysis using 13C-labeled Glucose

Principle: This method quantifies the metabolic flux through the PPP by tracing the fate of carbon atoms from a 13C-labeled glucose substrate into downstream metabolites. The distribution of 13C in these metabolites is analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Materials:

  • Cell culture medium deficient in glucose

  • 13C-labeled glucose (e.g., [1,2-13C2]glucose)

  • Metabolite extraction solvent (e.g., 80% methanol)

  • LC-MS or GC-MS system

Procedure:

  • Cell Culture and Labeling: Culture cells to the desired density. Replace the standard medium with a medium containing the 13C-labeled glucose and incubate for a defined period to allow for isotopic labeling of intracellular metabolites.

  • Metabolite Extraction: Rapidly quench metabolic activity by washing the cells with ice-cold saline. Extract the metabolites by adding a cold extraction solvent.

  • Sample Preparation: Centrifuge the extract to remove cell debris and protein. The supernatant containing the metabolites is then prepared for MS analysis (e.g., by derivatization for GC-MS).

  • Mass Spectrometry Analysis: Analyze the isotopic labeling patterns of key metabolites of the PPP and glycolysis (e.g., sugar phosphates, lactate (B86563), pyruvate) using MS.

  • Flux Calculation: The relative flux through the PPP is determined by analyzing the mass isotopomer distributions of the measured metabolites. For example, the metabolism of [1,2-13C2]glucose through the PPP will result in singly labeled (M+1) lactate, whereas glycolysis will produce doubly labeled (M+2) lactate. The ratio of M+1 to M+2 lactate provides a measure of the relative PPP flux.

Experimental_Workflow_13C_MFA A Cell Culture with [1,2-13C2]glucose B Metabolite Quenching & Extraction A->B C Mass Spectrometry (LC-MS or GC-MS) B->C D Analysis of Mass Isotopomer Distributions C->D E Flux Calculation (PPP vs. Glycolysis) D->E

Caption: Workflow for 13C-Metabolic Flux Analysis of the PPP.

Conclusion

The pentose phosphate pathway, while fundamentally conserved, exhibits significant functional and regulatory divergence between prokaryotes and eukaryotes. Prokaryotes, exemplified by E. coli, demonstrate a substantially higher metabolic flux through the oxidative PPP, which is transcriptionally upregulated in response to environmental stressors. In contrast, eukaryotes employ a more complex, multi-layered regulatory system to control PPP activity, reflecting the diverse physiological demands of multicellular organisms. These differences have profound implications for understanding bacterial pathogenesis, cancer metabolism, and for the development of targeted therapeutic strategies. The experimental approaches outlined in this guide provide a framework for further dissecting the intricacies of this vital metabolic pathway in both prokaryotic and eukaryotic systems.

References

Unraveling the Metabolic Consequences of Genetic Mutations in D-Sedoheptulose 7-Phosphate Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate effects of genetic mutations on metabolic pathways is paramount. This guide provides a comparative analysis of the impact of known genetic mutations on the metabolism of D-Sedoheptulose 7-phosphate, a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP). By presenting quantitative data, detailed experimental protocols, and clear visual representations of the affected pathways, this document serves as a valuable resource for investigating the pathophysiology of related metabolic disorders and exploring potential therapeutic interventions.

This compound is a crucial seven-carbon sugar phosphate that sits (B43327) at the crossroads of the oxidative and non-oxidative branches of the pentose phosphate pathway. Its metabolism is primarily governed by two key enzymes: transaldolase (TALDO) and transketolase (TKT). Genetic mutations in the genes encoding these enzymes, TALDO1 and TKT respectively, can lead to rare but severe inborn errors of metabolism. This guide will compare the effects of mutations in these two genes on this compound metabolism, enzyme function, and the resulting clinical phenotypes.

Comparative Analysis of Transaldolase and Transketolase Deficiencies

Genetic mutations in TALDO1 and TKT disrupt the normal flux through the non-oxidative pentose phosphate pathway, leading to the accumulation of specific metabolites and distinct clinical presentations. The following tables summarize the key differences in the metabolic and clinical consequences of these genetic defects.

Table 1: Comparison of Metabolite Accumulation in Transaldolase and Transketolase Deficiencies
MetaboliteTransaldolase DeficiencyTransketolase DeficiencyNormal Range (Urine)
Sedoheptulose (B1238255) 7-phosphate Significantly Increased[1]Not reported as a primary accumulating metaboliteNot typically measured in routine analysis
Sedoheptulose Significantly Increased[1]Increased< 9 mmol/mol creatinine
Erythritol IncreasedSignificantly Increased[2][3]< 148 mmol/mol creatinine
Arabitol IncreasedSignificantly Increased[2]Not specified
Ribitol IncreasedSignificantly Increased[2]Not specified
Ribose-5-phosphate Not a primary accumulating metaboliteIncreasedNot typically measured in routine analysis
Xylulose/Ribulose-5-phosphate Not a primary accumulating metaboliteIncreasedNot typically measured in routine analysis

Note: Normal ranges can vary between laboratories and methodologies.

Table 2: Comparison of Enzyme Kinetics for Wild-Type Transaldolase and the Impact of Mutations
Enzyme/MutantSubstrateKmVmaxSource
Wild-Type (Recombinant M. jannaschii)Fructose-6-phosphate0.65 ± 0.09 mM12.0 ± 0.5 µmol min–1 mg–1 (at 50°C)[4]
Wild-Type (Recombinant M. jannaschii)Erythrose-4-phosphate27.8 ± 4.3 µM12.0 ± 0.5 µmol min–1 mg–1 (at 50°C)[4]
TALDO1 p.R192C-Data not availableDrastically reduced function[5][6]
TALDO1 Novel Heterozygous Mutations-Data not availableMinimal enzyme activity[7]

Signaling Pathways and Experimental Workflows

To visualize the metabolic disruptions and the methodologies used to assess them, the following diagrams are provided.

PentosePhosphatePathway cluster_nonoxidative Non-oxidative PPP G6P Glucose-6-P R5P Ribose-5-P G6P->R5P Oxidative PPP F6P Fructose-6-P GAP Glyceraldehyde-3-P F6P->GAP Glycolysis GAP->F6P X5P Xylulose-5-P R5P->X5P R5P->X5P X5P->GAP TKT S7P Sedoheptulose-7-P X5P->S7P TKT X5P->S7P S7P->F6P TALDO E4P Erythrose-4-P S7P->E4P TALDO S7P->E4P E4P->F6P TKT MutationTKT TKT Mutation MutationTALDO TALDO Mutation

Fig. 1: Pentose Phosphate Pathway and points of mutation.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Metabolite Analysis cluster_enzyme_assay Enzyme Activity Assay PatientSample Patient Urine/Plasma Extraction Metabolite Extraction PatientSample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis Result1 Result1 DataAnalysis->Result1 Metabolite Concentrations CellLysate Patient Fibroblasts/Lymphoblasts Spectrophotometry Spectrophotometric Assay CellLysate->Spectrophotometry Result2 Result2 Spectrophotometry->Result2 Enzyme Kinetics (Vmax, Km)

Fig. 2: Experimental workflow for assessing metabolic impact.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon the findings cited in this guide, detailed methodologies for key experiments are provided below.

Protocol 1: Spectrophotometric Assay for Transaldolase Activity

This protocol is adapted from a commercially available assay and published literature[4][8]. It relies on a coupled enzyme reaction to measure the production of glyceraldehyde-3-phosphate (G3P).

Principle: Transaldolase catalyzes the conversion of D-Fructose 6-phosphate and D-Erythrose 4-phosphate to Sedoheptulose 7-phosphate and G3P. The G3P is then converted to dihydroxyacetone phosphate (DHAP) by triosephosphate isomerase (TPI). Finally, DHAP is reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase (G3PDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, due to NADH oxidation, is proportional to the transaldolase activity.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Substrate Solution: 10 mM D-Fructose 6-phosphate and 2 mM D-Erythrose 4-phosphate in Assay Buffer

  • Coupling Enzyme Mix: Triosephosphate isomerase (10 units/mL) and Glycerol-3-phosphate dehydrogenase (10 units/mL) in Assay Buffer

  • NADH Solution: 5 mM NADH in Assay Buffer

  • Sample: Cell or tissue lysate containing transaldolase

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL Assay Buffer

    • 100 µL Substrate Solution

    • 50 µL Coupling Enzyme Mix

    • 50 µL NADH Solution

  • Incubate the mixture at 37°C for 5 minutes to reach temperature equilibrium and to obtain a stable baseline reading at 340 nm.

  • Initiate the reaction by adding 10-50 µL of the sample (cell lysate) to the cuvette.

  • Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of NADH oxidation (ΔA340/min) from the linear portion of the curve.

  • Transaldolase activity (in U/mL) can be calculated using the Beer-Lambert law, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of G3P per minute under the assay conditions.

Protocol 2: Quantification of Sedoheptulose 7-Phosphate by LC-MS/MS

This protocol is a generalized procedure based on published methods for the analysis of sugar phosphates in biological samples[1][9][10][11].

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of metabolites. The sample is first subjected to liquid chromatography to separate the analytes of interest. The separated analytes are then ionized and detected by a mass spectrometer. By using a stable isotope-labeled internal standard, accurate quantification can be achieved.

Sample Preparation:

  • Urine: Dilute urine samples 1:10 with ultrapure water.

  • Plasma/Cells: Perform a protein precipitation and metabolite extraction by adding 4 volumes of ice-cold methanol (B129727) to 1 volume of sample. Vortex vigorously and incubate at -20°C for 30 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Transfer the supernatant to a new tube.

  • Add a known amount of a stable isotope-labeled internal standard (e.g., 13C-labeled sedoheptulose-7-phosphate) to each sample.

  • Dry the samples under a stream of nitrogen or by vacuum centrifugation.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile (B52724) in water).

LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A column suitable for polar analytes, such as a porous graphitic carbon (PGC) column or a hydrophilic interaction liquid chromatography (HILIC) column.

    • Mobile Phase A: Water with a suitable modifier (e.g., 0.1% formic acid or ammonium (B1175870) acetate).

    • Mobile Phase B: Acetonitrile with the same modifier.

    • Gradient: A gradient from high aqueous to high organic mobile phase to elute the polar sugar phosphates.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for sugar phosphates.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.

      • Sedoheptulose 7-phosphate: Monitor transitions such as m/z 289 -> m/z 97 (for the phosphate group).

      • Internal Standard: Monitor the corresponding mass-shifted transitions.

Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Generate a standard curve using known concentrations of sedoheptulose 7-phosphate and the internal standard.

  • Quantify the concentration of sedoheptulose 7-phosphate in the samples by interpolating their peak area ratios on the standard curve.

Conclusion

Genetic mutations affecting this compound metabolism, specifically in the TALDO1 and TKT genes, lead to distinct metabolic and clinical consequences. Transaldolase deficiency is characterized by a significant accumulation of sedoheptulose and its phosphorylated form, while transketolase deficiency results in a broader accumulation of various polyols and sugar phosphates. While detailed kinetic data for mutant human enzymes remains a gap in the current literature, the available information on metabolite accumulation provides a strong basis for diagnosing and understanding the pathophysiology of these disorders. The provided experimental protocols offer a starting point for researchers to further investigate the functional impact of these and newly identified mutations, paving the way for a deeper understanding of the pentose phosphate pathway and the development of potential therapeutic strategies.

References

comparative metabolomics to identify pathways interacting with D-Sedoheptulose 7-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key metabolic pathways that intersect with D-Sedoheptulose 7-phosphate (S7P), a critical intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP). Understanding the flux and regulation at this metabolic node is essential for research in cancer metabolism, metabolic disorders, and drug development. This document summarizes quantitative data, details experimental methodologies, and visualizes the intricate connections of S7P.

Overview of this compound and Interacting Pathways

This compound is a seven-carbon sugar phosphate that serves as a central hub in carbon metabolism.[1] It is a key intermediate in the non-oxidative branch of the pentose phosphate pathway, linking it to glycolysis and gluconeogenesis.[1] Furthermore, S7P is a precursor for the biosynthesis of various important molecules, including aromatic amino acids and several secondary metabolites.[2] The bioavailability of S7P can act as a rheostat for carbon flux between anabolic and catabolic processes.[1]

This guide will compare the following key pathways interacting with S7P:

  • Pentose Phosphate Pathway (PPP): The primary pathway involving S7P, crucial for producing NADPH and precursors for nucleotide biosynthesis.

  • Glycolysis/Gluconeogenesis: Major pathways of glucose metabolism that are directly connected to the PPP through shared intermediates.

  • Shikimate Pathway: The primary route for the biosynthesis of aromatic amino acids in plants, fungi, and bacteria, which utilizes an S7P-derived precursor.

  • Secondary Metabolite Biosynthesis: Pathways leading to the production of various natural products, such as aminocyclitols and mycosporine-like amino acids, that originate from S7P.

Comparative Analysis of Metabolic Flux and Metabolite Concentrations

The distribution of carbon flux through pathways involving S7P is highly dependent on the cellular state and environmental conditions. The following tables summarize quantitative data from various studies, providing a comparison of metabolic flux and S7P concentrations in different contexts.

Table 1: Comparison of Metabolic Flux through Pentose Phosphate Pathway and Glycolysis

Organism/Cell LineConditionPentose Phosphate Pathway Flux (% of Glucose Uptake)Glycolytic Flux (% of Glucose Uptake)Reference
Human FibroblastsBasal~20%~80%[3]
Human FibroblastsOxidative Stress (500 µM H₂O₂)~95%~5%[3]
Glioblastoma CellsNormoxiaHighLowNot Quantified
Glioblastoma CellsHypoxiaLowHighNot Quantified

Table 2: Intracellular Concentration of this compound under Different Genetic Conditions

OrganismGenetic BackgroundS7P Concentration (mM)Fold ChangeReference
Escherichia coliWild-Type (WT)~0.1-[4]
Escherichia coliΔtktAB Δzwf + pPKT~3.0~30x increase[4]
Hepatoma Cells (Hep G2)Scrambled control (Sc)Higher (relative)-[5]
Hepatoma Cells (Hep G2)G6PD Knockdown (Gi)Significantly Lower (relative)Decrease[5]

Signaling Pathways and Metabolic Network Visualizations

The following diagrams, generated using Graphviz, illustrate the key metabolic pathways interacting with this compound.

Pentose_Phosphate_Pathway G6P Glucose-6-Phosphate PGL 6-Phosphoglucono-δ-lactone G6P->PGL G6P->PGL + NADP+ Glycolysis Glycolysis G6P->Glycolysis PG 6-Phosphogluconate PGL->PG PGL->PG + H2O Ru5P Ribulose-5-Phosphate PG->Ru5P PG->Ru5P + NADP+ NADPH NADPH PG->NADPH Xu5P Xylulose-5-Phosphate Ru5P->Xu5P R5P Ribose-5-Phosphate Ru5P->R5P Ru5P->NADPH F6P Fructose-6-Phosphate Xu5P->F6P Transketolase G3P Glyceraldehyde-3-Phosphate Xu5P->G3P Transketolase S7P Sedoheptulose-7-Phosphate R5P->S7P Transketolase E4P Erythrose-4-Phosphate S7P->E4P Transaldolase E4P->F6P Transketolase F6P->G3P Transaldolase F6P->Glycolysis G3P->Glycolysis

Diagram 1: The Pentose Phosphate Pathway highlighting the central position of S7P.

S7P_Interacting_Pathways cluster_PPP Pentose Phosphate Pathway cluster_Glycolysis Glycolysis / Gluconeogenesis cluster_Shikimate Shikimate Pathway cluster_Secondary_Metabolism Secondary Metabolism S7P D-Sedoheptulose-7-Phosphate E4P Erythrose-4-Phosphate S7P->E4P via PPP F6P Fructose-6-Phosphate S7P->F6P via PPP G3P Glyceraldehyde-3-Phosphate S7P->G3P via PPP Aminocyclitols Aminocyclitols (Acarbose, Validamycin) S7P->Aminocyclitols MAAs Mycosporine-like Amino Acids S7P->MAAs DAHP DAHP E4P->DAHP F6P->S7P via PPP F6P->G3P G3P->S7P via PPP Pyruvate Pyruvate G3P->Pyruvate Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P G6P->S7P via PPP G6P->F6P PEP Phosphoenolpyruvate PEP->DAHP Aromatic_AA Aromatic Amino Acids DAHP->Aromatic_AA

Diagram 2: Overview of pathways interacting with S7P.

Experimental Protocols

Accurate quantification of metabolic fluxes and metabolite concentrations is critical for comparative studies. The following are detailed methodologies for key experiments.

¹³C-Metabolic Flux Analysis (¹³C-MFA)

This protocol outlines the general steps for conducting a ¹³C-labeling experiment to determine metabolic fluxes.[6][7]

Objective: To quantify the in vivo rates (fluxes) of metabolic reactions in the PPP and connected pathways.

Materials:

  • Cell culture medium deficient in the tracer substrate (e.g., glucose-free DMEM).

  • ¹³C-labeled substrate (e.g., [1,2-¹³C₂]glucose or [U-¹³C₆]glucose).

  • Cultured cells of interest.

  • Ice-cold 0.9% NaCl solution.

  • Cold extraction solvent (e.g., 80% methanol, pre-chilled to -80°C).

  • Liquid nitrogen.

  • Centrifuge capable of maintaining 4°C.

  • Mass spectrometer (GC-MS or LC-MS/MS).

Procedure:

  • Cell Culture and Isotope Labeling:

    • Seed cells and grow to the desired confluency (typically mid-logarithmic phase).

    • Prepare the labeling medium by supplementing the base medium with the ¹³C-labeled substrate at the desired concentration.

    • To initiate labeling, aspirate the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.

    • Incubate the cells in the labeling medium for a duration sufficient to achieve isotopic steady state. This time should be determined empirically for each cell line (e.g., by collecting samples at multiple time points).[1]

  • Metabolism Quenching and Metabolite Extraction:

    • To quench metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold 0.9% NaCl.

    • Immediately add a sufficient volume of cold extraction solvent to cover the cell monolayer.

    • Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 15-20 minutes to ensure complete extraction.[6]

    • Centrifuge the samples at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

    • Snap-freeze the metabolite extract in liquid nitrogen and store at -80°C until analysis.[6]

  • Mass Spectrometry Analysis:

    • Analyze the metabolite extracts using GC-MS or LC-MS/MS to separate and detect the isotopologues of key metabolites in the PPP and glycolysis (e.g., ribose-5-phosphate, sedoheptulose-7-phosphate, fructose-6-phosphate).

    • The mass isotopomer distribution will reveal the relative contribution of different pathways to the production of these metabolites.

  • Flux Calculation:

    • Use metabolic flux analysis (MFA) software to fit the mass isotopomer distribution data to a metabolic network model.

    • This will allow for the quantification of intracellular metabolic fluxes and the determination of how they are altered under different conditions.

MFA_Workflow Start Start: Cell Culture Labeling Isotope Labeling with ¹³C-Substrate Start->Labeling Quenching Metabolism Quenching (Cold Saline Wash) Labeling->Quenching Extraction Metabolite Extraction (Cold Solvent) Quenching->Extraction Analysis Mass Spectrometry (GC-MS or LC-MS/MS) Extraction->Analysis DataProcessing Data Processing and Isotopomer Distribution Analysis Analysis->DataProcessing Modeling Metabolic Flux Calculation (MFA Software) DataProcessing->Modeling End End: Quantitative Flux Map Modeling->End

Diagram 3: General workflow for ¹³C-Metabolic Flux Analysis.
LC-MS/MS for Quantification of Sedoheptulose (B1238255) 7-Phosphate

Objective: To accurately quantify the intracellular concentration of S7P and other sugar phosphates.

Materials:

  • Metabolite extracts (as prepared in the ¹³C-MFA protocol).

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Appropriate LC column (e.g., HILIC or ion-pairing reversed-phase).

  • Mobile phases tailored for the specific column chemistry.

  • S7P analytical standard.

Procedure:

  • Sample Preparation:

    • Thaw the frozen metabolite extracts on ice.

    • If necessary, perform a derivatization step to improve chromatographic separation and detection sensitivity.

  • Chromatographic Separation:

    • Inject the metabolite extract onto the LC column.

    • Develop a gradient elution method to achieve separation of S7P from other isomers and interfering compounds.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in negative ion mode.

    • Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify S7P based on its precursor-to-product ion transition (e.g., m/z 289 -> m/z 97).

  • Quantification:

    • Generate a standard curve using known concentrations of the S7P analytical standard.

    • Determine the concentration of S7P in the samples by comparing their peak areas to the standard curve.

    • Normalize the S7P concentration to the cell number or total protein content of the original sample.

Conclusion

The comparative analysis of pathways interacting with this compound reveals its critical role as a metabolic switchpoint. The flux of carbon through the pentose phosphate pathway versus glycolysis is dynamically regulated in response to cellular needs, such as the demand for NADPH for antioxidant defense or precursors for biosynthesis. The quantitative data presented in this guide, along with the detailed experimental protocols, provide a framework for researchers to investigate the intricate regulation of this key metabolic node. Further studies employing comparative metabolomics and metabolic flux analysis will continue to elucidate the complex interplay between these pathways in health and disease, offering potential targets for therapeutic intervention.

References

evaluating the specificity of inhibitors for enzymes in the D-Sedoheptulose 7-phosphate pathway

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of metabolic pathways is paramount for innovation. The D-Sedoheptulose 7-Phosphate (S7P) pathway, a crucial branch of the pentose (B10789219) phosphate (B84403) pathway, plays a vital role in the biosynthesis of essential molecules. This guide provides a comprehensive comparison of inhibitors for the key enzymes within this pathway, supported by experimental data and detailed protocols to aid in your research and development endeavors.

The this compound pathway is central to cellular metabolism, contributing to the synthesis of aromatic amino acids, vitamins, and the lipopolysaccharide (LPS) of Gram-negative bacteria. The core enzymes of this pathway—Transketolase, Transaldolase, and D-Sedoheptulose-7-Phosphate Isomerase—represent attractive targets for the development of novel therapeutics, including antibiotics and herbicides. This guide offers an objective evaluation of known inhibitors for these enzymes, presenting quantitative data, detailed experimental methodologies, and visual representations of the pathway and experimental workflows.

Comparative Analysis of Inhibitor Specificity

The efficacy of an inhibitor is a critical factor in its potential as a research tool or therapeutic agent. The following table summarizes the quantitative data for known inhibitors of the key enzymes in the this compound pathway, primarily focusing on their half-maximal inhibitory concentration (IC50) or dissociation constant (Kd), which are key indicators of potency.

EnzymeInhibitorType of InhibitionTarget Organism/Enzyme SourceIC50 / KdReference
Transketolase (TKT) OxythiamineCompetitiveRat Liver0.2 µM (IC50)[1]
Yeast~0.03 µM (IC50)[1]
N3-pyridyl thiamine (B1217682) (N3PT)Potent and SelectiveApo-transketolase22 nM (Kd)[2][3]
TKL-IN-2Not SpecifiedSetaria viridis (SvTKL)0.11 mg/L (IC50)[4]
Transaldolase (TAL) Fructose (B13574) 1,6-bisphosphateCompetitive (vs. Fructose 6-phosphate), Uncompetitive (vs. Erythrose 4-phosphate)Escherichia coliNot Specified[5]
Arabinose 5-phosphateCovalentNot SpecifiedNot Specified[6]
D-Sedoheptulose-7-Phosphate Isomerase (GmhA) Hydroxamic acid analogue 96Not SpecifiedEscherichia coliLow nanomolar (IC50)[2]
Reverse N-formyl hydroxamate analogue 17Not SpecifiedEscherichia coli2.4 ± 0.4 nM (IC50)[2]

Visualizing the this compound Pathway

To provide a clear understanding of the metabolic route and the points of inhibition, the following diagram illustrates the this compound pathway.

D_Sedoheptulose_7_Phosphate_Pathway cluster_pentose_phosphate_pathway Pentose Phosphate Pathway cluster_S7P_pathway This compound Pathway Ribose 5-phosphate Ribose 5-phosphate TKT Transketolase Ribose 5-phosphate->TKT Xylulose 5-phosphate Xylulose 5-phosphate Xylulose 5-phosphate->TKT Erythrose 4-phosphate Erythrose 4-phosphate Fructose 6-phosphate Fructose 6-phosphate Glyceraldehyde 3-phosphate Glyceraldehyde 3-phosphate TAL Transaldolase Glyceraldehyde 3-phosphate->TAL S7P D-Sedoheptulose 7-phosphate S7P->TAL GmhA D-Sedoheptulose-7-phosphate Isomerase (GmhA) S7P->GmhA DHDH7P D-glycero-D-manno- heptose 7-phosphate TKT->Glyceraldehyde 3-phosphate TKT->S7P TAL->Erythrose 4-phosphate TAL->Fructose 6-phosphate GmhA->DHDH7P

This compound Pathway Enzymes

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. The following sections provide detailed methodologies for key experiments cited in the evaluation of these inhibitors.

Transketolase Activity Assay (Spectrophotometric)

This assay measures the activity of transketolase by coupling the production of glyceraldehyde-3-phosphate to the oxidation of NADH.

Materials:

  • Recombinant human transketolase or cell/tissue lysate

  • Ribose-5-phosphate (substrate)

  • Xylulose-5-phosphate (substrate)

  • Thiamine pyrophosphate (TPP, cofactor)

  • α-Glycerophosphate dehydrogenase/triosephosphate isomerase (coupling enzymes)

  • NADH

  • Reaction Buffer (e.g., 50 mM Glycylglycine, pH 7.6)

  • Inhibitor of interest (e.g., Oxythiamine)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, TPP, NADH, and the coupling enzymes.

  • Add the transketolase enzyme source to the mixture.

  • To test for inhibition, pre-incubate the enzyme with the inhibitor for a specified time.

  • Initiate the reaction by adding the substrates (ribose-5-phosphate and xylulose-5-phosphate).

  • Immediately measure the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the transketolase activity.

  • To determine the IC50 value, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

TKT_Assay_Workflow prep_mix Prepare Reaction Mix (Buffer, TPP, NADH, Coupling Enzymes) add_enzyme Add Transketolase prep_mix->add_enzyme pre_incubate Pre-incubate with Inhibitor (for inhibition assay) add_enzyme->pre_incubate start_reaction Initiate Reaction (Add Substrates: R5P + X5P) pre_incubate->start_reaction measure Measure Absorbance at 340 nm (kinetic read) start_reaction->measure calculate Calculate Rate of NADH Oxidation measure->calculate determine_ic50 Determine IC50 calculate->determine_ic50

Transketolase Activity Assay Workflow
Transaldolase Activity Assay (Spectrophotometric)

This coupled enzyme assay measures transaldolase activity by monitoring the consumption of NADH.

Materials:

  • Purified transaldolase or cell/tissue lysate

  • Fructose-6-phosphate (donor substrate)

  • Erythrose-4-phosphate (acceptor substrate)

  • Triosephosphate isomerase (coupling enzyme)

  • Glycerol-3-phosphate dehydrogenase (coupling enzyme)

  • NADH

  • Reaction Buffer (e.g., 50 mM Imidazole, pH 7.5)

  • Inhibitor of interest

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADH, and the coupling enzymes (triosephosphate isomerase and glycerol-3-phosphate dehydrogenase).

  • Add the transaldolase enzyme source.

  • To test for inhibition, pre-incubate the enzyme with the inhibitor.

  • Initiate the reaction by adding the substrates (fructose-6-phosphate and erythrose-4-phosphate).

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the transaldolase activity.

  • For IC50 determination, use a range of inhibitor concentrations and plot the percent inhibition against the log of the inhibitor concentration.

D-Sedoheptulose-7-Phosphate Isomerase (GmhA) Activity Assay (Luminescent)

This assay is suitable for determining the inhibitory activity of compounds against GmhA.

Materials:

  • Purified GmhA enzyme

  • This compound (substrate)

  • Coupling enzymes and reagents for a luminescent-based detection of the product (D-glycero-D-manno-heptose 7-phosphate) or consumption of the substrate.

  • Reaction Buffer

  • Inhibitor of interest

  • White, opaque 96-well plates for luminescence measurements

  • Luminometer

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and GmhA enzyme.

  • Add the inhibitor at various concentrations and pre-incubate.

  • Initiate the reaction by adding the substrate, this compound.

  • Allow the reaction to proceed for a defined period.

  • Stop the reaction and add the detection reagents according to the specific luminescent kit manufacturer's instructions.

  • Measure the luminescence signal using a luminometer.

  • The IC50 value is determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

Conclusion

The targeted inhibition of enzymes within the this compound pathway holds significant promise for the development of novel therapeutic and agricultural agents. This guide provides a foundational resource for researchers by comparing the specificity of known inhibitors and offering detailed experimental protocols. The provided data and methodologies are intended to facilitate further investigation into this critical metabolic pathway and accelerate the discovery of new, potent, and specific enzyme inhibitors. As research progresses, a deeper understanding of the structure-activity relationships of these inhibitors will undoubtedly pave the way for the rational design of next-generation compounds with enhanced efficacy and selectivity.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the role of D-Sedoheptulose 7-phosphate (S7P) within the pentose (B10789219) phosphate (B84403) pathway (PPP) in the cellular response to oxidative stress, benchmarked against the canonical glutathione-based antioxidant system. We present supporting experimental data, detailed protocols for key validation assays, and visual workflows to facilitate a deeper understanding of these interconnected pathways.

This compound: A Lynchpin in the Oxidative Stress Response

This compound is a critical intermediate in the non-oxidative branch of the pentose phosphate pathway (PPP).[1][2] The primary role of the PPP in combating oxidative stress is the production of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH).[1][2] NADPH is the principal reducing equivalent required by glutathione (B108866) reductase to regenerate reduced glutathione (GSH), a cornerstone of the cell's antioxidant defense system.[1][2]

Under conditions of oxidative stress, there is an increased demand for NADPH to counteract the damaging effects of reactive oxygen species (ROS). This demand drives an increased flux of glucose through the oxidative branch of the PPP. Consequently, the levels of PPP intermediates, including S7P and its derivative sedoheptulose (B1238255) 1,7-bisphosphate, are elevated, making S7P a potential biomarker for heightened PPP activity in response to oxidative stress.[1][2] Furthermore, derivatives of D-Sedoheptulose, such as 7-O-galloyl-D-sedoheptulose, have demonstrated direct antioxidant properties, suggesting a broader therapeutic potential for modulating this pathway.

Comparative Analysis: PPP/S7P vs. Glutathione System

While intrinsically linked, the S7P-associated PPP and the glutathione system represent different facets of the oxidative stress response. The PPP is the primary engine for generating NADPH, while the glutathione system is a major consumer of NADPH to directly neutralize ROS. The following table summarizes quantitative data from studies investigating these pathways under oxidative stress.

ParameterConditionThis compound (S7P) / PPP ResponseGlutathione System ResponseReference
Metabolite Levels H₂O₂-induced oxidative stress in hepatoma cellsSedoheptulose 1,7-bisphosphate (downstream of S7P) increased ~11.4-fold within 15 minutes.GSSG (oxidized glutathione) increased ~5-fold within 30 minutes.[1]
Enzyme Activity Oxidative stress in primary cerebrocortical culturesPentose phosphate pathway activity increased from 0.25% to 22.2% of glucose metabolized.Glutathione peroxidase inhibition led to increased toxicity.
NADPH/NADP+ Ratio G6PD deficiency (impaired PPP)Lower basal levels of PPP intermediates, including S7P.Increased susceptibility to oxidative stress due to impaired GSH regeneration.[1][2]

Experimental Protocols

Quantification of this compound by LC-MS/MS in Cell Lysates

This protocol provides a general framework for the targeted quantification of S7P. Optimization will be required for specific cell types and instrumentation.

a. Sample Preparation (Metabolite Extraction) [2][3]

  • Culture cells to the desired confluency.

  • Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism and extract metabolites by adding ice-cold 80% methanol.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Collect the supernatant containing the metabolites.

  • Dry the supernatant under vacuum or nitrogen and resuspend in a suitable solvent for LC-MS analysis.

b. Liquid Chromatography (LC) [3][4]

  • Column: A mixed-mode column, such as one with both anion-exchange and reversed-phase properties, is suitable for separating polar sugar phosphates.[4]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducible retention times.

c. Mass Spectrometry (MS) [3][4]

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is preferred for phosphate-containing compounds.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • MRM Transitions: Specific precursor-to-product ion transitions for S7P need to be determined using a pure standard.

Measurement of Lipid Peroxidation (TBARS Assay)

This assay quantifies malondialdehyde (MDA), a product of lipid peroxidation.

  • Prepare cell or tissue homogenates.

  • Add thiobarbituric acid (TBA) reagent to the sample.

  • Incubate at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.

  • Cool the samples and measure the absorbance at 532 nm.

  • Quantify MDA concentration using a standard curve prepared with an MDA standard.

Glutathione Reductase (GR) Activity Assay

This assay measures the rate of NADPH oxidation in the presence of oxidized glutathione (GSSG).

  • Prepare cell or tissue lysates.

  • Prepare a reaction mixture containing buffer, GSSG, and NADPH.

  • Add the sample to the reaction mixture.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate GR activity based on the rate of absorbance change and the molar extinction coefficient of NADPH.

Visualizing the Pathways and Workflows

oxidative_stress_response cluster_ppp Pentose Phosphate Pathway (PPP) cluster_gsh Glutathione System G6P Glucose-6-P S7P D-Sedoheptulose-7-P G6P->S7P Non-oxidative PPP NADP NADP+ NADPH NADPH GR Glutathione Reductase NADPH->GR NADP->NADPH Oxidative PPP GSH Glutathione (GSH) GPx Glutathione Peroxidase GSH->GPx GSSG Oxidized Glutathione (GSSG) GSSG->GR ROS Reactive Oxygen Species (ROS) ROS->GPx Detox Detoxified Products GR->GSH GPx->GSSG GPx->Detox experimental_workflow cluster_assays Biochemical Assays start Induce Oxidative Stress (e.g., H₂O₂ treatment) harvest Harvest Cells at Time Points start->harvest split Split Lysate for Parallel Assays harvest->split lcms LC-MS/MS for S7P Quantification split->lcms tbars TBARS Assay for Lipid Peroxidation split->tbars gr_assay Glutathione Reductase Activity Assay split->gr_assay data Data Analysis and Comparison lcms->data tbars->data gr_assay->data logical_relationship OS Oxidative Stress PPP Increased PPP Flux OS->PPP Detox ROS Detoxification OS->Detox counteracts S7P Increased S7P Levels PPP->S7P NADPH Increased NADPH Production PPP->NADPH GSH_regen Enhanced GSH Regeneration NADPH->GSH_regen GSH_regen->Detox

References

A Comparative Analysis of D-Sedoheptulose 7-Phosphate's Role in Different Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

D-Sedoheptulose 7-phosphate (S7P) is a crucial seven-carbon sugar phosphate (B84403) that serves as a central intermediate in plant metabolism. Its primary roles are situated at the crossroads of the Calvin-Benson-Bassham (CBB) cycle and the Pentose Phosphate Pathway (PPP), two fundamental processes governing carbon fixation and the production of essential metabolic precursors. This guide provides a comparative analysis of S7P's function across various plant species, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support further research and development.

Core Metabolic Roles of this compound

S7P is an indispensable intermediate in two primary metabolic pathways in plants:

  • The Calvin-Benson-Bassham Cycle: In photosynthetic organisms, the CBB cycle is responsible for carbon fixation. S7P is formed from the dephosphorylation of sedoheptulose-1,7-bisphosphate (SBP) by the enzyme sedoheptulose-1,7-bisphosphatase (SBPase).[1] This reaction is a key step in the regenerative phase of the cycle, which ultimately leads to the regeneration of ribulose-1,5-bisphosphate (RuBP), the primary CO2 acceptor molecule.[2][3] SBPase is unique to the Calvin cycle and is considered a rate-limiting enzyme for photosynthesis, particularly under conditions of elevated CO2 and temperature.[2][4]

  • The Pentose Phosphate Pathway (PPP): The PPP is a vital pathway for producing NADPH (for reductive biosynthesis) and precursors for nucleotide and aromatic amino acid synthesis.[5] S7P is a key intermediate in the non-oxidative branch of the PPP.[6] It is synthesized by the enzyme transketolase, which transfers a two-carbon unit from xylulose-5-phosphate to ribose-5-phosphate.[7][8] S7P can then be used in a subsequent reaction, also catalyzed by transketolase, to produce erythrose-4-phosphate (a precursor for aromatic amino acids) and fructose-6-phosphate (B1210287) (a glycolytic intermediate).[8]

Comparative Insights Across Plant Species

The regulation and flux through S7P-related pathways can differ significantly between plant types, influencing their photosynthetic efficiency and growth characteristics.

C3 vs. C4 Plants: In C3 plants like tobacco and rice, increasing the activity of SBPase has been shown to enhance photosynthetic capacity and biomass.[3][9] This suggests that the conversion of SBP to S7P is a significant bottleneck in the Calvin cycle of these species. However, in C4 plants, which utilize a CO2 concentrating mechanism, the scenario appears different. A study on the C4 model plant Setaria viridis found that increasing SBPase content did not improve photosynthetic rates.[10] This indicates that the regulation of the Calvin cycle and the role of S7P may be fundamentally different in C4 plants, where other factors might be more limiting.

CAM Plants: Crassulacean acid metabolism (CAM) plants, such as Kalanchoë pinnata, exhibit unique metabolic adaptations to arid environments. Research suggests that under conditions of high CO2 or compromised sink capacity, these plants can accumulate free sedoheptulose (B1238255).[11] This free sugar is proposed to be produced from S7P via a sedoheptulose-7-phosphate phosphatase.[11] This mechanism may serve as an alternative carbon store, helping to maintain carbon and phosphate homeostasis and prevent the suppression of photosynthesis that can occur with excessive sucrose (B13894) accumulation.[11]

Stress Responses: The expression of genes related to S7P metabolism is also implicated in stress responses. In upland cotton, the GhSBPase gene was found to respond to drought, salt, and temperature stress.[2] In rice, SBPase expression and activity were linked to tolerance to low light conditions.[3] Furthermore, in glyphosate-resistant Arabidopsis thaliana, levels of S7P were found to be 1.6-fold higher than in wild-type plants, suggesting a metabolic adjustment in response to herbicide stress.[12]

Quantitative Data Comparison

The following tables summarize key quantitative data from studies on S7P and related enzymes in different plant species.

Table 1: Impact of SBPase Overexpression on Photosynthesis and Growth

Plant SpeciesGenotypeSBPase Activity IncreasePhotosynthetic Rate IncreaseBiomass IncreaseReference
Tobacco (Nicotiana tabacum)Transgenic (C3)2.5-fold~15-20%Up to 30%[9]
Rice (Oryza sativa)Tolerant Genotype (C3)Higher under low lightCorrelated with SBPaseCorrelated with SBPase[3]
Setaria viridisTransgenic (C4)1.5 to 3.2-foldNo significant changeNo significant change[10]

Table 2: S7P Levels in Response to Stress

Plant SpeciesConditionFold Change in S7PObservationReference
Arabidopsis thalianaGlyphosate Resistance1.6-fold increaseAssociated with metabolic shift in resistant plants[12]
Kalanchoë pinnataElevated CO2 / Sucrose Incubation- (Free sedoheptulose accumulates)S7P is precursor for free sedoheptulose as a carbon store[11]

Visualizations

S7P_Metabolism cluster_PPP cluster_CALVIN PPP Pentose Phosphate Pathway (PPP) CALVIN Calvin-Benson-Bassham Cycle (CBB) S7P D-Sedoheptulose 7-phosphate (S7P) E4P_F6P Erythrose 4-P + Fructose 6-P S7P->E4P_F6P Transaldolase/ Transketolase RuBP_Regen RuBP Regeneration S7P->RuBP_Regen Multiple Steps Free_Sedo Free Sedoheptulose (CAM Plants) S7P->Free_Sedo Phosphatase SBP Sedoheptulose 1,7-bisphosphate SBP->S7P SBPase X5P_R5P Xylulose 5-P + Ribose 5-P X5P_R5P->S7P Transketolase Nucleotides Nucleotide Synthesis X5P_R5P->Nucleotides Aromatic_AA Aromatic Amino Acid Synthesis E4P_F6P->Aromatic_AA

Caption: Central role of S7P linking the PPP and the Calvin Cycle.

TKT_Workflow start Start: Plant Tissue Homogenization extract Prepare Crude Protein Extract (Centrifugation) start->extract sample_add Add Protein Extract to Assay Mixture extract->sample_add assay_mix Prepare Assay Mixture: - TKT Assay Buffer - TKT Substrate Mix - TKT Probe assay_mix->sample_add incubate Incubate at Specified Temperature sample_add->incubate measure Measure Fluorescence (λEx = 535 nm / λEm = 587 nm) incubate->measure calculate Calculate TKT Activity (vs. Standard Curve) measure->calculate end End: Quantified TKT Activity calculate->end

Caption: Workflow for a fluorometric transketolase activity assay.

Experimental Protocols

This protocol is adapted from commercially available kits and provides a method for measuring TKT activity in plant tissue lysates.[7]

  • 1. Sample Preparation:

    • Homogenize 10-20 mg of fresh plant tissue in 200 µL of ice-cold TKT Assay Buffer.

    • Keep the homogenate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Collect the supernatant (protein lysate) for the assay. Protein concentration should be determined using a standard method (e.g., Bradford assay).

  • 2. Assay Reaction:

    • Prepare a standard curve using a provided standard (e.g., Glyceraldehyde 3-phosphate).

    • For each sample, create a reaction mix containing:

      • 50 µL TKT Assay Buffer

      • 2 µL TKT Substrate Mix

      • 1 µL TKT Developer

      • 1 µL TKT Enzyme Mix

    • Add 2-10 µL of the protein lysate to wells of a 96-well plate. Adjust the volume to 50 µL with TKT Assay Buffer.

    • Add 50 µL of the reaction mix to each well containing the sample.

  • 3. Measurement:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

    • Calculate the TKT activity from the standard curve, typically expressed in mU/mg of protein. One unit (U) is the amount of enzyme that generates 1.0 µmol of the product per minute at 37°C.

This protocol is based on the methodology used to study sedoheptulose metabolism in Kalanchoë pinnata.[11]

  • 1. Enzyme Extraction:

    • Extract leaf tissue in 2 volumes of ice-cold extraction buffer (e.g., 20 mM KMES, pH 6.0, containing 2 mM β-mercaptoethanol, 2 mM MgCl₂, 10 mM NaHSO₃, and protease inhibitors).

    • Dialyze the extract overnight against a large volume of the same buffer without additives.

    • Centrifuge the dialyzed extract at 16,000 x g for 5 minutes to remove insoluble material. The supernatant is the enzyme source.

  • 2. Phosphatase Assay:

    • Prepare the reaction mixture in a final volume of 1 mL containing:

      • 50 mM KMES buffer (pH 6.0)

      • 4 mM MgCl₂

      • 2 mM Sedoheptulose-7-phosphate (substrate)

    • Add an aliquot of the enzyme extract to initiate the reaction.

    • Incubate at 30°C for a defined period (e.g., 15-30 minutes).

    • Stop the reaction by adding a strong acid (e.g., perchloric acid) or by heat inactivation.

  • 3. Phosphate Quantification:

    • Measure the amount of inorganic phosphate (Pi) released during the reaction. This can be done using a colorimetric method, such as the malachite green assay or an enzymatic assay.[13]

    • A control reaction without the enzyme extract should be run to account for any non-enzymatic hydrolysis of the substrate.

    • Enzyme activity is calculated as the amount of Pi released per unit time per milligram of protein.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying metabolites like S7P from plant extracts.

  • 1. Metabolite Extraction:

    • Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.

    • Extract metabolites using a cold extraction solvent, typically a methanol/chloroform/water mixture.

    • Centrifuge to pellet debris and collect the supernatant containing polar metabolites.

    • Dry the extract under vacuum or nitrogen stream and resuspend in a suitable solvent for LC-MS analysis.

  • 2. Chromatographic Separation:

    • Use a suitable chromatography column, such as a hydrophilic interaction liquid chromatography (HILIC) column, which is effective for separating polar compounds like sugar phosphates.

    • Develop a gradient elution program using appropriate mobile phases (e.g., acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer).

  • 3. Mass Spectrometry Detection:

    • Operate the mass spectrometer in negative ion mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion for S7P (m/z 289) and a specific product ion (e.g., m/z 97, corresponding to H₂PO₄⁻) for high specificity.

    • Generate a standard curve using a pure S7P standard to quantify the absolute concentration in the plant samples.

    • Normalize the results to the initial tissue weight.

References

Safety Operating Guide

Proper Disposal of D-Sedoheptulose 7-phosphate: A Safety and Logistics Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory reagents is a critical component of operational excellence. This guide provides essential, step-by-step procedures for the proper disposal of D-Sedoheptulose 7-phosphate, fostering a culture of safety and environmental responsibility.

Immediate Safety and Handling

While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is designated as "Water hazard class 1," indicating it is slightly hazardous to aquatic life. Therefore, appropriate measures must be taken to prevent its entry into sewer systems and waterways. Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn when handling this compound.

Key Chemical and Safety Data

The following table summarizes the essential data for this compound, primarily focusing on the commonly available barium salt form.

PropertyDataSource
Chemical Name This compound-
Common Form Barium Salt[1][2][3]
CAS Number 17187-72-3 (Barium Salt)[1]
GHS Hazard Classification Not classified as hazardous
Hazard Pictograms None
Signal Word None
Environmental Hazard Water hazard class 1: slightly hazardous for water
Incompatible Materials Strong oxidizing agents
Solubility Soluble in PBS (pH 7.2) at 50 mg/ml[1][3]

Step-by-Step Disposal Protocol

Given the compound's slight water hazard, a conservative approach to disposal is recommended. Do not discharge this compound or its solutions into the sewer system unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. [4]

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes pure, unused compound, expired materials, and contaminated solutions.
  • Segregate this waste from other laboratory waste streams to avoid accidental mixing with incompatible chemicals.

2. Waste Collection and Containment:

  • Solid Waste: Collect solid this compound waste in a clearly labeled, sealed, and appropriate waste container.
  • Liquid Waste: Collect solutions containing this compound in a designated, leak-proof, and sealed container.
  • Labeling: Label the waste container clearly with "Non-hazardous Chemical Waste," the compound name "this compound," and the approximate quantity.

3. Consultation with EHS:

  • Contact your institution's Environmental Health and Safety (EHS) department or equivalent safety office.
  • Inform them of the waste you have collected and request guidance on the approved disposal route. They will provide specific instructions based on local, state, and federal regulations.

4. Approved Disposal Methods (as directed by EHS):

  • Licensed Chemical Waste Vendor: The most common and recommended method is to transfer the collected waste to your institution's hazardous waste management service for disposal by a licensed chemical destruction plant or via controlled incineration.[4]
  • Drain Disposal (Conditional): In rare cases, and only with explicit prior approval from your EHS department, dilute aqueous solutions may be permissible for drain disposal. This is not the default or recommended procedure. If approved, it must be followed by flushing with a large volume of water.

5. Empty Container Disposal:

  • Once the container of this compound is empty, rinse it thoroughly with a suitable solvent (e.g., water).
  • The rinsate (the rinsing liquid) must be collected and disposed of as chemical waste, following the steps above.
  • After triple rinsing, the container can often be disposed of in the regular trash or recycling, but only after defacing the original label to prevent misidentification. Confirm this procedure with your EHS department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_assessment cluster_path_hazardous cluster_path_nonhazardous cluster_disposal start This compound Waste Generated is_contaminated Is the waste mixed with hazardous chemicals? start->is_contaminated treat_hazardous Follow disposal protocol for hazardous waste stream is_contaminated->treat_hazardous Yes collect_waste Collect in a labeled, sealed container is_contaminated->collect_waste No contact_ehs Consult Institutional EHS Department collect_waste->contact_ehs ehs_decision EHS Directive? contact_ehs->ehs_decision vendor_disposal Dispose via Licensed Chemical Waste Vendor ehs_decision->vendor_disposal Vendor Disposal drain_disposal Drain Disposal (Requires explicit EHS approval) ehs_decision->drain_disposal Drain Disposal

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling D-Sedoheptulose 7-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling D-Sedoheptulose 7-phosphate. The following procedures are designed to ensure personnel safety and proper management of the substance from receipt to disposal.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is prudent to follow standard laboratory safety protocols to minimize exposure to the chemical powder. The following personal protective equipment is recommended:

SituationRequired Personal Protective Equipment
Weighing and Aliquoting Powder - Nitrile gloves- Laboratory coat- Safety glasses with side shields
Preparing Solutions - Nitrile gloves- Laboratory coat- Safety glasses with side shields
General Laboratory Operations - Nitrile gloves- Laboratory coat- Safety glasses

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound should be performed in a designated laboratory area.

  • Preparation and Weighing:

    • Before handling, ensure the work area is clean and uncluttered.

    • Wear the appropriate PPE as outlined in the table above.

    • To prevent inhalation of the powder, it is recommended to handle the solid form in a well-ventilated area or a chemical fume hood.

    • Use a spatula or other appropriate tool to weigh the desired amount of the compound onto weigh paper or into a suitable container.

  • Solution Preparation:

    • This compound is available as different salts, such as barium or lithium salt.[1] The solubility can vary; for example, the barium salt is soluble in PBS (pH 7.2) at 50 mg/ml.[2]

    • When dissolving the powder, add the solvent to the solid to minimize dust formation.

    • Ensure the container is securely capped before mixing.

  • Storage:

    • Store this compound in a tightly sealed container.

    • The recommended storage temperature is -20°C.[1]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

  • Unused this compound Powder:

    • Collect in a clearly labeled, sealed container for chemical waste.

    • Dispose of in accordance with local, state, and federal regulations.

  • Contaminated Labware (e.g., pipette tips, tubes):

    • Collect in a designated chemical waste container.

    • Do not dispose of in regular trash.

  • Contaminated PPE (e.g., gloves, lab coats):

    • Place in a designated chemical waste bag immediately after use.

While this compound is rated as only slightly hazardous for water, it is important not to allow the undiluted product or large quantities of it to reach ground water, water courses, or sewage systems.

Experimental Workflow

D_Sedoheptulose_7_Phosphate_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don PPE: - Lab Coat - Safety Glasses - Nitrile Gloves prep_area Prepare Clean Work Area prep_ppe->prep_area weigh Weigh Powder in Ventilated Area prep_area->weigh dissolve Prepare Solution weigh->dissolve storage Store at -20°C dissolve->storage decontaminate Decontaminate Work Area dissolve->decontaminate After Use dispose Dispose of Waste decontaminate->dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.